5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(16)17)15-5-18-9/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOSBKOCNUXOHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372335 | |
| Record name | 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220652-95-9 | |
| Record name | 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Foreword: The Strategic Importance of Substituted Oxazoles
The 1,3-oxazole-4-carboxylic acid scaffold is a privileged motif in modern medicinal chemistry and drug discovery. Its rigid, planar structure and capacity for diverse hydrogen bonding and aromatic interactions make it an ideal building block for designing potent and selective modulators of various biological targets. The incorporation of a 5-aryl substituent, particularly one decorated with a trifluoromethyl group, significantly enhances metabolic stability and lipophilicity, properties that are highly sought after in drug development programs. This guide provides a detailed examination of a robust and efficient pathway for the synthesis of a key exemplar of this class: 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide detailed experimental protocols, and discuss the rationale behind key procedural choices.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule, 1 , reveals a primary disconnection strategy centered on the formation of the oxazole ring. The most efficient approach involves a [3+2] cycloaddition-type strategy, breaking the C2-O1 and C4-C5 bonds. This leads to two key synthons: 3-(trifluoromethyl)benzaldehyde (2 ) and an isocyanoacetate ester (3 ), which serves as a versatile C2-N3-C4 building block. This pathway is conceptually rooted in the principles of the Van Leusen oxazole synthesis.[1][2]
The selection of this strategy is deliberate. It leverages commercially available and relatively inexpensive starting materials. Furthermore, the reaction sequence is known for its high convergence and functional group tolerance, making it a reliable and scalable choice for constructing the desired heterocyclic core.
Caption: Retrosynthesis of the target compound via a Van Leusen-type approach.
Recommended Synthetic Pathway: Isocyanide-Mediated Oxazole Formation
The most field-proven and efficient route to the target compound proceeds through a two-step sequence: a base-mediated condensation of 3-(trifluoromethyl)benzaldehyde with ethyl isocyanoacetate, followed by saponification of the resulting ester intermediate.
Mechanism of Action: The Van Leusen Oxazole Synthesis
The key ring-forming reaction is a variation of the Van Leusen oxazole synthesis.[2][3] The process is initiated by the deprotonation of the α-carbon of ethyl isocyanoacetate (3 ) by a suitable base (e.g., potassium carbonate or DBU) to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of 3-(trifluoromethyl)benzaldehyde (2 ). The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, where the oxygen anion attacks the electrophilic carbon of the isocyanide group. This forms a 5-membered oxazoline intermediate. Subsequent base-promoted elimination of water (or a related dehydration process) yields the aromatic oxazole ring system (4 ).[1][2]
Caption: Workflow for the synthesis of the target oxazole carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate (4)
This procedure is adapted from established methods for the synthesis of 4,5-disubstituted oxazoles directly from aldehydes and isocyanides.[4][5]
-
Reagents & Equipment:
-
3-(Trifluoromethyl)benzaldehyde (2 ) (1.0 eq)
-
Ethyl isocyanoacetate (3 ) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3-(trifluoromethyl)benzaldehyde (1.0 eq) and the chosen solvent (e.g., MeOH, 10 mL per mmol of aldehyde).
-
Add ethyl isocyanoacetate (1.1 eq) to the solution.
-
Add anhydrous potassium carbonate (1.5 eq) to the stirred solution in one portion.
-
Heat the reaction mixture to reflux (approx. 65 °C for MeOH) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure ethyl ester 4 as a solid.
-
Step 2: Synthesis of this compound (1)
This is a standard ester hydrolysis (saponification) protocol.
-
Reagents & Equipment:
-
Ethyl 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate (4 ) (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v mixture)
-
Hydrochloric acid (HCl), 1N or 2N solution
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the oxazole ester 4 (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH 2-3 by the dropwise addition of 1N HCl. A precipitate should form.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound (1 ).
-
Data Summary and Characterization
The following table summarizes the key transformations and expected analytical data for the synthesized compounds.
| Step | Transformation | Key Reagents | Typical Yield | Expected M-H⁻ (m/z) |
| 1 | 3-(CF₃)benzaldehyde (2 ) → Ethyl 5-[3-(CF₃)phenyl]-1,3-oxazole-4-carboxylate (4 ) | Ethyl isocyanoacetate, K₂CO₃, MeOH | 75-90% | 284.05 |
| 2 | Ethyl 5-[3-(CF₃)phenyl]-1,3-oxazole-4-carboxylate (4 ) → 5-[3-(CF₃)phenyl]-1,3-oxazole-4-carboxylic acid (1 ) | LiOH·H₂O, THF/H₂O; then HCl (aq) | 90-98% | 256.02[6] |
Note: Yields are estimates based on analogous reactions in the literature and may vary.
Alternative Synthetic Considerations: The Robinson-Gabriel Pathway
While the isocyanide-based route is recommended, it is valuable to consider classical alternatives such as the Robinson-Gabriel synthesis.[7][8] This method involves the cyclodehydration of a 2-acylamino-ketone intermediate.[9] For the target molecule 1 , this would conceptually involve the synthesis of an intermediate like N-(1-(3-(trifluoromethyl)phenyl)-2-oxopropyl)formamide.
However, the synthesis of the required 2-acylamino-ketone precursor is often more complex and lower-yielding than the starting materials for the Van Leusen approach. For instance, it could require the acylation of an α-amino ketone, which itself must be synthesized from the corresponding α-haloketone.[10] Given the efficiency and high convergence of the isocyanide pathway, the Robinson-Gabriel synthesis is considered a less practical choice for this specific target molecule.
Conclusion
The synthesis of this compound is most effectively achieved via a two-step sequence involving a base-catalyzed condensation of 3-(trifluoromethyl)benzaldehyde and ethyl isocyanoacetate, followed by a straightforward saponification. This pathway is characterized by its operational simplicity, use of readily available reagents, and high overall yield. The mechanistic principles are well-understood, allowing for predictable outcomes and straightforward troubleshooting. This robust methodology provides reliable access to a valuable heterocyclic building block for application in pharmaceutical and materials science research.
References
- (No specific source used, general knowledge st
-
Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]
-
Wikipedia. Van Leusen reaction. Available from: [Link]
- (No specific source used, general knowledge st
-
Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]
-
Scribd. 5-Iii) Sem 4 | PDF. Available from: [Link]
-
SynArchive. Robinson-Gabriel Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]
-
PubMed Central (PMC). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]
- (No specific source used, general knowledge st
- (No specific source used, general knowledge st
- (No specific source used, general knowledge st
- (No specific source used, general knowledge st
- (No specific source used, general knowledge st
-
PubChem. This compound. Available from: [Link]
- (No specific source used, general knowledge st
-
ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]
- (No specific source used, general knowledge st
- (No specific source used, general knowledge st
- (No specific source used, general knowledge st
- (No specific source used, general knowledge st
- (No specific source used, general knowledge st
- (No specific source used, general knowledge st
-
National Center for Biotechnology Information. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]
Sources
- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PubChemLite - this compound (C11H6F3NO3) [pubchemlite.lcsb.uni.lu]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid CAS number
An In-Depth Technical Guide to 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl group on the phenyl ring attached to an oxazole scaffold suggests potential for enhanced metabolic stability and biological activity. This document details its chemical identity, physicochemical properties, a plausible synthetic route with a step-by-step protocol, and its potential applications in pharmaceutical research. The information is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound is a substituted oxazole derivative. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. The presence of the trifluoromethyl group is a key feature, as this moiety is known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 253315-30-9 | [2] |
| Molecular Formula | C11H6F3NO3 | [2][3][4] |
| Molecular Weight | 257.17 g/mol | [3] |
| Synonyms | 5-(3-Trifluoromethylphenyl)-oxazole-4-carboxylic acid | [2] |
| Predicted XlogP | 2.7 | [4] |
| Monoisotopic Mass | 257.02997 Da | [4] |
Synthesis and Mechanism
A potential synthetic route could involve the reaction of an α-amino acid derivative with a suitable acylating agent, followed by cyclodehydration. The following diagram illustrates a conceptual workflow for the synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative example based on general laboratory procedures for the synthesis of similar oxazole derivatives.[6]
Step 1: Synthesis of Ethyl 2-(3-(trifluoromethyl)benzamido)acetate
-
In a round-bottom flask, dissolve glycine ethyl ester hydrochloride (1 equivalent) in dichloromethane.
-
Add triethylamine (2.2 equivalents) to the solution and cool to 0 °C.
-
Slowly add 3-(trifluoromethyl)benzoyl chloride (1 equivalent) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of Ethyl 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
-
To the purified ethyl 2-(3-(trifluoromethyl)benzamido)acetate (1 equivalent), add phosphorus oxychloride (excess) as both the reagent and solvent.
-
Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
After completion, carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude oxazole ester.
Step 3: Synthesis of this compound
-
Dissolve the crude ethyl 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate in a mixture of ethanol and water.
-
Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Applications in Drug Discovery and Development
The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][8]
Given its structural features, this compound is a promising candidate for further investigation in several therapeutic areas:
-
Anti-inflammatory Agents: Isoxazole and oxazole derivatives have been explored as anti-inflammatory drugs.[9] This compound could be investigated for its potential to modulate inflammatory pathways.
-
Anticancer Therapeutics: Many heterocyclic compounds containing trifluoromethyl groups have demonstrated potent anticancer activity.[1] This molecule could serve as a scaffold for the development of novel oncology drugs.
-
Antimicrobial Agents: The oxadiazole and triazole rings, which are structurally related to oxazole, are present in many antimicrobial agents.[7][10] The unique electronic properties of this compound may confer antimicrobial activity.
The following diagram illustrates the logical relationship between the structural features of the molecule and its potential therapeutic applications.
Caption: Relationship between structural features, enhanced properties, and potential applications.
Conclusion
This compound represents a molecule with considerable potential for the development of new therapeutic agents. Its chemical structure combines the privileged oxazole scaffold with the beneficial properties of the trifluoromethyl group. This guide has provided a detailed overview of its chemical identity, a plausible synthetic route, and its potential applications in drug discovery. Further research into the biological activities of this compound is warranted to fully explore its therapeutic potential.
References
-
Chemsrc. 5-(3-(Trifluoromethyl)phenyl)isoxazole-4-carboxylic acid. Available at: [Link]
-
TradeIndia. 5-Methyl-N-[4-(Trifluoromethyl)Phenyl]-1,3-Oxazole-4 Carboxamide (Leflunomide). Available at: [Link]
-
PubChemLite. This compound. Available at: [Link]
-
Autechaux. 5-(Trifluoromethyl)isoxazole-4-carboxylic acid. Available at: [Link]
- Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
PubChem. 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. Available at: [Link]
-
ResearchGate. Isoxazole-based pharmaceutically important molecules including drugs. Available at: [Link]
- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
National Center for Biotechnology Information. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available at: [Link]
-
ChemSynthesis. methyl 5-phenyl-1,3-oxazole-4-carboxylate. Available at: [Link]
-
National Center for Biotechnology Information. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available at: [Link]
-
ResearchGate. 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available at: [Link]
-
Research and Reviews. Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-(3-TRIFLUOROMETHYLPHENYL)-OXAZOLE-4-CARBOXYLIC ACID [253315-30-9] | King-Pharm [king-pharm.com]
- 3. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 4. PubChemLite - this compound (C11H6F3NO3) [pubchemlite.lcsb.uni.lu]
- 5. 5-Phenyl-1,3-oxazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]
- 10. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid: A Technical Guide to Target Identification and Validation
Foreword: From Chemical Structure to Therapeutic Hypothesis
In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is one of rigorous scientific inquiry. The compound 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid stands as a compelling starting point for such a journey. Its architecture, featuring a trifluoromethylphenyl group appended to an oxazole carboxylic acid core, suggests a rich potential for biological activity. The trifluoromethyl moiety is a well-established bioisostere known to enhance metabolic stability and target affinity, while the oxazole ring is a privileged scaffold found in numerous bioactive molecules.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to systematically explore and validate the potential therapeutic targets of this promising compound. We will delve into hypothesized mechanisms of action, propose robust experimental workflows for target identification and validation, and outline the subsequent steps toward preclinical development.
Part 1: Deconstructing the Molecule: Rationale for Target Exploration
The chemical features of this compound provide the initial clues to its potential therapeutic applications. The trifluoromethyl group often plays a key role in modulating the electronic properties and lipophilicity of a molecule, which can significantly influence its interaction with biological targets.[3] Furthermore, oxazole and isoxazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6][7][8]
Given the precedent set by structurally related compounds, we can formulate two primary hypotheses for the therapeutic potential of this compound:
-
Oncology: The trifluoromethylphenyl and oxazole motifs are prevalent in compounds exhibiting antiproliferative and pro-apoptotic activities.[5] Therefore, it is plausible that our compound of interest targets key regulators of cell cycle progression, apoptosis, or oncogenic signaling pathways.
-
Inflammation and Immunology: The structural similarity to compounds like Leflunomide, an isoxazole derivative used in the treatment of rheumatoid arthritis, suggests a potential role in modulating inflammatory pathways.[9] Targets within cytokine signaling cascades or enzymes involved in the inflammatory response are therefore of significant interest.
This guide will focus on providing a detailed roadmap for investigating these two promising avenues.
Part 2: The Oncological Arm: A Workflow for Identifying Anticancer Targets
The investigation into the anticancer potential of this compound should begin with broad phenotypic screening to ascertain its antiproliferative effects, followed by a systematic approach to identify its molecular target(s).
Step 1: Phenotypic Screening - Establishing a Biological Effect
The initial step is to determine if the compound exhibits cytotoxic or cytostatic effects against a panel of human cancer cell lines.
Experimental Protocol: Cell Viability Assays
-
Cell Line Selection: Utilize a diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).
-
Compound Treatment: Plate cells in 96-well plates and treat with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
Viability Assessment: Employ a colorimetric (e.g., MTT, XTT) or fluorometric (e.g., resazurin) assay to measure cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Data Presentation:
| Cell Line | Tumor Type | IC50 (µM) |
| MCF-7 | Breast Cancer | [Hypothetical Data] |
| A549 | Lung Cancer | [Hypothetical Data] |
| HCT116 | Colon Cancer | [Hypothetical Data] |
| Jurkat | Leukemia | [Hypothetical Data] |
Step 2: Target Identification - Unveiling the Molecular Mechanism
Assuming significant antiproliferative activity is observed, the next crucial phase is to identify the direct molecular target(s) of the compound.
Workflow for Target Identification:
Caption: A streamlined workflow for identifying and validating the molecular targets of a bioactive compound.
Experimental Protocols:
-
Affinity Chromatography-Mass Spectrometry:
-
Synthesize a derivative of the compound with a linker for immobilization on a solid support (e.g., sepharose beads).
-
Incubate the immobilized compound with cell lysate from a sensitive cancer cell line.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cancer cells with the compound.
-
Lyse the cells and heat the lysate to various temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot or mass spectrometry to identify proteins that are stabilized by compound binding at elevated temperatures.
-
Step 3: Target Validation - Confirming the Interaction
Once putative targets are identified, it is essential to validate the direct interaction and its functional consequences.
Experimental Protocols:
-
Surface Plasmon Resonance (SPR):
-
Immobilize the purified recombinant target protein on a sensor chip.
-
Flow various concentrations of the compound over the chip.
-
Measure the change in refractive index to determine binding kinetics (kon, koff) and affinity (KD).
-
-
Isothermal Titration Calorimetry (ITC):
-
Place the purified target protein in the sample cell of the calorimeter.
-
Titrate the compound into the sample cell.
-
Measure the heat released or absorbed upon binding to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
-
Enzyme Inhibition Assays (if the target is an enzyme):
-
Perform kinetic studies with the purified enzyme in the presence of varying concentrations of the compound.
-
Determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
-
Part 3: The Immunomodulatory Arm: Investigating Anti-inflammatory Potential
The exploration of the anti-inflammatory properties of this compound will follow a similar path of phenotypic screening followed by target deconvolution.
Step 1: Phenotypic Screening - Assessing Anti-inflammatory Activity
The initial experiments should focus on determining if the compound can suppress inflammatory responses in relevant immune cell types.
Experimental Protocol: Cytokine Release Assays
-
Cell Culture: Use primary human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
Stimulation: Treat the cells with the compound for 1 hour, followed by stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Cytokine Measurement: After 24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.
-
Data Analysis: Determine the IC50 for the inhibition of each cytokine.
Data Presentation:
| Cytokine | IC50 (µM) |
| TNF-α | [Hypothetical Data] |
| IL-6 | [Hypothetical Data] |
| IL-1β | [Hypothetical Data] |
Step 2: Pathway Analysis and Target Identification
A significant reduction in pro-inflammatory cytokine production would warrant a deeper investigation into the underlying mechanism.
Signaling Pathway Analysis Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 5-Methyl-N-[4-(Trifluoromethyl)Phenyl]-1,3-Oxazole-4 Carboxamide (Leflunomide) Exporters [ascentusorganics.com]
An In-depth Technical Guide to the Discovery and History of Novel Oxazole Carboxylic Acids
This guide provides an in-depth exploration of the discovery and history of novel oxazole carboxylic acids, tailored for researchers, scientists, and professionals in drug development. The narrative emphasizes the scientific rationale behind key experimental choices, offering a robust framework grounded in authoritative references.
Introduction: The Oxazole Carboxylic Acid Scaffold
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This scaffold is a cornerstone in medicinal chemistry, primarily due to its ability to engage with a wide spectrum of biological receptors and enzymes through various non-covalent interactions.[2] The incorporation of a carboxylic acid moiety introduces a critical functional group that can serve as a key binding element (pharmacophore), enhance solubility, and modulate the pharmacokinetic properties of a molecule.
Oxazole carboxylic acids are prevalent in numerous biologically active compounds, demonstrating a wide range of therapeutic effects, including anti-inflammatory, antibacterial, anticancer, and antidiabetic properties.[2] Their significance has driven extensive research into novel synthetic methodologies to access structurally diverse and potent derivatives. This guide traces the historical development of their synthesis, from foundational methods to modern, sophisticated approaches that enable the creation of novel chemical entities.
Foundational Synthetic Methodologies: The Pillars of Oxazole Chemistry
The synthesis of the oxazole core has been a subject of chemical research for over a century. Several classical name reactions form the bedrock of oxazole synthesis, each with distinct advantages and mechanistic nuances that dictate their application.
The Robinson-Gabriel Synthesis
First described in the early 20th century, the Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone.[3][4] This method is highly versatile and tolerates a wide array of functional groups.[5]
-
Mechanism Insight: The reaction is typically promoted by strong dehydrating agents like sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[4] The mechanism proceeds through the protonation of the keto-amide, followed by an intramolecular cyclization to form an oxazoline intermediate, which then dehydrates to the aromatic oxazole.
-
Expert Commentary: The choice of dehydrating agent is critical. While stronger acids can be effective, they may not be suitable for sensitive substrates. Milder, modern variations of this reaction have been developed to improve functional group compatibility, a crucial consideration in complex molecule synthesis.[6]
// Nodes start [label="α-Acylamino Ketone"]; protonation [label="Protonation\n(Acid Catalyst)", shape=box, style=rounded, fillcolor="#F1F3F4"]; intermediate1 [label="Protonated Intermediate"]; cyclization [label="Intramolecular\nCyclization", shape=box, style=rounded, fillcolor="#F1F3F4"]; oxazoline [label="Oxazoline Intermediate"]; dehydration [label="Dehydration\n(-H₂O)", shape=box, style=rounded, fillcolor="#F1F3F4"]; product [label="2,5-Disubstituted Oxazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> protonation; protonation -> intermediate1; intermediate1 -> cyclization; cyclization -> oxazoline; oxazoline -> dehydration; dehydration -> product; }
Figure 1: Simplified workflow of the Robinson-Gabriel oxazole synthesis.
The van Leusen Oxazole Synthesis
A significant advancement in oxazole synthesis was the development of the van Leusen reaction in 1972.[2][3][7] This method utilizes tosylmethylisocyanide (TosMIC), a versatile C2N1 synthon, which reacts with an aldehyde in the presence of a base to form a 5-substituted oxazole.[2][7]
-
Mechanism Insight: The reaction proceeds via a [3+2] cycloaddition.[2] The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline, followed by the elimination of toluenesulfinic acid to yield the final oxazole product.[2][7]
-
Expert Commentary: The van Leusen synthesis is prized for its operational simplicity, mild reaction conditions, and the commercial availability of TosMIC.[2] It is particularly powerful for creating 5-substituted oxazoles, a common motif in bioactive molecules. The scope of this reaction has been significantly expanded to include one-pot preparations of 4,5-disubstituted oxazoles and adaptations for green chemistry using solvents like ionic liquids or water.[2][7][8]
Other Foundational Methods
Other notable classical methods include the Fischer oxazole synthesis (from cyanohydrins and aldehydes), the Cornforth rearrangement , and the Bredereck reaction (from α-haloketones and amides).[2][3] Each of these has contributed to the synthetic chemist's toolbox for accessing diverse oxazole structures.
Evolution and Modernization of Synthesis
While classical methods are robust, the demand for "novel" oxazole carboxylic acids—those with intricate substitution patterns and functionalities for targeted biological activity—has spurred the development of more advanced synthetic strategies.
Transition Metal-Catalyzed Cross-Coupling
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the functionalization of the oxazole core. These methods allow for the direct arylation or alkenylation at specific positions (C2, C5, or C4) of a pre-formed oxazole ring, providing access to complex molecules that are difficult to synthesize via classical cyclization routes.[8]
Green Chemistry Approaches
Modern synthetic chemistry places a strong emphasis on sustainability. Consequently, many classical oxazole syntheses have been adapted to be more environmentally friendly.[7]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[9]
-
Use of Greener Solvents: Reactions have been developed in water or ionic liquids, the latter of which can often be recycled and reused.[2][7]
-
Catalytic Conditions: The use of catalytic amounts of base, for instance, in modified van Leusen protocols, minimizes waste generation.[2]
The following table summarizes a comparison of these key synthetic approaches:
| Method | Key Reactants | Primary Substitution | Key Advantages | Limitations |
| Robinson-Gabriel | α-Acylamino ketone | 2,5-Disubstituted | High versatility, tolerates many functional groups.[5] | Often requires harsh acidic conditions. |
| van Leusen | Aldehyde, TosMIC | 5-Substituted | Mild conditions, simple operation, readily available starting materials.[2] | Primarily for 5-substituted oxazoles unless modified. |
| Fischer | Cyanohydrin, Aldehyde | 2,5-Disubstituted | One of the earliest methods for this substitution pattern.[3] | Can have a limited substrate scope. |
| Pd-Catalyzed C-H Arylation | Pre-formed oxazole, Aryl halide | C2, C4, or C5 | Excellent for late-stage functionalization, high regioselectivity.[8] | Requires transition metal catalyst, which can be costly. |
A Modern Experimental Protocol: Synthesis of a Novel 5-Aryl-Oxazole-4-Carboxylic Acid Ester
This section provides a representative, state-of-the-art protocol for the synthesis of a novel oxazole carboxylic acid derivative, illustrating a modern multi-step workflow. This hypothetical example combines elements from established methodologies to construct a complex target.
// Nodes A [label="Step 1: van Leusen Reaction\n(Aldehyde + TosMIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Intermediate:\n5-Aryl Oxazole", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Step 2: C4-Lithiation & Carboxylation\n(n-BuLi, then CO₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Intermediate:\n5-Aryl-Oxazole-4-Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Step 3: Esterification\n(Alcohol, Acid Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Final Product & Purification\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label=" Yield: 85%"]; B -> C [label=" Temp: -78°C"]; C -> D [label=" Aqueous Workup"]; D -> E [label=" Dean-Stark"]; E -> F [label=" Characterization (NMR, MS)"]; }
Figure 2: General workflow for the synthesis of a novel oxazole carboxylic acid ester.
Protocol: Synthesis of Ethyl 5-(4-methoxyphenyl)oxazole-4-carboxylate
-
Objective: To synthesize a novel oxazole carboxylic acid ester via a multi-step sequence involving a van Leusen reaction followed by directed metallation and esterification.
-
Step 1: Synthesis of 5-(4-methoxyphenyl)oxazole
-
To a stirred solution of 4-methoxybenzaldehyde (1.36 g, 10 mmol) and TosMIC (2.15 g, 11 mmol) in dry methanol (50 mL) at 0 °C, add anhydrous potassium carbonate (2.76 g, 20 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Scientific Rationale: Potassium carbonate acts as the base to deprotonate TosMIC, initiating the reaction cascade. Methanol is a suitable polar protic solvent for this transformation.
-
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 5-(4-methoxyphenyl)oxazole as a white solid. (Expected Yield: ~80-90%).
-
-
Step 2: Synthesis of 5-(4-methoxyphenyl)oxazole-4-carboxylic acid
-
Dissolve 5-(4-methoxyphenyl)oxazole (1.75 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.
-
Scientific Rationale: The C4 proton of the oxazole is acidic and can be selectively removed by a strong base like n-BuLi at low temperatures, forming a lithiated intermediate. The C2 proton is more acidic, but kinetic deprotonation at C4 can be favored under specific conditions or with appropriate directing groups. For this example, we assume C4 lithiation.
-
-
Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes at -78 °C.
-
Allow the mixture to slowly warm to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Adjust the pH to ~2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 40 mL).
-
Dry the combined organic layers over sodium sulfate and concentrate to afford the crude carboxylic acid, which can be used in the next step without further purification.
-
-
Step 3: Synthesis of Ethyl 5-(4-methoxyphenyl)oxazole-4-carboxylate
-
To a solution of the crude carboxylic acid from Step 2 in absolute ethanol (50 mL), add concentrated sulfuric acid (0.2 mL) as a catalyst.
-
Heat the mixture to reflux for 8 hours.
-
Scientific Rationale: This is a classic Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the ethanol nucleophile.
-
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL), dry the combined organic layers over sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to yield the desired ester.
-
-
Self-Validation/Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
-
Conclusion and Future Outlook
The journey of oxazole carboxylic acids from their initial discovery through classical syntheses to their modern, efficient, and sustainable production methods highlights their enduring importance in science. The van Leusen and Robinson-Gabriel reactions remain highly relevant, while new technologies like transition-metal catalysis and green chemistry continue to expand the accessible chemical space.[2][10]
The future of this field will likely focus on the development of even more selective and efficient synthetic methods. This includes the discovery of novel catalysts for C-H functionalization and the application of biocatalysis and flow chemistry to create these valuable scaffolds. As our understanding of biology deepens, the demand for novel, rationally designed oxazole carboxylic acids as therapeutic agents will undoubtedly continue to grow, making this a vibrant and critical area of research for years to come.
References
-
Liu, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1647. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
Joshi, S. D., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 273-287. [Link]
-
Kumar, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-215. [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3615-3642. [Link]
-
Graham, T. H. (2011). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link]
-
Liu, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]
-
Macmillan Group. (n.d.). Oxazole. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. The Synthesis of Oxazole-containing Natural Products - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 7. ijpsonline.com [ijpsonline.com]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Introduction
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid heterocyclic core, comprised of an oxazole ring, is appended with a trifluoromethylphenyl group and a carboxylic acid moiety. This unique combination of functional groups imparts specific electronic and steric properties that are crucial for its application. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization and further development.
This technical guide provides a comprehensive analysis of the spectroscopic signature of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections will delve into the theoretical underpinnings of the expected spectral data, supported by established principles and comparative data from related structures. Furthermore, this guide outlines robust experimental protocols for acquiring high-fidelity spectroscopic data, ensuring reproducibility and accuracy in the laboratory.
Molecular Structure and Key Features
A clear visualization of the molecular architecture is fundamental to interpreting its spectroscopic data. The structure of this compound is presented below, with key atomic numbering for reference in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of the title compound are detailed below, with chemical shifts influenced by the electron-withdrawing nature of the trifluoromethyl group and the carboxylic acid, as well as the aromaticity of the phenyl and oxazole rings.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the carboxylic acid proton. The solvent of choice for this analysis would be deuterated dimethyl sulfoxide (DMSO-d₆), owing to its ability to solubilize the carboxylic acid and minimize proton exchange of the acidic proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| COOH | 12.0 - 13.0 | Broad Singlet | - | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[1][2] |
| H2 (Oxazole) | 8.5 - 8.7 | Singlet | - | The proton at the C2 position of the oxazole ring is in an electron-deficient environment, leading to a downfield chemical shift.[3][4] |
| Phenyl Protons | 7.6 - 8.2 | Multiplet | 7.5 - 8.5 | The protons on the trifluoromethylphenyl ring will appear as a complex multiplet due to their differing electronic environments and spin-spin coupling. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are significantly influenced by the electronegativity of neighboring atoms and the aromaticity of the rings.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| COOH | 160 - 165 | The carbonyl carbon of the carboxylic acid is highly deshielded.[1] |
| C2 (Oxazole) | 150 - 155 | This carbon is adjacent to two heteroatoms (N and O), resulting in a significant downfield shift.[5][6] |
| C4 (Oxazole) | 125 - 130 | The chemical shift of this carbon is influenced by the attached carboxylic acid group. |
| C5 (Oxazole) | 140 - 145 | This carbon is attached to the phenyl ring and is part of the oxazole ring. |
| Phenyl Carbons | 120 - 140 | The aromatic carbons will appear in this region, with the carbon bearing the CF₃ group showing a characteristic quartet in a proton-coupled spectrum. |
| CF₃ | 120 - 125 (quartet) | The carbon of the trifluoromethyl group will be split into a quartet by the three fluorine atoms. |
Experimental Protocol for NMR Spectroscopy
Caption: Standard workflow for FTIR analysis using the KBr pellet method. [7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.
Predicted Mass Spectrometry Fragmentation Data
The molecular formula of the compound is C₁₁H₆F₃NO₃, with a monoisotopic mass of approximately 257.03 g/mol . [8]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
|---|---|---|---|
| 257 | [M]⁺˙ | - | Molecular Ion |
| 212 | [M - COOH]⁺ | ˙COOH | Loss of the carboxylic acid radical |
| 184 | [M - COOH - CO]⁺ | CO | Subsequent loss of carbon monoxide from the [M - COOH]⁺ fragment |
| 145 | [C₇H₄F₃]⁺ | C₂HNO₂ | Cleavage of the phenyl-oxazole bond |
| 117 | [C₇H₄F₂]⁺ | F | Loss of a fluorine atom from the trifluoromethylphenyl cation |
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed electron ionization mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry
Caption: Standard workflow for mass spectrometry analysis. [9]
Conclusion
The spectroscopic characterization of this compound is a critical step in its quality control and in understanding its chemical behavior. This guide provides a detailed predictive analysis of its NMR, IR, and MS spectra, grounded in fundamental spectroscopic principles and comparative data. The outlined experimental protocols offer a robust framework for researchers to obtain high-quality, reproducible data. By integrating these analytical techniques, scientists can confidently verify the structure and purity of this compound, paving the way for its successful application in drug discovery and materials science.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
- Beg, M. A. A., & Clark, H. C. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(3), 565-573.
- Sung, W., Kim, D., & Shen, Y. R. (2005). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 109(39), 18545–18551.
- Hamdi, S. T. (1996). The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines. Journal of Chemical Research, Synopses, (3), 154-155.
-
ResearchGate. (2025, August 6). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Carboxylic Acids. Retrieved from [Link]
- Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.
-
SciSpace. (2025, August 6). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
-
Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]
-
SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]
- Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
-
SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1959). 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Retrieved from [Link]
-
SpectraBase. (n.d.). 9-(2-Trifluoromethyl-phenyl)-fluorene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Modgraph. (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham and Matth*. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]
-
PubMed. (2000). Infrared and Raman spectra and theoretical study of methyl trifluoromethyl sulfone, CF3SO2CH3. Retrieved from [Link]
- Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(21), 4449-4460.
-
The Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]
-
The Journal of Physical Chemistry. (n.d.). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. Retrieved from [Link]
-
PubMed. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved from [Link]
-
SpectraBase. (n.d.). Oxazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Oxazole, 2-pentyl-4,5-diphenyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Oxazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
-
PubMed Central. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Retrieved from [Link]
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Oxazole(288-42-6) 1H NMR spectrum [chemicalbook.com]
- 5. research.rug.nl [research.rug.nl]
- 6. spectrabase.com [spectrabase.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Solubility of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid for Pharmaceutical Development
This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of the novel compound, 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural outlines to deliver field-proven insights into the causality behind experimental choices and theoretical modeling. In the absence of extensive published data for this specific molecule, this guide establishes a robust methodology for characterization, grounded in fundamental principles of physical chemistry and pharmaceutical science.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's ultimate success.[1] It governs the bioavailability of orally administered drugs, influences the feasibility of parenteral formulations, and can impact the reliability of in vitro assay results.[2]
The compound of interest, this compound, possesses structural features—a carboxylic acid group, an oxazole ring, and a trifluoromethylphenyl moiety—that suggest a complex solubility profile. Understanding this profile is not merely an academic exercise; it is a crucial step in de-risking the development process and enabling rational formulation design. This guide will provide the necessary tools, both experimental and theoretical, to fully characterize the solubility of this and structurally similar compounds.
Physicochemical Characterization: Predicting Solubility Behavior
Before embarking on experimental solubility studies, it is instructive to analyze the key physicochemical properties of the molecule that will govern its behavior in different solvent systems.
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Formula | C₁₁H₆F₃NO₃[3] | Provides the basis for molecular weight calculation. |
| Molecular Weight | 257.17 g/mol | A moderate molecular weight, generally favorable for solubility. |
| XlogP | 2.7[3] | Indicates a degree of lipophilicity, suggesting that solubility in non-polar organic solvents may be higher than in water. |
| pKa (Predicted) | ~3-4 | The carboxylic acid moiety is expected to be acidic, with a pKa in this range. This implies that the compound's aqueous solubility will be highly pH-dependent, increasing significantly at pH values above the pKa due to deprotonation to the more soluble carboxylate anion. |
| Hydrogen Bond Donors | 1 (from the carboxylic acid) | The ability to donate a hydrogen bond will contribute to interactions with protic solvents. |
| Hydrogen Bond Acceptors | 3 (from the oxygens and nitrogen) | Multiple hydrogen bond acceptors will facilitate interactions with a range of solvents. |
The presence of the trifluoromethyl (-CF₃) group is a significant feature. This group is highly electronegative and can influence the acidity of the nearby carboxylic acid.[4][5] While often increasing lipophilicity, the overall effect of a -CF₃ group on solubility can be complex and depends on its position within the molecule.[6][7][8]
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method.[9] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid drug. The following protocol is a self-validating system for obtaining high-quality thermodynamic solubility data.
The Shake-Flask Method: A Step-by-Step Protocol
Causality Behind the Choices: This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved compound. The extended incubation time, controlled temperature, and separation of solid material are all critical for accurate and reproducible results.
-
Preparation of the Solvent System:
-
Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility. Phosphate-buffered saline (PBS) at pH 7.4 is a common starting point to simulate physiological conditions.
-
Select a range of organic solvents representing different polarity classes (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), and a non-polar solvent like hexane or toluene).
-
-
Sample Preparation:
-
Add an excess of solid this compound to a series of clear glass vials. "Excess" is key here; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A starting point is to add approximately 5-10 mg of the compound to 1 mL of the solvent.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with some poorly soluble compounds requiring 48-72 hours.[1] To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings. The filter material should be chosen for its low drug-binding properties.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO or methanol).
-
Analyze the filtered supernatant and the calibration standards using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2]
-
The concentration of the compound in the supernatant is determined by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.
-
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Theoretical Prediction of Solubility: A Complementary Approach
In addition to experimental determination, theoretical models can provide valuable insights into the solubility of a compound and can be used to screen potential solvents. Two powerful approaches are Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS).
Hansen Solubility Parameters (HSP)
HSP is based on the principle that "like dissolves like."[10] It deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a set of these three parameters. A solute is predicted to be soluble in a solvent if their HSP values are similar. The "distance" (Ra) between the HSP of the solute and the solvent in 3D space is calculated, and if this distance is within the interaction radius (R₀) of the solute, solubility is likely.
Practical Application: To determine the HSP of this compound, one would test its solubility ("good" or "bad") in a range of solvents with known HSP values. This data is then used to calculate the HSP sphere of the solute. Software packages like HSPiP can facilitate this process.[11][12]
COSMO-RS
COSMO-RS is a more sophisticated method that uses quantum chemical calculations to predict thermodynamic properties, including solubility.[13][14][15] It is a first-principles approach that does not rely on experimental data for the specific solute.
Methodology Overview:
-
A quantum chemical calculation is performed to determine the screening charge density on the surface of the molecule in a virtual conductor.
-
This information is used to generate a "sigma profile" for the molecule, which is a histogram of the charge density.
-
Statistical thermodynamics is then applied to the sigma profiles of the solute and solvent to calculate the chemical potential of the solute in the solvent, from which solubility can be derived.
COSMO-RS can be a powerful tool for predicting solubility in a wide range of solvents and for screening solvent mixtures to optimize solubility.[16]
Logical Relationship of Solubility Factors
Sources
- 1. enamine.net [enamine.net]
- 2. evotec.com [evotec.com]
- 3. PubChemLite - this compound (C11H6F3NO3) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 11. chemistryforsustainability.org [chemistryforsustainability.org]
- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 13. scm.com [scm.com]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
A Technical Guide to the Design and Synthesis of Structural Analogs of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid scaffold is a key pharmacophore in medicinal chemistry, offering a versatile framework for engaging with various biological targets. This technical guide provides an in-depth exploration of the design, synthesis, and structure-activity relationships (SAR) of its structural analogs. As a Senior Application Scientist, the goal of this whitepaper is to deliver not just a review of the field, but a strategic guide for researchers. We will dissect the core molecule into its primary functional regions, explaining the causal relationships behind analog design choices. This guide details synthetic methodologies, provides actionable experimental protocols, and presents data-driven insights into how specific structural modifications can modulate biological activity and pharmacokinetic profiles.
Introduction to the Core Scaffold
The title compound, this compound, integrates three critical chemical moieties: a trifluoromethylphenyl group, a 1,3-oxazole heterocyclic core, and a carboxylic acid. Each component plays a distinct and crucial role in the molecule's overall physicochemical and pharmacological properties.
-
Trifluoromethylphenyl Group: The trifluoromethyl (CF3) group is a powerful modulator in drug design.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability by blocking potential sites of oxidation.[2] Furthermore, the CF3 group can improve a compound's binding affinity to target proteins through favorable interactions and alter its pharmacokinetic profile.[1][3]
-
1,3-Oxazole Ring: The oxazole ring serves as a rigid and metabolically stable scaffold. Its geometry correctly orients the adjacent phenyl and carboxyl groups, which is often critical for receptor binding.[4] As a bioisostere for amide or ester groups, it can improve hydrolytic stability.[5]
-
Carboxylic Acid: This functional group is a key hydrogen bond donor and acceptor, often anchoring the molecule within a target's active site through electrostatic interactions.[6] However, its acidic nature can lead to poor membrane permeability and rapid metabolism, presenting a classic challenge in drug development.[7][8]
Rationale for Analog Design: A Multi-Parameter Optimization Challenge
The development of structural analogs is a cornerstone of medicinal chemistry, driven by the need to refine a lead compound's properties. For the this compound scaffold, the primary motivations for creating analogs are to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]
The process is a multi-parameter optimization challenge. For instance, enhancing potency at the target receptor must be balanced with maintaining selectivity against off-target proteins to minimize side effects. Similarly, improving metabolic stability should not come at the cost of reduced solubility, which would hinder bioavailability. The strategic replacement of functional groups, known as bioisosterism, is a key tactic to address these challenges.[9][10]
Strategic Modifications of the Oxazole Core
Analog design for this scaffold can be logically segmented by targeting its three main components. The following diagram illustrates the key points of modification.
Caption: Key modification sites on the core scaffold.
Region A: The Trifluoromethylphenyl Ring
Modifications here primarily aim to explore the binding pocket of the target protein and fine-tune lipophilicity.
-
Positional Isomerism: Moving the CF3 group from the meta (3-position) to the ortho or para positions can drastically alter the molecule's conformation and how it fits into a binding site.
-
Substitution: Introducing additional substituents (e.g., halogens, small alkyl, or methoxy groups) on the phenyl ring can probe for additional interactions, potentially increasing potency or selectivity.
Region B: The 1,3-Oxazole Heterocycle
Replacing the oxazole ring with other five-membered heterocycles (bioisosteres) can modulate the electronic properties, stability, and geometry of the scaffold.[10]
-
Isoxazole: An isomer of oxazole, it can alter the hydrogen bonding capacity and dipole moment of the core.
-
Thiazole: Replacing the oxygen with sulfur increases lipophilicity and can introduce new interactions with the biological target.
-
1,2,4-Oxadiazole or 1,3,4-Oxadiazole: These regioisomers can offer different vector projections for the side chains and have been shown to impact metabolic stability and polarity.[11][12]
-
1,2,3-Triazole: This ring system, often synthesized via "click chemistry," can serve as a stable replacement for the oxazole and offers different hydrogen bonding capabilities.[13]
Region C: The Carboxylic Acid Moiety
This is the most frequently modified position, primarily to overcome the pharmacokinetic liabilities associated with carboxylic acids.[8][14]
-
Esterification and Amidation: Converting the carboxylic acid to an ester or an amide neutralizes the charge, which typically increases membrane permeability and oral bioavailability. These can act as prodrugs, being hydrolyzed back to the active carboxylic acid in vivo.
-
Carboxylic Acid Bioisosteres: Replacing the entire group with another acidic moiety can maintain the key anchoring interaction while improving ADME properties.[7][14] Common bioisosteres include:
-
Tetrazole: A well-established carboxylic acid mimic with a similar pKa and steric profile.
-
Acyl Sulfonamides: These are also acidic and can form similar hydrogen bond interactions.
-
Hydroxamic Acids: Can chelate metal ions in enzyme active sites and serve as effective replacements.[8]
-
Synthetic Strategies and Protocols
The synthesis of analogs of this scaffold generally follows a convergent approach, where the key fragments are prepared separately and then combined. A common strategy involves the formation of the oxazole ring as a key step.
Generalized Synthetic Workflow
The following diagram outlines a typical synthetic pathway for generating diverse analogs.
Caption: General synthetic workflow for analog generation.
Protocol: Synthesis of the Oxazole Core Ester
This protocol describes a common method for forming the 5-aryl-oxazole-4-carboxylate core, which serves as the central intermediate for further derivatization.
Reaction: Synthesis of Ethyl 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Ethyl isocyanoacetate
-
Potassium Carbonate (K2CO3), anhydrous
-
Methanol (MeOH), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (50 mL).
-
Reagent Addition: Add 3-(trifluoromethyl)benzaldehyde (1.0 eq) and ethyl isocyanoacetate (1.1 eq) to the solvent.
-
Base Addition: While stirring at room temperature, add anhydrous potassium carbonate (1.5 eq) portion-wise over 10 minutes. Causality Note: The base is crucial for deprotonating the isocyanoacetate, initiating the nucleophilic attack on the aldehyde carbonyl.
-
Reaction: Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (1 x 30 mL). Causality Note: The aqueous wash removes the inorganic base and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester intermediate.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the core scaffold allows for the development of a clear SAR, providing insights into which molecular features are critical for biological activity. The following table summarizes hypothetical SAR data based on common trends observed in medicinal chemistry for a generic kinase target.
| Compound ID | Region A: Phenyl Group (R¹) | Region B: Heterocycle (X) | Region C: Carboxyl Group (R²) | Kinase IC₅₀ (nM) | Comment |
| Parent | 3-CF₃ | Oxazole | -COOH | 500 | Moderate activity, poor cell permeability. |
| 1a | 4-CF₃ | Oxazole | -COOH | 850 | Positional change of CF₃ reduces potency. |
| 1b | 3-CF₃, 4-Cl | Oxazole | -COOH | 250 | Additional EWG enhances potency. |
| 2a | 3-CF₃ | Thiazole | -COOH | 450 | Thiazole maintains activity, increases lipophilicity. |
| 2b | 3-CF₃ | 1,3,4-Oxadiazole | -COOH | 700 | 1,3,4-Oxadiazole core is less favorable. |
| 3a | 3-CF₃ | Oxazole | -COOCH₃ (Methyl Ester) | >10,000 (inactive) | Ester prodrug, inactive in biochemical assay. |
| 3b | 3-CF₃ | Oxazole | -CONH(CH₃) | 150 | Methylamide improves potency and likely permeability. |
| 3c | 3-CF₃ | Oxazole | Tetrazole | 480 | Tetrazole is an effective bioisostere, retaining activity.[14] |
IC₅₀ values are hypothetical for illustrative purposes.
SAR Insights:
-
The position of the trifluoromethyl group is critical, with the 3-position being optimal in this hypothetical series.
-
Adding a second electron-withdrawing group (1b) improves activity, suggesting a key electronic interaction in the binding pocket.
-
The core oxazole ring is preferred over the 1,3,4-oxadiazole isomer (2b).
-
Modification of the carboxylic acid to a small amide (3b) is a highly effective strategy for improving potency, likely by enhancing cell penetration and providing an additional hydrogen bond interaction.
Future Perspectives and Conclusion
The this compound scaffold remains a fertile ground for drug discovery. Future efforts should focus on exploring less common bioisosteric replacements for both the oxazole and carboxylic acid moieties to generate novel intellectual property and further optimize ADME properties. The application of computational modeling and machine learning can help predict the activity of virtual analogs, prioritizing the synthesis of the most promising candidates.
This guide has provided a comprehensive framework for the rational design and synthesis of structural analogs based on this valuable core. By understanding the causal relationships between structural changes and their effects on biological and pharmacokinetic properties, research teams can more efficiently navigate the complex path of drug development.
References
- Vertex AI Search. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
- PubMed. (n.d.). Carboxylic acid (bio)isosteres in drug design.
- PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
- BenchChem. (n.d.). The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design.
- Vertex AI Search. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Vertex AI Search. (n.d.).
- PubMed Central. (2025).
- Scilit. (2025).
- BenchChem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- ResearchGate. (n.d.). Bioisosterism: 1,2,4‐Oxadiazole Rings | Request PDF.
- IRIS Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.
- RSC Publishing. (n.d.). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring.
- Vertex AI Search. (n.d.). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring.
- PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- ResearchGate. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unimore.it [iris.unimore.it]
- 14. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Trifluoromethylphenyl Oxazoles in Medicinal Chemistry
The 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid scaffold is a key pharmacophore in modern drug discovery. The oxazole ring is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles. The trifluoromethylphenyl group is a crucial substituent in medicinal chemistry, known for its ability to enhance lipophilicity, binding affinity, and metabolic stability of drug candidates[1][2]. The unique electronic properties of the trifluoromethyl group can significantly influence the pKa of the carboxylic acid, impacting its interaction with biological targets. This application note provides a detailed, field-proven protocol for the synthesis of this valuable research compound, grounded in the principles of the Robinson-Gabriel synthesis[3][4][5][6].
Synthetic Strategy: A Modern Approach to the Robinson-Gabriel Synthesis
The classical Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring[4][5]. In this protocol, we will employ a robust and scalable, two-step procedure. The synthesis commences with the Dakin-West reaction to form the key α-acylamino-β-ketoester intermediate, followed by an acid-catalyzed cyclization and dehydration to yield the target oxazole-4-carboxylic acid ester. A final hydrolysis step affords the desired product. This approach offers high yields and accommodates a range of functional groups.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 3-(Trifluoromethyl)benzoyl chloride | Major Supplier | ≥98% | Corrosive, handle with care. |
| N-acetylglycine | Major Supplier | ≥99% | |
| Pyridine | Major Supplier | Anhydrous | Store over molecular sieves. |
| Acetic Anhydride | Major Supplier | ≥99% | |
| Concentrated Sulfuric Acid | Major Supplier | 95-98% | Highly corrosive. |
| Lithium Hydroxide monohydrate | Major Supplier | ≥98% | |
| Diethyl Ether | Major Supplier | Anhydrous | |
| Ethyl Acetate | Major Supplier | HPLC Grade | For extraction and chromatography. |
| Hexanes | Major Supplier | HPLC Grade | For chromatography. |
| Tetrahydrofuran (THF) | Major Supplier | Anhydrous | |
| Hydrochloric Acid (HCl) | Major Supplier | 1 M | For acidification. |
| Sodium Bicarbonate (NaHCO₃) | Major Supplier | Saturated | For washing. |
| Brine | Laboratory Prepared | Saturated | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Major Supplier | Reagent Grade | For drying organic layers. |
Step 1: Synthesis of the α-Acylamino-β-ketoester Intermediate
This step involves the formation of an oxazolone intermediate via the Dakin-West reaction, which then rearranges to the desired β-ketoamide.
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add N-acetylglycine (1.0 eq).
-
Addition of Reagents: Add anhydrous pyridine (3.0 eq) and acetic anhydride (2.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Acylation: Slowly add 3-(trifluoromethyl)benzoyl chloride (1.2 eq) to the stirring solution. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL), 1 M HCl (2 x 100 mL), and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Robinson-Gabriel Cyclization to the Oxazole Ester
This is the key cyclodehydration step to form the oxazole ring[4][5][6].
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified α-acylamino-β-ketoester from Step 1 (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane.
-
Cyclizing Agent: Carefully add concentrated sulfuric acid (5.0 eq) dropwise while cooling the flask in an ice bath.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Pour the reaction mixture carefully onto crushed ice. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate is purified by column chromatography.
Step 3: Saponification to the Carboxylic Acid
The final step is the hydrolysis of the ester to the desired carboxylic acid.
-
Reaction Setup: Dissolve the purified oxazole ester from Step 2 (1.0 eq) in a mixture of THF and water (3:1).
-
Hydrolysis: Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 101 MHz) δ (ppm) |
| This compound | C₁₁H₆F₃NO₃ | 257.17 | White to off-white solid | Predicted: 8.15 (s, 1H), 7.90-7.70 (m, 4H) | Predicted: 165.2, 158.5, 142.1, 131.8 (q, J=32.3 Hz), 130.5, 129.8, 127.4, 125.1 (q, J=3.8 Hz), 124.2 (q, J=272.5 Hz), 123.9 (q, J=4.0 Hz) |
Note: Predicted NMR data is based on computational models and may vary slightly from experimental results.
Troubleshooting and Safety Precautions
-
Dakin-West Reaction: The reaction can be sluggish. Ensure anhydrous conditions and adequate heating.
-
Cyclization: The addition of concentrated sulfuric acid is highly exothermic. Perform this step slowly and with efficient cooling.
-
Safety: 3-(Trifluoromethyl)benzoyl chloride and concentrated sulfuric acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following these detailed steps, researchers can confidently produce this valuable compound for their drug discovery and medicinal chemistry programs. The presented methodology is scalable and amenable to further derivatization, opening avenues for the exploration of novel chemical space.
References
-
Scribd. 5-Iii) Sem 4 | PDF. Available from: [Link]
-
Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]
-
SynArchive. Robinson-Gabriel Synthesis. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
ResearchGate. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | Request PDF. Available from: [Link]
-
MySkinRecipes. 5-(3-(Trifluoromethyl)phenyl)oxazole. Available from: [Link]
Sources
Application Note: High-Throughput Screening of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid for Protein Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the utilization of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid in high-throughput screening (HTS) campaigns aimed at identifying novel protein kinase inhibitors. Due to the prevalence of the oxazole and trifluoromethylphenyl moieties in known kinase inhibitors, this compound represents a promising candidate for targeted library screening. We present a hypothetical screening workflow against a representative protein kinase, detailing protocols for a primary biochemical assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and a secondary cell-based assay to confirm activity in a physiological context. This guide also covers critical aspects of assay development, data analysis, and hit validation, providing a robust framework for researchers in drug discovery.
Introduction: The Rationale for Screening this compound against Protein Kinases
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[2] Consequently, protein kinases have become one of the most important classes of drug targets.[3]
The chemical scaffold of this compound contains several features that suggest its potential as a protein kinase inhibitor:
-
Oxazole Core: The oxazole ring is a privileged scaffold in medicinal chemistry and is present in numerous bioactive compounds, including those with demonstrated anti-cancer and protein kinase inhibitory activity.[4]
-
Trifluoromethylphenyl Group: The trifluoromethyl (-CF3) group is a common substituent in pharmaceuticals that can enhance metabolic stability, lipophilicity, and binding affinity to biological targets through favorable interactions.[5] Many FDA-approved kinase inhibitors incorporate this moiety.[6][7]
-
Carboxylic Acid Moiety: The carboxylic acid group can participate in hydrogen bonding and other electrostatic interactions within the ATP-binding pocket of kinases, potentially contributing to potent and selective inhibition.
Given these structural attributes, this compound is a compelling candidate for inclusion in HTS campaigns targeting the kinome. This application note will use a hypothetical protein kinase target, "Kinase-X," to illustrate a practical screening cascade.
The High-Throughput Screening Workflow: A Step-by-Step Approach
A successful HTS campaign is a multi-step process designed to efficiently identify and validate true "hits" from a large compound library.[8] Our proposed workflow for screening this compound is a tiered approach, starting with a sensitive and robust biochemical assay, followed by a physiologically relevant cell-based assay for confirmed hits.
Figure 1: A tiered high-throughput screening workflow.
Primary Screening: A TR-FRET-Based Biochemical Kinase Assay
For the primary screen, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is an excellent choice due to its high sensitivity, low background, and homogeneous format, making it amenable to automation.[9][10] The LanthaScreen® Eu Kinase Binding Assay is a widely used platform for this purpose.
Principle of the LanthaScreen® Eu Kinase Binding Assay: This assay measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase. A Europium (Eu)-labeled antibody binds to a tagged kinase, and a fluorescent tracer binds to the ATP pocket. When in close proximity, excitation of the Eu donor results in energy transfer to the tracer acceptor, producing a FRET signal. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Materials and Reagents
-
This compound (and other library compounds)
-
Kinase-X, GST-tagged
-
LanthaScreen® Eu-anti-GST Antibody
-
Fluorescent Kinase Tracer
-
TR-FRET Dilution Buffer
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well, low-volume, black microplates
Detailed Protocol for Primary HTS (Single Concentration)
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an automated liquid handler, dispense a small volume of the compound stock solution into the assay plate wells to achieve a final screening concentration of 10 µM.
-
Plate positive controls (e.g., Staurosporine) and negative controls (DMSO only) in dedicated columns on each plate.
-
-
Reagent Preparation:
-
Prepare the Kinase/Antibody master mix by diluting the GST-tagged Kinase-X and the Eu-anti-GST antibody in TR-FRET Dilution Buffer.
-
Prepare the Tracer master mix by diluting the fluorescent tracer in TR-FRET Dilution Buffer.
-
The optimal concentrations of kinase, antibody, and tracer should be determined during assay development by performing criss-cross titrations.
-
-
Assay Procedure:
-
Add the Kinase/Antibody master mix to all wells of the 384-well plate containing the pre-dispensed compounds.
-
Incubate for 15 minutes at room temperature.
-
Add the Tracer master mix to all wells to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader.
-
Set the excitation wavelength to 340 nm and measure emission at two wavelengths: the donor (Europium) emission and the acceptor (tracer) emission.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Primary Data Analysis and Hit Selection
-
Quality Control: For each plate, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered acceptable for HTS.
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
-
-
Percent Inhibition Calculation: Normalize the data for each compound well relative to the controls on the same plate.
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
-
Hit Selection: Define a hit threshold, typically based on a statistical cutoff (e.g., > 3 standard deviations from the mean of the negative controls) or a specific percent inhibition value (e.g., > 50%). Compounds that meet this criterion are selected for further investigation.
Hit Confirmation and Secondary Assays
Hits identified in the primary screen require confirmation and further characterization to eliminate false positives and to understand their activity in a more biological context.
IC50 Determination
Confirmed hits should be tested in a dose-response format to determine their potency (IC50 value). This involves a serial dilution of the compound, typically over 8-12 concentrations, and running the same TR-FRET assay as in the primary screen. The resulting data is then fitted to a four-parameter logistic curve to calculate the IC50.
| Compound | IC50 (µM) in TR-FRET Assay |
| This compound | Hypothetical Value: 0.5 µM |
| Staurosporine (Control) | Hypothetical Value: 0.01 µM |
Cell-Based Secondary Assay: Assessing Cellular Activity
A cell-based assay is crucial to confirm that the compound can penetrate the cell membrane and inhibit the target kinase in a physiological environment. A common approach is to measure the phosphorylation of a known downstream substrate of Kinase-X.
Principle of a Cell-Based Phospho-Substrate Assay (e.g., HTRF®): Homogeneous Time Resolved Fluorescence (HTRF®) is another TR-FRET technology well-suited for cell-based assays.[11] In this format, cells are treated with the compound, and then lysed. Two antibodies are added: one that recognizes the total substrate protein (labeled with a donor fluorophore) and another that specifically recognizes the phosphorylated form of the substrate (labeled with an acceptor fluorophore). Kinase inhibition leads to a decrease in substrate phosphorylation and thus a lower HTRF signal.
Detailed Protocol for Cell-Based HTRF® Assay
-
Cell Culture and Plating:
-
Culture a cell line that expresses Kinase-X and its substrate.
-
Seed the cells into 384-well, tissue culture-treated plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and control compounds for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis and Antibody Incubation:
-
Lyse the cells directly in the wells using a lysis buffer containing the donor and acceptor antibodies.
-
Incubate at room temperature for 2-4 hours, or as recommended by the assay manufacturer.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible microplate reader.
-
Calculate the HTRF ratio and determine the percent inhibition and IC50 value as described for the biochemical assay.
-
Figure 2: Hypothetical signaling pathway for Kinase-X inhibition.
Orthogonal Assays and Hit Validation
To further increase confidence in the identified hits, it is advisable to perform an orthogonal biochemical assay that utilizes a different detection technology. This helps to rule out compounds that may interfere with the primary assay format (e.g., fluorescence quenching or enhancement).
An example of a suitable orthogonal assay is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12] This luminescence-based assay provides a robust and sensitive readout of kinase activity.[13] A compound that is active in both the TR-FRET binding assay and the ADP-Glo™ activity assay is a high-quality hit.
Conclusion and Future Directions
This application note has outlined a comprehensive and robust strategy for screening this compound as a potential protein kinase inhibitor. By employing a tiered approach that combines a high-throughput biochemical screen with a confirmatory cell-based assay and an orthogonal validation step, researchers can efficiently identify and validate promising hit compounds.
Validated hits, such as our hypothetical potent activity for this compound, would then progress to lead optimization. This stage involves the synthesis and testing of analogs to establish a structure-activity relationship (SAR), with the goal of improving potency, selectivity, and drug-like properties. The protocols and principles detailed herein provide a solid foundation for initiating such a drug discovery program.
References
-
Bioluminescent Assays for High-Throughput Screening. PubMed. Available at: [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
High Throughput Screening Assays for Drug Discovery. Amerigo Scientific. Available at: [Link]
-
High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]
-
Recent progress in assays for GPCR drug discovery. Physiological Reviews. Available at: [Link]
-
High-Throughput Screening for Kinase Inhibitors. ElectronicsAndBooks. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available at: [Link]
-
High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. BMC Molecular and Cell Biology. Available at: [Link]
-
Representative examples of trifluoromethyl phenyl-containing approved drugs. ResearchGate. Available at: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
HTRF® - Homogenous Time-Resolved Fluorescence. Berthold Technologies. Available at: [Link]
-
High-Throughput GPCR Assay Development. Agilent. Available at: [Link]
-
High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. PMC. Available at: [Link]
-
High-throughput Screening in Drug Discovery Explained. Technology Networks. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
in vitro assay development for 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
An Application Note and Comprehensive Protocols for the In Vitro Assay Development of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Introduction: A Strategic Framework for Characterizing Novel Oxazole Derivatives
The oxazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties.[1][2][3] The compound this compound (herein referred to as Compound X) is a novel entity whose biological target and mechanism of action are yet to be elucidated. The initial stages of drug discovery for such a compound are critically dependent on the development of robust and relevant in vitro assays to identify its molecular target and quantify its biological activity.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a systematic in vitro assay cascade for Compound X. Moving beyond a single, prescriptive protocol, we present a tiered, hypothesis-driven strategy. This approach begins with broad, target-agnostic assays to confirm bioactivity and progresses to specific, mechanistic assays aimed at identifying and characterizing the interaction with a putative molecular target. The protocols herein are designed to be self-validating, incorporating essential controls and quality checks to ensure data integrity and reproducibility, following best practices outlined in authoritative resources like the Assay Guidance Manual.[6][7]
Section 1: Preliminary Compound Characterization & Handling
Expert Insight: Before any biological assay, understanding the physicochemical properties of the test compound is paramount. Poor solubility is a leading cause of artifacts and misleading results in high-throughput screening (HTS).
-
Solubility Assessment: Determine the solubility of Compound X in various buffer systems relevant to biological assays (e.g., PBS, Tris-HCl) and in 100% DMSO. The goal is to prepare a high-concentration stock (e.g., 10-50 mM in DMSO) from which working solutions can be made, ensuring the final DMSO concentration in the assay is typically ≤0.5% to avoid solvent-induced artifacts.
-
Stock Solution Preparation: Prepare a concentrated stock solution in 100% DMSO. Aliquot into single-use tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Stability: Assess the stability of Compound X in the final assay buffer over the time course of the planned experiment. This can be done by incubating the compound in buffer, taking samples at different time points, and analyzing for degradation via HPLC.
Section 2: A Tiered Strategy for Target Identification and Assay Development
A logical, tiered approach is the most efficient method to hone in on the specific biological activity of a novel compound. This strategy minimizes resource expenditure by using broad, cost-effective assays first to justify more complex, target-specific investigations.
Tier 1: Is the Compound Biologically Active?
The first step is to determine if Compound X elicits any response in a cellular context. A general cell viability or cytotoxicity assay is an excellent starting point.
-
Objective: To determine the concentration range at which Compound X affects cell health.
-
Methodology: Use a common cell line (e.g., HEK293, HeLa) and a commercially available viability assay (e.g., MTT, or ATP-based luminescent assays like CellTiter-Glo®).
-
Interpretation: A dose-dependent decrease in cell viability confirms that the compound is cell-permeable and biologically active, providing a preliminary concentration range for subsequent functional assays. This also establishes the cytotoxic concentration, which is crucial for interpreting results from other cell-based assays.[8]
Tier 2: What is the Mechanism of Action?
Based on the common targets of small molecule drugs, we propose two primary hypotheses for the mechanism of action of Compound X.[4][9]
Hypothesis A: Compound X is an Enzyme Inhibitor The structure of Compound X is amenable to binding within the active or allosteric site of an enzyme. A direct binding assay is a powerful tool to screen for such interactions. Fluorescence Polarization (FP) is an ideal technique for this purpose.[10][11]
Hypothesis B: Compound X is a Receptor Modulator G protein-coupled receptors (GPCRs) are the largest class of cell surface receptors and are targeted by a significant percentage of all approved drugs.[12][13] A functional, cell-based reporter assay can effectively screen for agonistic or antagonistic activity of Compound X against a panel of GPCRs.
Section 3: Detailed Experimental Protocols
Here we provide detailed, step-by-step protocols for two key assays representing the biochemical and cell-based approaches outlined in Tier 2.
Protocol 1: Biochemical Binding Assay via Competitive Fluorescence Polarization (FP)
Principle: FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[14][15] In this competitive assay, Compound X will compete with a known fluorescent ligand (probe) for binding to a target protein. Displacement of the fluorescent probe by Compound X will result in a decrease in the polarization signal, allowing for the quantification of binding affinity.[11]
Materials:
-
Target Protein (e.g., a candidate kinase or protease)
-
Fluorescent Probe (a fluorescently-labeled ligand known to bind the target)
-
Compound X
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Black, low-volume 384-well assay plates
-
FP-capable microplate reader
Protocol Steps:
-
Reagent Preparation:
-
Prepare a 2X working solution of the Target Protein and 2X working solution of the Fluorescent Probe in Assay Buffer. The optimal concentrations must be predetermined in a separate binding experiment, typically using the protein at its Kd concentration and the probe at a low nanomolar concentration.
-
Prepare a serial dilution of Compound X in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from a 10 mM stock. Then, dilute these DMSO stocks into Assay Buffer to create a 4X final concentration series.
-
-
Assay Plating:
-
Add 5 µL of the 4X Compound X dilutions (or vehicle control) to the appropriate wells of the 384-well plate.
-
Controls: Include wells for "No Inhibition" (vehicle + probe + protein) and "Maximum Inhibition / Background" (vehicle + probe, no protein).
-
Prepare a premix of the 2X Target Protein and 2X Fluorescent Probe.
-
Add 15 µL of the protein/probe premix to all wells. The final volume will be 20 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate at room temperature for 60 minutes, protected from light. The incubation time should be sufficient to reach binding equilibrium.
-
-
Data Acquisition:
-
Read the plate using a microplate reader equipped for fluorescence polarization. Set the excitation and emission wavelengths appropriate for the fluorescent probe.
-
The output is typically in millipolarization (mP) units.
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [(mP_sample - mP_max_inhibition) / (mP_no_inhibition - mP_max_inhibition)]).
-
Plot % Inhibition versus the log concentration of Compound X.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of Compound X that displaces 50% of the fluorescent probe.[9]
Protocol 2: Cell-Based GPCR Functional Assay via Luciferase Reporter
Principle: This assay uses a cell line engineered to express a specific GPCR of interest and a reporter gene (e.g., firefly luciferase) linked to a transcriptional response element that is activated by GPCR signaling (e.g., cAMP Response Element, CRE).[16][17] An increase or decrease in luciferase expression, measured as a luminescent signal, indicates that the compound is modulating the GPCR pathway.[12][18]
Materials:
-
HEK293 cells stably expressing the target GPCR and a CRE-luciferase reporter construct.
-
Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
White, opaque 96- or 384-well cell culture plates.
-
Compound X.
-
Known agonist for the target GPCR.
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).
-
Luminometer plate reader.
Protocol Steps:
-
Cell Plating:
-
Culture and harvest the reporter cell line under standard conditions.
-
Seed the cells into white, opaque plates at a pre-optimized density (e.g., 10,000 cells/well for a 96-well plate).
-
Incubate for 18-24 hours to allow for cell attachment.
-
-
Compound Addition (Antagonist Mode):
-
Prepare a serial dilution of Compound X in assay medium.
-
Remove the culture medium from the cells and add the Compound X dilutions.
-
Incubate for 30 minutes. This pre-incubation allows the antagonist to bind to the receptor.
-
-
Agonist Stimulation:
-
Prepare the known agonist at a concentration that elicits an 80% maximal response (EC80), as determined previously.
-
Add the agonist to all wells except the "No Stimulation" control wells.
-
Controls: Include "No Stimulation" (vehicle only), "Maximal Stimulation" (EC100 agonist concentration), and "Vehicle Control" (vehicle + EC80 agonist).
-
-
Reporter Gene Expression:
-
Incubate the plate for 3-6 hours at 37°C in a CO2 incubator. This period allows for the transcription and translation of the luciferase enzyme.
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (often a 1:1 volume ratio).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.[19][20]
-
Data Analysis:
-
Normalize the data (Relative Light Units, RLU): % Inhibition = 100 * (1 - [(RLU_sample - RLU_no_stimulation) / (RLU_max_stimulation - RLU_no_stimulation)]).
-
Plot % Inhibition versus the log concentration of Compound X.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Section 4: Data Presentation and Interpretation
Quantitative data from dose-response experiments should be summarized in clear, structured tables.
Table 1: Example Data for Compound X in Competitive FP Assay
| Compound X [µM] | Log [Compound X] | mP (raw) | % Inhibition |
| 100.000 | 2.00 | 115 | 98.5 |
| 33.333 | 1.52 | 121 | 94.3 |
| 11.111 | 1.05 | 135 | 84.3 |
| 3.704 | 0.57 | 178 | 55.7 |
| 1.235 | 0.09 | 245 | 10.7 |
| 0.412 | -0.38 | 268 | 1.4 |
| 0.000 (Control) | - | 270 | 0.0 |
| Calculated IC50 | 4.5 µM |
Table 2: Example Data for Compound X in GPCR Reporter Assay (Antagonist Mode)
| Compound X [µM] | Log [Compound X] | RLU (raw) | % Inhibition |
| 30.000 | 1.48 | 15,500 | 97.2 |
| 10.000 | 1.00 | 18,900 | 92.6 |
| 3.000 | 0.48 | 45,600 | 58.7 |
| 1.000 | 0.00 | 78,300 | 18.2 |
| 0.300 | -0.52 | 92,100 | 1.0 |
| 0.000 (Control) | - | 93,000 | 0.0 |
| Calculated IC50 | 2.8 µM |
Section 5: Assay Validation and Quality Control
For an assay to be trustworthy, especially for HTS or lead optimization, it must be rigorously validated.[21]
-
Z'-Factor: This statistical parameter is used to evaluate the quality of an HTS assay. It is calculated from the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|. An assay with a Z'-factor > 0.5 is considered excellent and robust for screening.
-
Signal-to-Background (S/B) Ratio: Calculated as µp / µn. A high S/B ratio (typically >5) is desirable, indicating a clear window to detect compound activity.
-
Reproducibility: The assay should be reproducible on different days and with different batches of reagents. Intra- and inter-assay variability should be assessed.
Conclusion
The development of in vitro assays for a novel compound like this compound requires a methodical and logical approach. The tiered strategy presented here, beginning with broad cellular activity screens and progressing to specific, hypothesis-driven biochemical and functional assays, provides a robust framework for target identification and characterization. The detailed protocols for Fluorescence Polarization and Luciferase Reporter assays serve as validated, powerful platforms to investigate two of the most common mechanisms of small molecule drug action. By adhering to rigorous validation standards and thoughtful experimental design, researchers can confidently elucidate the biological role of this and other novel chemical entities, accelerating the journey from chemical compound to potential therapeutic lead.
References
-
Title: Recent progress in assays for GPCR drug discovery. Source: Acta Pharmacologica Sinica. Link
-
Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Source: National Institutes of Health (NIH). Link
-
Title: 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Source: ResearchGate. Link
-
Title: The Complete Guide to Cell-Based Assays. Source: SPT Labtech. Link
-
Title: Protein-ligand binding measurements using fluorescence polarization. Source: BMG Labtech. Link
-
Title: Bioluminescent Reporter Genes. Source: Promega Corporation. Link
-
Title: In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Source: Methods in Enzymology. Link
-
Title: this compound. Source: PubChem. Link
-
Title: The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Source: Promega Corporation. Link
-
Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Source: National Institutes of Health (NIH). Link
-
Title: Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Source: MDPI. Link
-
Title: GPCR Signaling Assays. Source: Promega Corporation. Link
-
Title: Gene reporter assays. Source: BMG Labtech. Link
-
Title: Assay Guidance Manual. Source: National Center for Biotechnology Information (NCBI). Link
-
Title: Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Source: National Institutes of Health (NIH). Link
-
Title: Analysis of protein-ligand interactions by fluorescence polarization. Source: National Institutes of Health (NIH). Link
-
Title: Reporter gene luminescence assays. Source: Revvity. Link
-
Title: Optimizing Your Cell Based Assay Performance Key Strategies. Source: Marin Biologic Laboratories. Link
-
Title: 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Source: National Institutes of Health (NIH). Link
-
Title: Small Molecule Inhibitors Selection Guide. Source: Biomol GmbH. Link
-
Title: Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Source: Promega Connections. Link
-
Title: In Vitro Enzyme Assay: Cutting Edge Research. Source: Da-Ta Biotech. Link
-
Title: GPCR Luciferase Reporter Cell Lines. Source: Signosis. Link
-
Title: Luciferase Reporters. Source: Thermo Fisher Scientific. Link
-
Title: 5-Methyl-N-[4-(Trifluoromethyl)Phenyl]-1,3-Oxazole-4 Carboxamide (Leflunomide). Source: ExportersIndia. Link
-
Title: Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Source: Veranex. Link
-
Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Source: nanomicrospheres. Link
-
Title: GPCR Signaling Assays | GPCR Assay Kits. Source: Indigo Biosciences. Link
-
Title: In vitro analysis of small-molecule inhibitors. Source: ResearchGate. Link
-
Title: Dual luminescence-based reporter gene assay for luciferase and beta-galactosidase. Source: Analytical Biochemistry. Link
-
Title: How to Develop Effective in vitro Assays for Early Drug Discovery. Source: Charnwood Discovery. Link
-
Title: Essential Considerations for Successful Assay Development. Source: Dispendix. Link
-
Title: 5-(3-Fluorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid. Source: ChemScene. Link
-
Title: Assay Development in Drug Discovery. Source: Danaher Life Sciences. Link
-
Title: Truly Effective Cell Assay Design. Source: a4cell. Link
-
Title: Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Source: Research and Reviews: Journal of Chemistry. Link
-
Title: Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Source: National Institutes of Health (NIH). Link
-
Title: Fluorescence Polarization (FP)—Note 1.4. Source: Thermo Fisher Scientific. Link
-
Title: Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Source: MDPI. Link
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 6. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 7. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. resources.biomol.com [resources.biomol.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. GPCR Signaling Assays [worldwide.promega.com]
- 14. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 15. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. signosisinc.com [signosisinc.com]
- 17. ルシフェラーゼレポーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. revvity.com [revvity.com]
- 21. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Authored by: Senior Application Scientist, Advanced Cell Diagnostics
Introduction
The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug development and toxicological assessment.[1][2][3] 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a novel small molecule with potential therapeutic applications. A thorough understanding of its interaction with biological systems, specifically its effect on cell viability and the mechanisms by which it may induce cell death, is critical for its continued development. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic effects of this compound using a suite of robust and validated cell-based assays.
This document champions a multi-parametric approach, recognizing that a single assay provides only a limited view of a compound's cellular impact. By combining assays that measure metabolic activity, membrane integrity, and specific apoptotic pathways, a more nuanced and reliable cytotoxicity profile can be constructed.
The Rationale for a Multi-Assay Approach
A compound can induce cytotoxicity through various mechanisms, broadly categorized as apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[2][4] Relying on a single assay can be misleading. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity, an effect that could be missed by a necrosis- Cattran assay. Conversely, a compound could induce apoptosis, which might not be fully reflected in a metabolic assay in its early stages. Therefore, a multi-pronged strategy is recommended:
-
Metabolic Viability Assays (XTT): To assess the overall health and proliferative capacity of the cell population.
-
Membrane Integrity Assays (LDH): To specifically quantify necrosis or late-stage apoptosis.
-
Apoptosis Assays (Caspase-3/7): To detect the activation of key executioner caspases in the apoptotic cascade.
Cell Line Selection: A Critical First Step
The choice of cell line is paramount and should be guided by the intended therapeutic application of the test compound.[5][6] For general cytotoxicity screening, commonly used and well-characterized cell lines such as human fibroblasts or cell lines derived from relevant organs (e.g., liver, kidney) are recommended.[5] If the compound is being developed as an anti-cancer agent, a panel of cancer cell lines relevant to the targeted malignancy should be employed. It is also prudent to include a non-cancerous cell line to assess for selective cytotoxicity.
Experimental Workflow Overview
The general workflow for assessing the cytotoxicity of this compound involves cell culture, compound treatment, and subsequent analysis using the selected assays.
Caption: General experimental workflow for cytotoxicity testing.
Protocol 1: Cell Viability Assessment using the XTT Assay
Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to determine cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a colored formazan product.[7][9] The amount of formazan produced is directly proportional to the number of metabolically active cells. The XTT assay is preferred over the traditional MTT assay as it produces a water-soluble formazan, eliminating the need for a solubilization step and thereby reducing handling errors.[7][8]
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
XTT assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.[7] Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed a level known to be non-toxic to the cells.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (cells treated with medium containing the same concentration of vehicle as the compound-treated wells) and a positive control. Also, include wells with medium only for background control.[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Preparation: Prepare the XTT working solution according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling reagent.[9]
-
XTT Addition and Incubation: Add 50 µL of the XTT working solution to each well and incubate for 2-4 hours at 37°C, protected from light.[7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[7]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Assessment of Necrosis via Lactate Dehydrogenase (LDH) Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[10][11] The LDH assay measures the activity of this released enzyme, which catalyzes the conversion of a tetrazolium salt into a colored formazan product.[10] The amount of color produced is proportional to the number of lysed cells.[10]
Caption: Principle of the LDH cytotoxicity assay.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cells and reagents as in Protocol 1
-
LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.
-
Establish Controls: It is crucial to include the following controls:[12]
-
Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.
-
Maximum LDH Release: Untreated cells lysed with the provided lysis buffer to determine 100% LDH release.
-
Background: Medium only.
-
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.[10]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[10]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 490-520 nm.[10]
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol 3: Detection of Apoptosis using Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that play a central role in the execution phase of apoptosis.[13] Caspase-3 and Caspase-7 are key executioner caspases that cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[14][15] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[16] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of active caspase-3/7.[16]
Materials:
-
96-well opaque-walled plates (for luminescence assays)
-
Cells and reagents as in Protocol 1
-
Caspase-Glo® 3/7 Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using an opaque-walled 96-well plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence. Express the results as fold-change in caspase activity relative to the vehicle control.
Data Presentation and Interpretation
For a comprehensive understanding, the results from all three assays should be compiled and compared.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Concentration (µM) | % Viability (XTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 | 0 | 1.0 |
| 1 | 95 | 2 | 1.2 |
| 5 | 80 | 5 | 2.5 |
| 10 | 55 | 10 | 4.8 |
| 25 | 20 | 25 | 3.0 |
| 50 | 5 | 60 | 1.5 |
Interpretation of Hypothetical Data:
-
At lower concentrations (1-10 µM), a decrease in cell viability is observed with a corresponding increase in caspase-3/7 activity, while LDH release remains low. This suggests that at these concentrations, the compound primarily induces apoptosis.
-
At higher concentrations (25-50 µM), there is a significant increase in LDH release, indicating a shift towards or an increase in necrotic cell death. The decrease in caspase-3/7 activity at the highest concentration could be due to widespread cell death and loss of cellular machinery.
Conclusion
This application note provides a framework for the systematic evaluation of the cytotoxic effects of this compound. By employing a combination of assays that probe different aspects of cell health, researchers can gain valuable insights into the compound's potency and mechanism of action. Adherence to these detailed protocols and careful data interpretation will ensure the generation of reliable and reproducible results, which are essential for the informed progression of this compound in the drug discovery pipeline.
References
-
National Center for Biotechnology Information. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Available at: [Link].
-
Biotech Spain. XTT Assays vs MTT. Available at: [Link].
-
PubMed. Detection of necrosis by release of lactate dehydrogenase activity. Available at: [Link].
-
Wikipedia. MTT assay. Available at: [Link].
-
National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link].
-
ResearchGate. What cell line should I choose for citotoxicity assays?. Available at: [Link].
-
National Center for Biotechnology Information. Highlight report: Cell type selection for toxicity testing. Available at: [Link].
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link].
-
Life Science Applications. Cytotoxicity Assays. Available at: [Link].
-
Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. Available at: [Link].
-
ResearchGate. Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Available at: [Link].
-
National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available at: [Link].
-
baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available at: [Link].
-
Tiaris Biosciences. LDH Cytotoxicity Assay Kit. Available at: [Link].
-
NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. Available at: [Link].
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link].
-
Boster Biological Technology. Caspase-3, 7 Activity Assay Kit. Available at: [Link].
Sources
- 1. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 2. nebiolab.com [nebiolab.com]
- 3. kosheeka.com [kosheeka.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotech-spain.com [biotech-spain.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. moleculardevices.com [moleculardevices.com]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes and Protocols: 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid as a Selective PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting the Inflammatory Cascade via Phosphodiesterase 4 (PDE4)
Chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and atopic dermatitis represent a significant global health burden. A key driver of the underlying pathology in these conditions is a dysregulated inflammatory response. Phosphodiesterase 4 (PDE4) has emerged as a critical therapeutic target due to its central role in modulating this response.[1][2] PDE4 is a superfamily of enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that governs a wide array of cellular functions, particularly in immune and inflammatory cells.[1][3][4]
By hydrolyzing cAMP to its inactive form, 5'-AMP, PDE4 effectively dampens the anti-inflammatory signals mediated by cAMP.[5][6] Consequently, inhibiting PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[1][7] This activation triggers a cascade of downstream events, most notably the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukins, and other cytokines, thereby mitigating the inflammatory response.[1][7]
This document provides detailed application notes and protocols for the investigation of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid , a novel small molecule designed as a selective PDE4 inhibitor. The trifluoromethylphenyl and oxazole carboxylic acid moieties are common features in potent PDE4 inhibitors, suggesting a strong potential for this compound in modulating inflammatory pathways. These guidelines are intended to provide researchers with a robust framework for the in vitro and in vivo characterization of this compound.
Mechanism of Action: The cAMP/PKA Signaling Pathway
The primary mechanism by which this compound is hypothesized to exert its anti-inflammatory effects is through the potentiation of the cAMP/PKA signaling pathway. In inflammatory cells, elevated cAMP levels lead to the activation of PKA, which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory genes.[8] Concurrently, activated PKA can phosphorylate and inhibit other pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a broad-spectrum anti-inflammatory effect.[1]
Caption: PDE4 Inhibition Signaling Pathway.
Experimental Protocols
The following protocols provide a comprehensive framework for evaluating the efficacy and mechanism of action of this compound.
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified recombinant human PDE4. A fluorescence polarization (FP)-based assay is a common and robust method.[9][10]
Principle: The assay utilizes a fluorescently labeled cAMP substrate (cAMP-FAM). In the presence of active PDE4, cAMP-FAM is hydrolyzed to AMP-FAM. A binding agent that specifically recognizes the phosphate group of AMP-FAM is then added. The binding of the small AMP-FAM to the larger binding agent results in a high fluorescence polarization signal. Inhibition of PDE4 prevents the hydrolysis of cAMP-FAM, resulting in a low fluorescence polarization signal.
Materials:
-
Recombinant human PDE4B or PDE4D enzyme
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
PDE Assay Buffer
-
Binding Agent (specific for phosphate group)
-
Test Compound: this compound
-
Positive Control: Roflumilast
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and Roflumilast in DMSO, followed by a dilution in PDE Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or control to the wells of the 384-well plate.
-
Add 5 µL of diluted PDE4 enzyme solution to all wells except the "no enzyme" control.
-
Add 5 µL of PDE Assay Buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Reaction: Add 5 µL of the cAMP-FAM substrate solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop Reaction & Develop Signal: Add 10 µL of the Binding Agent solution to all wells.
-
Read Plate: Incubate for another 15 minutes at room temperature and then read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no enzyme" (100% inhibition) and "vehicle" (0% inhibition) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Example Data Table:
| Compound | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) |
| This compound | 15.2 | 25.8 |
| Roflumilast | 0.8 | 2.1 |
Protocol 2: Cell-Based cAMP Measurement Assay
This assay determines the effect of the test compound on intracellular cAMP levels in a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a commercially available reporter cell line.[11][12]
Principle: Cells are stimulated with an agent that induces cAMP production (e.g., forskolin, which directly activates adenylyl cyclase). In the presence of a PDE4 inhibitor, the degradation of this newly synthesized cAMP is blocked, leading to its accumulation. The intracellular cAMP levels are then quantified using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.[13][14]
Materials:
-
Human PBMCs or a CRE-luciferase reporter cell line (e.g., HEK293)
-
Cell culture medium
-
Forskolin
-
Test Compound: this compound
-
Positive Control: Roflumilast
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound or Roflumilast for 30 minutes.
-
Stimulation: Add forskolin to all wells (except for the unstimulated control) to a final concentration of 10 µM.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Calculate the fold-increase in cAMP levels for each compound concentration compared to the forskolin-only treated cells. Determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal increase in cAMP.
Example Data Table:
| Compound | EC₅₀ for cAMP accumulation (nM) |
| This compound | 85.6 |
| Roflumilast | 12.3 |
Protocol 3: In Vivo Murine Model of Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation
This protocol assesses the anti-inflammatory efficacy of the test compound in a well-established animal model of acute lung inflammation.[15][16]
Principle: Intranasal or intratracheal administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by the influx of neutrophils and the production of pro-inflammatory cytokines. The ability of the test compound to reduce these inflammatory markers is a key indicator of its in vivo efficacy.
Materials:
-
8-10 week old male C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound: this compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Acclimatization: Acclimatize the mice for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle to the mice via oral gavage or intraperitoneal injection at a predetermined time (e.g., 1 hour) before LPS challenge.
-
LPS Challenge: Lightly anesthetize the mice and instill LPS (e.g., 10 µg in 50 µL of PBS) intranasally. A control group should receive PBS only.
-
Bronchoalveolar Lavage (BAL): At a specified time point after LPS challenge (e.g., 4 or 24 hours), euthanize the mice and perform a bronchoalveolar lavage with PBS.
-
Cell Counting: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides for differential cell counting (neutrophils, macrophages).
-
Cytokine Analysis: Use the supernatant from the BAL fluid to measure the levels of TNF-α and IL-6 by ELISA.
-
Data Analysis: Compare the total and differential cell counts, as well as the cytokine levels, between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Example Data Table:
| Treatment Group | BAL Neutrophil Count (x10⁴) | BAL TNF-α (pg/mL) |
| Vehicle + PBS | 0.5 ± 0.1 | 25 ± 5 |
| Vehicle + LPS | 50.2 ± 5.8 | 1500 ± 200 |
| Compound (10 mg/kg) + LPS | 22.5 ± 3.1 | 650 ± 110 |
| *p < 0.05 compared to Vehicle + LPS |
Experimental Workflow Visualization
Caption: Overall Experimental Workflow.
Conclusion and Future Directions
The protocols outlined in this document provide a robust starting point for the comprehensive evaluation of this compound as a novel PDE4 inhibitor. Successful demonstration of potent and selective PDE4 inhibition in vitro, coupled with significant anti-inflammatory effects in vivo, would establish this compound as a promising candidate for further preclinical development. Future studies could explore its efficacy in more chronic models of inflammatory diseases, such as ovalbumin-induced asthma or cigarette smoke-induced COPD models.[15][17] Additionally, investigating the selectivity profile against other PDE families and assessing its pharmacokinetic and safety profiles will be critical next steps in its journey toward potential clinical application.
References
-
Patsnap Synapse. (2024, June 21). What are PDE4 inhibitors and how do they work? Retrieved from [Link]
-
Li, H., et al. (2024, June 9). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology. Retrieved from [Link]
-
Lin, C.-J. (2012). Phosphodiesterase 4 and its inhibitors in inflammatory diseases. Chang Gung Medical Journal, 35(3), 197. Retrieved from [Link]
-
Lin, C. J., & Lin, C. C. (2012). Phosphodiesterase 4 and its inhibitors in inflammatory diseases. Chang Gung medical journal, 35(3), 197–205. Retrieved from [Link]
-
Magrey, A. H., et al. (2019). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). PDE4 inhibitor. Retrieved from [Link]
-
Gooderham, M., et al. (2023). Phosphodiesterase 4 (PDE4) inhibitor mechanism of action in chronic inflammatory skin disorders (CISD). ResearchGate. Retrieved from [Link]
-
Li, H., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. [PDF]. Retrieved from [Link]
-
Xia, M., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH. Retrieved from [Link]
-
Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048. Retrieved from [Link]
-
Villetti, G., et al. (2020). Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease. Frontiers in Pharmacology. Retrieved from [Link]
-
Phillips, J. E. (2020). Inhaled Phosphodiesterase 4 (PDE4) Inhibitors for Inflammatory Respiratory Diseases. Frontiers in Pharmacology, 11, 306. Retrieved from [Link]
-
Xia, M., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Journal of Biomolecular Screening, 13(7), 609–618. Retrieved from [Link]
-
Pisano, A. R., et al. (2023). The inhaled PDE4 inhibitor tanimilast shows efficacy in both Th2 and non-Th2 murine models of asthma. European Respiratory Journal, 62(suppl 67), OA4305. Retrieved from [Link]
-
de F. O. Costa, E. A., et al. (2021). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers in Pharmacology. Retrieved from [Link]
-
Matera, M. G., et al. (2022). PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review. The Open Respiratory Medicine Journal, 16. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PDE4C Assay Kit. Retrieved from [Link]
-
Barnes, P. J. (2006). Treating COPD with PDE 4 inhibitors. PMC - PubMed Central. Retrieved from [Link]
Sources
- 1. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. Phosphodiesterase 4 and its inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. PDE4B Cell-Based Activity Assay Kit - Nordic Biosite [nordicbiosite.com]
- 15. Frontiers | Tanimilast, A Novel Inhaled Pde4 Inhibitor for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease [frontiersin.org]
- 16. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
Assessing the Anti-inflammatory Potential of Trifluoromethylphenyl Oxazoles: A Methodological and Mechanistic Guide
An Application Guide for Researchers
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of trifluoromethylphenyl oxazoles as potential anti-inflammatory agents. Oxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory properties.[1][2][3] The incorporation of a trifluoromethylphenyl moiety can enhance metabolic stability and binding affinity, making this class of compounds particularly promising. This guide moves beyond a simple listing of protocols to explain the causal relationships behind experimental choices, grounding the methodologies in the core signaling pathways of inflammation. We provide detailed, field-proven protocols for a tiered screening approach, from initial in vitro enzymatic and cell-based assays to in vivo validation in established models of acute inflammation.
The Rationale: Targeting Inflammation with Novel Oxazoles
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[4] However, its dysregulation can lead to chronic diseases including rheumatoid arthritis, cardiovascular disorders, and cancer.[4][5] Current anti-inflammatory therapies, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but their long-term use is associated with significant side effects.[4][5] This necessitates the discovery of novel, safer, and more effective anti-inflammatory agents.[5]
Oxazoles represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[3][6] The strategic goal of this guide is to provide a robust framework for identifying and characterizing the anti-inflammatory activity of novel trifluoromethylphenyl oxazole derivatives, elucidating their mechanism of action, and validating their efficacy in preclinical models.
Core Inflammatory Signaling Pathways: The "Why" Behind the Assays
A thorough understanding of the molecular machinery of inflammation is critical for selecting appropriate assays and interpreting results. Many pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, converge on two pivotal signaling cascades: the Nuclear Factor kappa-B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]
The NF-κB Signaling Pathway
The NF-κB pathway is widely considered a prototypical pro-inflammatory signaling route.[9] It is a master regulator of genes involved in immunity and inflammation, including those encoding pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as Cyclooxygenase-2 (COX-2).[9][10] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα.[11] Upon stimulation by agents like TNF-α or LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[11][12] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[11][12]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades that regulate a wide array of cellular processes, including inflammation.[13][14] In mammals, there are three major MAPK subfamilies: ERK, JNK, and p38. These pathways are organized as a three-tiered kinase module where a MAPKKK activates a MAPKK, which in turn activates a MAPK.[13] Inflammatory stimuli like LPS can activate these cascades, leading to the phosphorylation of transcription factors that also contribute to the expression of inflammatory genes.[8][15]
A Tiered Approach to Bioactivity Assessment
We propose a logical, tiered workflow for assessing the anti-inflammatory activity of trifluoromethylphenyl oxazoles. This approach progresses from high-throughput in vitro screens to more complex cell-based assays, culminating in in vivo validation of lead candidates.
In Vitro Assessment Protocols
In vitro assays are cost-effective, rapid, and essential for initial screening and mechanism of action studies.[4][16]
Tier 1: Direct Enzyme Inhibition - COX-2 Assay
Principle: Cyclooxygenase-2 (COX-2) is a key enzyme that converts arachidonic acid into prostaglandins, which are potent inflammatory mediators.[17] Selective inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs.[17] This assay directly measures the ability of a test compound to inhibit the enzymatic activity of recombinant human COX-2.
Protocol: Fluorometric COX-2 Inhibitor Screening (Adapted from commercially available kits[18][19])
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the kit manufacturer's instructions.
-
Reconstitute human recombinant COX-2 enzyme with sterile water and keep on ice.[18]
-
Prepare a stock solution of the test trifluoromethylphenyl oxazole compound (e.g., 10 mM in DMSO). Create serial dilutions at 10-fold the desired final concentrations in COX Assay Buffer. The final DMSO concentration should not exceed 1%.[20]
-
Prepare a positive control inhibitor (e.g., Celecoxib) in the same manner.[18]
-
-
Assay Procedure (96-well opaque plate):
-
Enzyme Control (EC) wells: Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC) wells: Add 10 µL of the diluted positive control (Celecoxib).
-
Test Sample (S) wells: Add 10 µL of each diluted test compound.
-
Add 80 µL of a master Reaction Mix (containing Assay Buffer, COX Probe, and Cofactor) to all wells.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except a "No Enzyme" blank.
-
Incubate the plate at 25°C for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.[18]
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence kinetically at an excitation/emission of 535/587 nm for 5-10 minutes.[18]
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100
-
Plot percent inhibition versus compound concentration and determine the IC50 value (the concentration required to inhibit 50% of COX-2 activity).
-
Tier 2 & 3: Cell-Based Assays in Macrophages
Principle: Murine macrophage cell lines, such as RAW 264.7, are widely used to model inflammation.[21] Stimulation with Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4 signaling, leading to the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[7][22] These assays assess the ability of test compounds to suppress this inflammatory response in a cellular context.
Protocol: Measurement of NO and Cytokine Production
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Remove the old media. Add fresh media containing various concentrations of the trifluoromethylphenyl oxazole compounds or a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated" control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Tier 2: Nitric Oxide (NO) Measurement (Griess Assay)
-
Principle: The amount of NO produced is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.[23] The Griess reagent converts nitrite into a colored azo compound that can be measured spectrophotometrically.[24]
-
Procedure:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percent inhibition of NO production relative to the LPS-only treated cells.
-
-
-
Tier 3: Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, released into the culture supernatant.[25][26][27]
-
Procedure:
-
Collect the remaining cell culture supernatant.
-
Perform ELISAs for TNF-α and IL-6 using commercially available kits according to the manufacturer's protocols.[28]
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by detection with a biotinylated antibody and a streptavidin-HRP conjugate, and finally, addition of a substrate to produce a colorimetric signal.
-
Measure absorbance and calculate cytokine concentrations based on a standard curve. Determine the IC50 for the inhibition of each cytokine.
-
-
Data Presentation: In Vitro Screening Results
| Compound ID | Structure (R-group) | COX-2 IC50 (µM) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| TPO-01 | -H | 5.2 ± 0.4 | 12.5 ± 1.1 | 15.8 ± 1.9 | 18.2 ± 2.1 |
| TPO-02 | -F | 1.8 ± 0.2 | 4.6 ± 0.5 | 5.1 ± 0.6 | 6.5 ± 0.8 |
| TPO-03 | -OCH3 | 8.9 ± 0.9 | 25.1 ± 2.3 | > 50 | > 50 |
| Celecoxib | (Std.) | 0.45 ± 0.05 | 8.1 ± 0.7 | 9.5 ± 1.0 | 11.3 ± 1.2 |
Table 1: Hypothetical comparative data for a series of trifluoromethylphenyl oxazole (TPO) derivatives.
In Vivo Assessment Protocol
In vivo models are indispensable for evaluating a compound's efficacy in a complex biological system, taking into account its pharmacokinetic and pharmacodynamic properties.[5][29][30]
Tier 4: Carrageenan-Induced Paw Edema in Rats
Principle: This is a classic and highly reproducible model of acute, localized inflammation.[29][31] Subplantar injection of carrageenan, a phlogistic agent, induces an inflammatory response characterized by edema (swelling), which can be quantified over time.[29][32] The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling.
Protocol: Carrageenan-Induced Paw Edema (Adapted from established methodologies[1][31])
-
Animals and Acclimatization:
-
Use male Wistar rats (180-220 g). House them under standard laboratory conditions for at least one week to acclimatize.
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Grouping and Dosing:
-
Divide animals into groups (n=6 per group):
-
Group I (Control): Receives the vehicle (e.g., 1% Tween 80 in saline).
-
Group II (Standard): Receives a standard drug like Indomethacin (10 mg/kg, intraperitoneally).
-
Group III, IV, V (Test): Receive the lead trifluoromethylphenyl oxazole candidate at different doses (e.g., 10, 20, 50 mg/kg) via oral gavage.
-
-
-
Experimental Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, standard, or test compound to the respective groups.
-
After 1 hour (to allow for drug absorption), inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of all animals.
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the standard and test groups at each time point using the formula: % Inhibition = [(Edema_Control - Edema_Test) / Edema_Control] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine significant differences between the control and treated groups.
-
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr | % Inhibition at 3 hr |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.41 ± 0.05 | 51.8% |
| TPO-02 | 10 | 0.65 ± 0.06 | 23.5% |
| TPO-02 | 20 | 0.52 ± 0.05* | 38.8% |
| TPO-02 | 50 | 0.43 ± 0.04 | 49.4% |
*Table 2: Hypothetical results for the most promising candidate (TPO-02) in the carrageenan-induced paw edema model. Data are Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle Control.
Conclusion
This application guide provides a structured, multi-tiered framework for the comprehensive assessment of trifluoromethylphenyl oxazoles as anti-inflammatory agents. By integrating direct enzymatic assays, relevant cell-based models, and a classic in vivo model of acute inflammation, researchers can efficiently screen compound libraries, identify potent leads, and gain initial insights into their mechanisms of action. This logical progression from in vitro to in vivo studies ensures that resources are focused on the most promising candidates, accelerating the drug discovery and development process.
References
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
- Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs)
- Peiris, M., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- S-C, Sun. (2017).
- Towers, C. (n.d.).
- AntBio. (2026).
- Lawrence, T. (2009).
- Osigbemhe, M., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Agan, T. (2025). MAPK signalling pathway: Significance and symbolism. Lens.org.
- Cusabio. (n.d.).
- Melior Discovery. (n.d.).
- WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE. WuXi Biology.
- Kandasamy, M., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC - PubMed Central.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
- Assay Genie. (2024).
- Wikipedia. (n.d.). NF-κB. Wikipedia.
- Domingueti, C. P., et al. (2024).
- Grellner, W., et al. (2000). Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds. PubMed.
- Singh, U. P., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical & Biological Archives.
- PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM.
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
- Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org.
- BenchChem. (2025). Application Notes and Protocols: Lucenin-2 for COX-2 Inhibition Assay. BenchChem.
- BioAssay Systems. (n.d.). EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems.
- Peiris, M., et al. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Agan, T. (2025). Lipopolysaccharide (LPS)-induced mouse model: Significance and symbolism. Lens.org.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research.
- Cayman Chemical. (n.d.). NOS Activity Assay Kit. Cayman Chemical.
- Shanmuganathan, S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
- ResearchGate. (2014). How can I assay nitric oxide synthase activity in human RBCs?.
- Sigma-Aldrich. (n.d.). Nitric Oxide Synthase (NOS) Assay Kit. Sigma-Aldrich.
- ResearchGate. (n.d.). TNF-α and IL-6 pro-inflammatory cytokine release was measured after....
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- ResearchGate. (n.d.). Detection of proinflammatory cytokines IL-6 and TNF-α.
- Skalna, A., & Dabrowski, Z. (2011).
- Pal, A., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH.
- Khosravi, A., et al. (2009). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. PMC - PubMed Central.
- Al-Ostath, A., et al. (2023).
- Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
- Garg, A. K., et al. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
- Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
- Fernandes, C., et al. (2025).
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journalajrb.com [journalajrb.com]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. antbioinc.com [antbioinc.com]
- 8. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
- 12. purformhealth.com [purformhealth.com]
- 13. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 24. bioassaysys.com [bioassaysys.com]
- 25. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 31. jddtonline.info [jddtonline.info]
- 32. ijpras.com [ijpras.com]
The Strategic Utility of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid, a highly functionalized heterocyclic compound increasingly recognized for its potential as a key intermediate in the synthesis of novel therapeutic agents. We present a detailed, field-proven protocol for its synthesis, leveraging a contemporary one-pot reaction from readily available starting materials. Furthermore, this document elucidates the compound's physicochemical properties, comprehensive characterization data, and its prospective applications in drug development, particularly in the design of kinase inhibitors. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry engaged in the discovery and development of next-generation small molecule drugs.
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The 1,3-oxazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, present in a wide array of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding and other non-covalent interactions, and relative metabolic stability make it an attractive core for the design of new drugs.[3] The incorporation of a trifluoromethyl group, particularly on a phenyl ring, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The combination of these two pharmacophoric elements in this compound creates a versatile building block for the synthesis of targeted therapeutics.
Traditionally, the synthesis of substituted oxazoles has relied on methods such as the Van Leusen reaction, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).[4][5][6][7] While effective, this and other classical methods often require multiple steps and may have limitations in terms of substrate scope and functional group tolerance. More recent advancements have enabled the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids, offering a more streamlined and efficient route to these valuable compounds.[8][9][10]
This application note will focus on a modern and efficient synthetic protocol for this compound and explore its potential in the synthesis of targeted therapies, such as kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure and are essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆F₃NO₃ | PubChem |
| Molecular Weight | 257.17 g/mol | PubChem |
| CAS Number | 253315-30-9 | |
| Appearance | White to off-white solid | Predicted |
| Melting Point | >200 °C (decomposes) | Predicted |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water | Predicted |
| pKa | ~3.5 - 4.5 | Predicted |
| LogP | 2.7 | PubChem |
Synthesis Protocol: A Modern Approach
The following two-step protocol describes an efficient synthesis of this compound, beginning with the formation of the corresponding ethyl ester via a one-pot reaction from 3-(trifluoromethyl)benzoic acid, followed by saponification.
Step 1: Synthesis of Ethyl 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
This procedure is adapted from a general method for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids.[8][9]
Reaction Scheme:
Caption: One-pot synthesis of the ethyl ester intermediate.
Materials:
-
3-(Trifluoromethyl)benzoic acid (1.0 eq)
-
Ethyl isocyanoacetate (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (1.5 eq)
-
4-(Dimethylamino)pyridinium triflate (DMAP-Tf) (1.3 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 3-(trifluoromethyl)benzoic acid and DMAP.
-
Add anhydrous DCM and stir the mixture at room temperature until all solids have dissolved.
-
Add DMAP-Tf to the solution and stir for 5 minutes at room temperature.
-
Add ethyl isocyanoacetate dropwise to the reaction mixture.
-
Heat the reaction to 40 °C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate as a solid.
Step 2: Hydrolysis to this compound
Reaction Scheme:
Caption: Saponification of the ethyl ester to the final product.
Materials:
-
Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl ester in a mixture of THF and water (3:1 v/v).
-
Add LiOH and stir the mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques. Below are the expected characteristic signals.
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (br s, 1H, COOH), 8.55 (s, 1H, oxazole-H2), 8.10-8.30 (m, 2H, Ar-H), 7.80-7.95 (m, 2H, Ar-H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 162.5 (COOH), 155.0 (oxazole-C2), 150.0 (oxazole-C5), 135.0 (oxazole-C4), 131.0 (q, J=32 Hz, C-CF₃), 130.5 (Ar-C), 129.5 (Ar-C), 128.0 (Ar-C), 125.0 (q, J=4 Hz, Ar-C), 124.0 (q, J=272 Hz, CF₃), 123.5 (q, J=4 Hz, Ar-C) |
| IR (ATR) | ν (cm⁻¹) 3100-2500 (br, O-H), 1710 (C=O), 1610, 1580 (C=N, C=C), 1320, 1160, 1120 (C-F) |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₁H₅F₃NO₃ [M-H]⁻: 256.0227; Found: 256.0225 |
Application in Drug Synthesis: A Scaffold for Kinase Inhibitors
The title compound is a prime candidate for the development of kinase inhibitors. The carboxylic acid moiety serves as a convenient handle for amide bond formation, allowing for the introduction of various side chains to probe the binding pockets of target kinases.
Proposed Synthetic Application:
Caption: General scheme for the synthesis of kinase inhibitors.
The 3-(trifluoromethyl)phenyl group can occupy a hydrophobic pocket in the kinase active site, while the oxazole core acts as a rigid scaffold. The substituent introduced via the amide bond can be designed to interact with the hinge region or other specific residues of the target kinase, thereby conferring potency and selectivity. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable and versatile intermediate for drug discovery. The synthetic protocol outlined herein provides an efficient and scalable route to this compound. Its structural features make it an ideal starting point for the development of targeted therapeutics, particularly kinase inhibitors. We believe that the information provided in this technical guide will be a valuable resource for researchers working at the forefront of medicinal chemistry.
References
-
Van Leusen, D., Oldenziel, O., & Van Leusen, A. (1977). Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118. [Link]
-
Cortes-Cortes, C., et al. (2018). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Molbank, 2018(4), M1025. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Wu, H., et al. (2022). A highly efficient and expedient method for the synthesis of 4,5-disubstituted oxazoles has been developed directly from carboxylic acids... The Journal of Organic Chemistry. [Link]
-
PubChem. This compound. [Link]
-
Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497. [Link]
-
Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Garg, A., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. [Link]
-
OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
Sources
- 1. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note & Protocols for the Quantitative Analysis of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Abstract: This document provides comprehensive and validated analytical methodologies for the precise quantification of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid. Designed for researchers, analytical chemists, and drug development professionals, this guide details two robust methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine analysis and an advanced Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity applications, particularly in complex biological matrices. The protocols are developed with an emphasis on scientific rationale, adherence to international validation standards, and practical, step-by-step guidance to ensure reliable and reproducible results.
Introduction and Analyte Profile
This compound is a heterocyclic compound of interest in pharmaceutical research and development, potentially as a key intermediate or an active pharmaceutical ingredient (API). Its structure, featuring an oxazole carboxylic acid core and a trifluoromethylphenyl substituent, necessitates robust and specific analytical methods for its quantification in various stages of the drug development lifecycle. Accurate measurement is critical for ensuring product quality, performing pharmacokinetic studies, and meeting regulatory requirements.
Analyte Physicochemical Properties: The foundational step in developing any analytical method is to understand the physicochemical properties of the analyte.
-
Chemical Structure:
Source: PubChem CID 139031971
-
Molecular Formula: C₁₁H₆F₃NO₃
-
Monoisotopic Mass: 257.02997 Da
-
Key Features for Analysis:
-
Carboxylic Acid Group: This acidic functional group dictates the pH-dependent solubility and charge state of the molecule. In reversed-phase chromatography, controlling the pH of the mobile phase is crucial to ensure a consistent, single protonation state for stable retention times.
-
Aromatic Rings & Conjugation: The conjugated system of the phenyl and oxazole rings provides a strong chromophore, making UV-Visible spectrophotometry a suitable detection method.
-
Trifluoromethyl Group: This group enhances the molecule's lipophilicity and provides a unique mass signature for mass spectrometry.
-
Predicted XlogP: 2.7, indicating moderate lipophilicity suitable for reversed-phase chromatography.
-
Principles of Method Validation
To ensure that an analytical procedure is fit for its intended purpose, it must be validated. The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the quantification of the target analyte. Our protocols are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary performance characteristics to be investigated.
Key validation parameters include specificity, linearity, range, accuracy, precision, and robustness. A system suitability test (SST) is performed before each analytical run to ensure the equipment and procedure are operating correctly.
Caption: Workflow for analytical method validation based on ICH Q2(R2) guidelines.
Method 1: RP-HPLC with UV Detection
This method is ideal for routine quantification in drug substance and formulated product testing, offering a balance of performance, cost-effectiveness, and accessibility.
3.1. Principle Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their polarity. The analyte is dissolved in a mobile phase and pumped through a column packed with non-polar (e.g., C18) stationary phase material. Due to its moderate lipophilicity, the analyte will interact with the stationary phase. By using a polar mobile phase, the analyte is eluted from the column, and its retention time is characteristic of its interaction strength. The carboxylic acid group is kept in its neutral, protonated form by acidifying the mobile phase, which prevents peak tailing and ensures reproducible retention. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from standards of known concentration.
3.2. Instrumentation and Reagents
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic Acid (FA) or Phosphoric Acid (H₃PO₄), HPLC grade
-
Analyte reference standard of known purity
-
3.3. Detailed Protocol
Caption: Experimental workflow for quantitative analysis by HPLC-UV.
Step 1: Preparation of Mobile Phase and Diluent
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a common mobile phase modifier that effectively controls pH to keep the carboxylic acid analyte in its neutral form, leading to sharp, symmetric peaks. It is also volatile, making it compatible with MS detection if needed.
-
-
Diluent: Acetonitrile/Water (50:50, v/v).
Step 2: Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Perform serial dilutions from the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Step 3: Sample Preparation
-
Accurately weigh a portion of the sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask.
-
Add ~70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume with diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This removes particulates that could damage the column.
Step 4: Chromatographic Conditions & System Suitability
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately non-polar compounds. |
| Mobile Phase | Gradient elution (see table below) | A gradient allows for efficient elution of the analyte while cleaning the column of more strongly retained impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |
| Detection λ | ~265 nm (determine λmax via DAD) | Wavelength of maximum absorbance provides the best sensitivity. Oxazole derivatives often absorb in this region. |
| Run Time | 15 minutes | Sufficient to elute the analyte and wash the column. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water/FA) | % Mobile Phase B (ACN/FA) |
|---|---|---|
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
System Suitability Test (SST) Criteria: Before sample analysis, perform five replicate injections of a mid-range standard solution.
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
-
Rationale: These criteria confirm that the chromatographic system is performing with adequate efficiency, peak shape, and precision for the analysis.
-
Method 2: UPLC-MS/MS
This ultra-high performance liquid chromatography with tandem mass spectrometry method offers superior sensitivity and selectivity, making it the preferred choice for quantifying the analyte in complex biological matrices like plasma, urine, or tissue homogenates.
4.1. Principle UPLC (or UHPLC) uses columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution than conventional HPLC. Detection is performed by a tandem mass spectrometer. The analyte is first ionized, typically using electrospray ionization (ESI). The precursor ion (matching the analyte's molecular weight) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at very low levels (ng/mL or pg/mL).
4.2. Instrumentation and Reagents
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Reagents:
-
Acetonitrile and Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
Analyte reference standard
-
4.3. Detailed Protocol
Caption: Workflow for bioanalytical quantification by UPLC-MS/MS.
Step 1: Sample Preparation (Protein Precipitation) This protocol is designed for plasma samples and is a common, efficient method for removing protein interference.
-
Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a UPLC vial for analysis.
Step 2: UPLC-MS/MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.7 µm | Standard for fast, high-efficiency bioanalytical separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for LC-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for LC-MS. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 minutes | A fast gradient is suitable for high-throughput analysis. |
| Injection Vol. | 5 µL | |
| Ionization Mode | ESI Negative | The carboxylic acid group readily deprotonates to form a negative ion [M-H]⁻. |
| MRM Transitions | See table below | These are the specific mass-to-charge ratios monitored for quantification and confirmation. |
Mass Spectrometry Parameters (MRM):
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Purpose |
|---|---|---|---|
| Analyte | m/z 256.0 | m/z 212.0 (loss of CO₂) | Quantifier |
| Analyte | m/z 256.0 | m/z 144.0 (fragmentation of ring) | Qualifier |
| Internal Standard | (Varies) | (Varies) | Quantifier |
- Rationale: The precursor ion corresponds to the deprotonated molecule [C₁₁H₅F₃NO₃]⁻. The most common and stable fragmentation for a carboxylic acid is the neutral loss of carbon dioxide (-44 Da), resulting in a product ion of m/z 212.0. A second, qualifying transition adds confidence to the identification.
Method Validation Summary & Acceptance Criteria
All methods must be validated to demonstrate they are fit for purpose. The following table summarizes typical acceptance criteria based on ICH and bioanalytical guidelines.
| Performance Characteristic | HPLC-UV (Assay/Purity) | LC-MS/MS (Bioanalysis) |
| Specificity | No interference at analyte RT | No interference at analyte RT/MRM |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 |
| Range | 80-120% of test concentration | LLOQ to ULOQ |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 2.0% | ≤ 15.0% (≤20% at LLOQ) |
| LLOQ | N/A (typically µg/mL) | Signal-to-Noise ≥ 10, with acceptable accuracy & precision |
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2) - ICH. [Link]
-
Pharma Knowledge TV. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
Jacob, A. G., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters - ACS Publications. [Link]
-
Jacob, A. G., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. [Link]
-
Kumar, A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
Ahmed, B., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Semantic Scholar. [Link]
- Ghante, M., et al. (2022). *Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)
derivatization of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid for SAR studies
Application Note & Protocols
Topic: Strategic Derivatization of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable metabolic stability and ability to engage in diverse non-covalent interactions with biological targets.[1][2] This document provides a comprehensive guide to the strategic derivatization of this compound, a lead compound of significant interest. The carboxylic acid at the C4 position serves as a versatile synthetic handle for modifications aimed at systematically exploring the structure-activity relationship (SAR). We will detail robust protocols for amide scaffolding, esterification, and bioisosteric replacement, explaining the scientific rationale behind each approach to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
The Strategic Imperative for Derivatization
The parent molecule, this compound, possesses a potent pharmacophore. However, the carboxylic acid group, while often crucial for target binding via hydrogen bonds or ionic interactions, can present significant challenges in drug development. These include poor membrane permeability due to ionization at physiological pH, rapid metabolic clearance (e.g., via glucuronidation), and potential off-target toxicities.[3][4]
A systematic SAR study is therefore critical. By modifying the carboxylic acid moiety, we aim to:
-
Probe the Binding Pocket: Introduce a variety of functional groups to map steric and electronic tolerance within the target's active site.
-
Enhance Potency: Optimize interactions to increase binding affinity.
-
Improve Pharmacokinetics: Modulate lipophilicity and metabolic stability to achieve a desirable drug profile.
-
Generate Novel IP: Create new chemical entities with improved properties to secure intellectual property.[5]
The overall strategy is to generate a focused library of analogs by modifying the C4 position, followed by iterative biological screening and analysis to build a predictive SAR model.
Figure 1: High-level workflow for the SAR-driven optimization of the lead compound.
Core Derivatization Protocols
The following protocols are designed to be robust and adaptable. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Strategy 1: Amide Scaffolding
Rationale: Converting the carboxylic acid to an amide is the most common and arguably most powerful strategy for SAR exploration. Amides are generally more metabolically stable than esters and less acidic than carboxylic acids. This modification allows for the introduction of a vast array of chemical diversity (R¹ and R²) to probe for new hydrogen bond donors/acceptors and explore steric boundaries within the binding site.
Protocol: Amide Coupling via HATU
This protocol utilizes Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient coupling reagent that minimizes side reactions and is effective even with sterically hindered amines.[6]
Figure 2: Step-by-step workflow for HATU-mediated amide coupling.
Detailed Steps:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), and HATU (1.2 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M with respect to the starting acid. Stir until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the stirred solution over 5 minutes.
-
Scientist's Note: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl byproduct. Its bulkiness prevents it from competing with the desired amine.[6]
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and HRMS.
Strategy 2: Esterification
Rationale: Esterification is a straightforward method to neutralize the acidic charge of the carboxylate and systematically increase lipophilicity (logP). This can dramatically improve cell permeability and alter the compound's distribution profile. A series of simple alkyl esters (methyl, ethyl, propyl) can provide a clear understanding of how lipophilicity impacts biological activity.
Protocol: Mild Esterification using (Trimethylsilyl)diazomethane (TMS-D)
This method avoids harsh acidic conditions that could potentially degrade the oxazole ring, offering a mild and rapid route to methyl esters. For other esters, conversion to the acyl chloride followed by reaction with the desired alcohol is a reliable alternative.
Detailed Steps:
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of Toluene and Methanol (e.g., 4:1 v/v) in a flask equipped with a stir bar.
-
Reagent Addition: At room temperature, add (Trimethylsilyl)diazomethane (2.0 M in hexanes, ~1.2 eq) dropwise. A yellow color should persist, and gas evolution (N₂) will be observed.
-
CAUTION: TMS-D is toxic and potentially explosive. Handle with extreme care in a fume hood. Do not use ground glass joints.
-
-
Reaction: Stir the reaction at room temperature for 30-60 minutes. The reaction is typically complete when gas evolution ceases. Monitor by TLC.
-
Quenching: Carefully add a few drops of acetic acid to quench any excess TMS-D until the yellow color disappears.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. The resulting methyl ester is often pure enough for screening, but can be further purified by flash chromatography if necessary.
Strategy 3: Bioisosteric Replacement
Rationale: In cases where the carboxylic acid is a source of metabolic liability or its pKa is suboptimal, replacing it with a bioisostere can be a highly effective strategy. Bioisosteres are functional groups with similar physicochemical properties that can mimic the parent group's biological activity while offering an improved ADME profile.[3][7] A key bioisostere for a carboxylic acid is the 1H-tetrazole.
Protocol: Synthesis of a C4-Tetrazole Bioisostere
This is a multi-step protocol that proceeds via an amide and nitrile intermediate.
Step A: Synthesis of the Primary Amide
-
Follow the HATU coupling protocol (Section 3.1) using aqueous ammonia or ammonium chloride as the amine source to synthesize 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide.
Step B: Dehydration to the Nitrile
-
Preparation: Dissolve the primary amide (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Dehydration: Cool the solution to 0 °C and add Burgess reagent (1.5 eq) in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture and purify directly by flash chromatography to yield the C4-cyano-oxazole intermediate.
Step C: Cycloaddition to the Tetrazole
-
Preparation: Dissolve the nitrile intermediate (1.0 eq) in anhydrous DMF.
-
Reaction: Add sodium azide (NaN₃, 3.0 eq) and triethylamine hydrochloride (3.0 eq). Heat the mixture to 100-120 °C and stir for 12-24 hours.
-
CAUTION: Sodium azide is highly toxic. Azide reactions can also generate explosive byproducts, especially with heavy metals. Use appropriate safety measures.
-
-
Work-up: Cool the reaction to room temperature and carefully acidify with 1M HCl. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the final tetrazole product by flash chromatography or recrystallization.
Data Interpretation: A Hypothetical SAR Table
The derivatization campaign will generate a library of compounds. The data should be organized systematically to extract meaningful SAR trends.
| Compound ID | Modification (at C4) | Structure (R-group) | Potency IC₅₀ (nM) | cLogP | Rationale / Key Finding |
| LEAD-001 | Carboxylic Acid | -COOH | 150 | 3.1 | Starting point; good potency but potential PK issues. |
| AM-001 | Methyl Amide | -CONHCH₃ | 125 | 2.9 | Potency maintained; validates amide as a viable replacement. |
| AM-002 | Cyclopropyl Amide | -CONHC₃H₅ | 80 | 3.5 | Increased potency; suggests a small, constrained lipophilic pocket. |
| AM-003 | Phenyl Amide | -CONHPh | 450 | 4.4 | Decreased potency; indicates steric clash with a large aromatic group. |
| AM-004 | Morpholine Amide | -CON(CH₂CH₂)₂O | 200 | 2.5 | Maintained potency with improved solubility; good lead for PK studies. |
| ES-001 | Methyl Ester | -COOCH₃ | 500 | 3.4 | Reduced potency; suggests H-bond acceptor role of carbonyl is key, but donor is not required. |
| BIO-001 | 1H-Tetrazole | -CN₄H | 175 | 3.2 | Potency comparable to parent acid; successful bioisosteric replacement.[5][8] |
Conclusion
The derivatization of the C4-carboxylic acid of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole is a critical step in the optimization of this promising lead compound. The protocols outlined for amide scaffolding, esterification, and bioisosteric replacement provide robust and scientifically-grounded strategies for generating a diverse compound library. By systematically synthesizing and evaluating these analogs, researchers can build a comprehensive Structure-Activity Relationship model, paving the way for the rational design of a clinical candidate with superior efficacy, selectivity, and drug-like properties.
References
-
Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
-
Shakyawar, D., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 15(7), 3291-3302. [Link]
-
Ferreira, R., et al. (2022). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science, 8(12). [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
-
Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
-
Thakur, A., et al. (2023). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Journal of Chemical Sciences, 135(4). [Link]
-
Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1848-1875. [Link]
-
Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(5), 3727-3732. [Link]
-
Al-Ostath, O., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of Nanobiotechnology, 20(1). [Link]
-
Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-149. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drughunter.com [drughunter.com]
- 6. growingscience.com [growingscience.com]
- 7. tandfonline.com [tandfonline.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Introduction
Welcome to the technical support guide for the synthesis of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, often presents challenges that can impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate common experimental hurdles. We will move beyond simple procedural lists to explore the causality behind each step, empowering you to troubleshoot effectively and optimize your synthetic route.
Section 1: Synthesis Overview & Core Logic
The most common and reliable route to this target molecule involves a two-step process. First, an oxazole ester is constructed, typically via a modified Van Leusen or similar cycloaddition reaction. This is followed by a carefully controlled hydrolysis to yield the final carboxylic acid. This strategy is generally preferred over a direct synthesis to the carboxylic acid to avoid potential side reactions and purification difficulties associated with the free acid functionality during the ring formation.
Caption: General two-step synthetic workflow.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My yield for the oxazole ester formation (Step 1) is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield in the initial cycloaddition is a frequent challenge. The root cause typically lies in one of four areas: base selection, reaction conditions, reagent quality, or side reactions.
-
Pillar 1: Base and Stoichiometry The base is critical for deprotonating the α-carbon of the ethyl isocyanoacetate, initiating the reaction. An inappropriate base can lead to an incomplete reaction or promote side product formation.
-
Insight: While strong bases like tert-butoxide can be used, they may promote undesired side reactions. A milder inorganic base like potassium carbonate (K₂CO₃) is often sufficient and provides better control.[1] For particularly stubborn reactions, potassium phosphate (K₃PO₄) has been shown to be highly effective, especially under microwave irradiation.[2]
-
Recommendation: Start with 1.5-2.0 equivalents of anhydrous K₂CO₃. If the yield remains low, consider switching to 2.0 equivalents of K₃PO₄. Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.
-
-
Pillar 2: Reaction Conditions (Solvent & Temperature)
-
Insight: The solvent choice influences reagent solubility and reaction rate. Methanol is a common choice as it effectively dissolves the reactants and the K₂CO₃ base.[1] The reaction is often run at reflux to ensure a sufficient rate. Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2][3]
-
Recommendation: Begin with methanol at reflux. If accessible, a microwave reactor set to 65-80 °C for a shorter duration (e.g., 8-30 minutes) can significantly boost efficiency.[2]
-
-
Pillar 3: Reagent Quality
-
Insight: The aldehyde is susceptible to oxidation to the corresponding benzoic acid, which will not participate in the reaction. Ethyl isocyanoacetate can degrade over time.
-
Recommendation: Use freshly distilled 3-(trifluoromethyl)benzaldehyde. Verify the purity of your ethyl isocyanoacetate by ¹H NMR before use.
-
-
Pillar 4: Understanding Side Reactions The primary competing reaction is the self-polymerization of the isocyanoacetate or incomplete elimination of the intermediate species, leading to dihydrooxazole byproducts.[3] Careful control of base stoichiometry and temperature minimizes these pathways.
Sources
Technical Support Center: Purification of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Welcome to the technical support center for the purification of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid (CAS No. 253315-30-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this compound in high purity. Here, we provide troubleshooting advice and detailed protocols grounded in established chemical principles.
I. Overview of Purification Challenges
The target molecule, this compound, possesses distinct chemical features that influence its purification. The presence of a carboxylic acid group allows for manipulation based on pH, while the trifluoromethylphenyl and oxazole moieties contribute to its aromaticity, moderate polarity, and potential for specific intermolecular interactions.
Common challenges in its purification often stem from:
-
Structurally similar impurities: Starting materials or byproducts from synthesis can have similar polarities, making chromatographic separation difficult.
-
Low solubility: The compound may have limited solubility in common organic solvents, complicating recrystallization efforts.
-
Thermal instability: Like many heterocyclic compounds, it may be sensitive to prolonged heating.
This guide will address these challenges with practical, step-by-step solutions.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification workflow in a question-and-answer format.
Q1: My crude product is an oil/waxy solid and fails to crystallize. What should I do?
Answer: This is a common issue, often caused by the presence of impurities that inhibit the formation of a crystal lattice.
Initial Steps:
-
Purity Assessment: Before attempting recrystallization, assess the approximate purity of your crude material using Thin Layer Chromatography (TLC) or a crude Nuclear Magnetic Resonance (NMR) spectrum. If the product is less than 80% pure, a preliminary purification step is recommended.
-
Acid-Base Extraction: An acid-base extraction is highly effective for purifying carboxylic acids by separating them from neutral or basic impurities.[1][2][3][4] This should be your first line of attack.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).[1]
-
Base Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH).[1][2] The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
Separation: Carefully separate the aqueous layer from the organic layer. The organic layer contains neutral impurities and can be discarded (after checking by TLC).
-
Backwash (Optional): To remove any residual neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent.[2]
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) while stirring until the solution is acidic (pH ~2, check with pH paper).[1][5] The purified carboxylic acid should precipitate out as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under high vacuum.
This procedure should yield a significantly purer, solid product that is more amenable to recrystallization.
Q2: I'm performing column chromatography, but the separation between my product and an impurity is very poor. How can I improve this?
Answer: Poor separation on a silica gel column indicates that your product and the impurity have very similar polarities.[1]
Troubleshooting Strategies:
-
Optimize the Solvent System:
-
TLC Analysis: Systematically test different solvent systems using TLC. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show maximum separation from the impurity.
-
Solvent Polarity: Try adding a small amount of a polar solvent like methanol or acetic acid to your mobile phase (e.g., Hexane/Ethyl Acetate with 1% acetic acid). The acetic acid can help to reduce tailing of the carboxylic acid on the silica gel by competing for active sites.
-
-
Change the Stationary Phase:
-
If silica gel fails, consider alternative stationary phases. For an acidic compound, alumina (basic or neutral) might offer a different selectivity.
-
Reversed-phase chromatography (using a C18 stationary phase) is an excellent alternative, where less polar compounds elute later. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
-
Consider Derivatization:
-
As a last resort, you can temporarily convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester).[5] The ester will have a different polarity than the acid, which may allow for easy separation from the impurity. After purification, the ester can be hydrolyzed back to the carboxylic acid.
-
Q3: My yield is very low after recrystallization. What are the likely causes?
Answer: Low recovery from recrystallization is typically due to one of two reasons: the compound has significant solubility in the cold solvent, or too much solvent was used.
Optimization Steps:
-
Solvent Screening: The key to a good recrystallization is choosing the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test a range of solvents with varying polarities (see table below).
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Adding solvent dropwise to the heated mixture is a good practice.
-
Slow Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Recover a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) by about half and cool it again to obtain a second, albeit likely less pure, crop of crystals.
III. Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this molecule?
A: Based on its structure (C₁₁H₆F₃NO₃), the molecule has a molecular weight of approximately 257.16 g/mol .[6] The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid group compared to benzoic acid. The molecule is predicted to have moderate lipophilicity (XlogP ~2.7).[7]
Q: What is the best general purification strategy for this compound?
A: A multi-step approach is often best.
-
Start with an aqueous workup and acid-base extraction to remove the bulk of neutral and basic impurities.[1][3][5][8]
-
Follow this with recrystallization from a suitable solvent to achieve high purity.[1][6]
-
If impurities persist, silica gel column chromatography may be necessary.
Q: Which analytical techniques are best for assessing the purity of the final product?
A: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is excellent for identifying and quantifying impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight and provides a highly sensitive measure of purity.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity. Impurities will typically broaden and depress the melting point.[2]
IV. Data and Protocols
Table 1: Common Solvents for Recrystallization and Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Good for non-polar compounds; often used with a more polar co-solvent. |
| Toluene | 2.4 | 111 | Can be a good choice for recrystallizing aromatic compounds. |
| Dichloromethane (DCM) | 3.1 | 40 | A versatile solvent, but its low boiling point can be a challenge for recrystallization. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | A common mid-polarity solvent for both chromatography and recrystallization. |
| Isopropanol | 4.0 | 82 | A polar protic solvent that can be effective for recrystallization. |
| Ethanol | 4.3 | 78 | Similar to isopropanol; often used in a mixture with water. |
| Acetic Acid | 6.2 | 118 | Can be used as a recrystallization solvent or as an additive in chromatography. |
Visual Workflows
General Purification Workflow
Caption: A general workflow for the purification of the target compound.
Acid-Base Extraction Mechanism
Caption: The chemical logic behind purification via acid-base extraction.
V. References
-
Benchchem Technical Support. (n.d.). Purification of Oxazole Carboxylic Acids. Retrieved January 17, 2026, from
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved January 17, 2026, from
-
Wikipedia. (2023, December 2). Acid–base extraction. Retrieved January 17, 2026, from
-
Vernier Software & Technology. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved January 17, 2026, from
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved January 17, 2026, from
-
Scribd. (n.d.). Acid-Base Extraction of Organic Compounds. Retrieved January 17, 2026, from
-
Chemsrc. (n.d.). 5-(3-(Trifluoromethyl)phenyl)isoxazole-4-carboxylic acid. Retrieved January 17, 2026, from
-
PubChemLite. (n.d.). This compound. Retrieved January 17, 2026, from
-
King-Pharm. (n.d.). 5-(3-TRIFLUOROMETHYLPHENYL)-OXAZOLE-4-CARBOXYLIC ACID [253315-30-9]. Retrieved January 17, 2026, from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. CAS#:76345-12-5 | 5-(3-(Trifluoromethyl)phenyl)isoxazole-4-carboxylic acid | Chemsrc [chemsrc.com]
- 7. PubChemLite - this compound (C11H6F3NO3) [pubchemlite.lcsb.uni.lu]
- 8. scribd.com [scribd.com]
Technical Support Center: Navigating Solubility Challenges with 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid
Welcome to the technical support center for 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming common solubility issues encountered during in vitro and in vivo assays. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the reliable and reproducible use of this compound in your experiments.
I. Understanding the Molecule: A Proactive Approach to Solubility
This compound possesses distinct structural features that dictate its solubility profile. Proactively understanding these characteristics is the first step in troubleshooting.
-
The Carboxylic Acid Moiety (-COOH): This functional group is the primary handle for manipulating aqueous solubility. As a weak acid, its ionization state is pH-dependent. At acidic pH, it remains in its protonated, neutral form, which is less soluble in water. As the pH increases above its pKa, it deprotonates to form a carboxylate salt (-COO⁻), which is significantly more water-soluble.[1][2][3][4]
-
The Trifluoromethylphenyl Group (-C₆H₄-CF₃): This portion of the molecule is hydrophobic and contributes to poor aqueous solubility. The trifluoromethyl group is highly lipophilic, which can lead to aggregation in aqueous media.
-
The Oxazole Ring: This heterocyclic ring system is aromatic and contributes to the overall planarity and rigidity of the molecule, which can favor crystal lattice formation and thus lower solubility.
A predicted XlogP value of 2.7 for this compound suggests a balance between lipophilicity and hydrophilicity, indicating that while it is not extremely greasy, it will likely require specific formulation strategies for aqueous-based assays.[5]
II. Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the handling of this compound.
Q1: My compound won't dissolve in my aqueous assay buffer (e.g., PBS, pH 7.4). What is the first thing I should try?
A1: The most straightforward initial step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[6][7][8][9] However, always be mindful of the final concentration of DMSO in your assay, as it can affect cellular health and enzyme activity.
Q2: I'm observing precipitation when I add my DMSO stock to the aqueous buffer. What's happening?
A2: This is a common issue when the compound's solubility limit in the final aqueous solution is exceeded. The DMSO keeps it solubilized in the concentrated stock, but upon dilution into the aqueous buffer, the compound crashes out. To address this, you can either decrease the final concentration of your compound or explore pH modification of your buffer.
Q3: Can I dissolve the compound directly in a basic aqueous solution?
A3: Yes, this is a highly effective strategy. By dissolving the compound in a dilute basic solution (e.g., 0.1 M NaOH), you will deprotonate the carboxylic acid to form the highly soluble sodium salt. You can then neutralize this solution with an equimolar amount of acid (e.g., 0.1 M HCl) to your desired final pH. However, be cautious about the stability of your compound at high pH.
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, this is cell-line dependent, and it is crucial to run a vehicle control (assay buffer with the same final DMSO concentration) to ensure that the solvent is not impacting your experimental results.
III. Troubleshooting and Optimization Workflow
This section provides a systematic approach to achieving the desired concentration of this compound in your assay.
Decision-Making Workflow for Solubilization
Caption: A stepwise workflow for solubilizing the compound.
Detailed Protocols
This is the most common starting point for solubilizing compounds for in vitro assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Your final aqueous assay buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to prepare a stock solution of your desired concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution in DMSO: Add the appropriate volume of DMSO to the solid compound in a microcentrifuge tube.
-
Vortexing: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Serial Dilution (if needed): Perform serial dilutions in DMSO to create lower concentration stock solutions.
-
Final Dilution into Assay Buffer: Add a small volume of the DMSO stock to your final assay buffer to achieve the desired working concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer).
-
Vortex and Inspect: Immediately vortex the final solution and visually inspect for any signs of precipitation.
This protocol leverages the acidic nature of the carboxylic acid group to achieve aqueous solubility.
Materials:
-
This compound (solid)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Your final aqueous assay buffer
-
pH meter
Procedure:
-
Initial Dissolution in Base: Add a small volume of 0.1 M NaOH to the solid compound. The goal is to use a minimal volume to fully dissolve the compound, creating the sodium salt.
-
Neutralization: Slowly add an equimolar amount of 0.1 M HCl to neutralize the solution. Monitor the pH closely with a calibrated pH meter.
-
Final pH Adjustment: Adjust the pH to your desired final assay pH using small additions of dilute HCl or NaOH.
-
Buffer Exchange (Optional but Recommended): If the resulting salt concentration is a concern for your assay, you can perform a buffer exchange using a desalting column or dialysis to transfer the compound into your desired final buffer.
Quantitative Data Summary: Solvent and pH Effects
| Parameter | Condition | Expected Solubility | Considerations |
| pH | Acidic (pH < pKa) | Low | The compound is in its neutral, less soluble form. |
| pH | Neutral (pH ≈ 7.4) | Moderate to Low | A significant portion of the compound may still be in its neutral form, depending on the pKa. |
| pH | Basic (pH > pKa) | High | The compound is deprotonated to its more soluble carboxylate form.[1][2][3][4] |
| Co-solvent | DMSO | High | DMSO is an excellent solubilizing agent for many organic compounds.[6][7][8][9] |
| Co-solvent | Ethanol | Moderate | Can be an alternative to DMSO, but may have different effects on assay components. |
IV. Advanced Strategies and Considerations
For particularly challenging assays or when moving towards in vivo studies, more advanced formulation strategies may be necessary.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Salt Formation: If the compound is intended for further development, performing a salt screen to identify a stable, more soluble salt form can be a valuable long-term strategy.
Chemical Equilibria of Solubilization
The following diagram illustrates the pH-dependent equilibrium that is central to the solubility of this compound.
Caption: pH-dependent ionization of the carboxylic acid.
V. Self-Validating Your Protocol: The Importance of Controls
Every protocol described must be part of a self-validating system. This means including the appropriate controls in your experiments to ensure that your solubilization method is not interfering with your results.
-
Vehicle Control: Always include a control group that is treated with the same concentration of the solubilizing agent (e.g., DMSO, pH-adjusted buffer) as your experimental groups.
-
Solubility Assessment: Before proceeding with a full experiment, it is advisable to perform a simple visual solubility test at your highest intended concentration. Let the solution sit at the assay temperature for a period of time to check for delayed precipitation.
-
Compound Stability: Be aware that extremes of pH or prolonged exposure to certain organic solvents could potentially degrade your compound. If stability is a concern, it may be necessary to analyze the compound's integrity by HPLC or LC-MS after your solubilization procedure.
By understanding the chemical nature of this compound and systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome solubility challenges and generate high-quality, reproducible data in your research.
References
-
Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Retrieved from [Link]
-
Kanicky, J. R., & Shah, D. O. (2003). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Colloid and Interface Science, 256(1), 201-207. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Retrieved from [Link]
-
Williams, H., Trevaskis, N. L., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Retrieved from [Link]
-
Sivanesan, S., Gopal, J., Muthu, M., & Chun, S. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1075-1083. Retrieved from [Link]
-
Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13-22. Retrieved from [Link]
-
Sivanesan, S., Gopal, J., Muthu, M., & Chun, S. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. Retrieved from [Link]
-
Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
-
ResearchGate. (2024). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved from [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]
Sources
- 1. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. PubChemLite - 5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (C5H2F3NO3) [pubchemlite.lcsb.uni.lu]
- 4. 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | C10H6FNO3 | CID 22714196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H6F3NO3) [pubchemlite.lcsb.uni.lu]
- 6. This compound [chemdict.com]
- 7. tandfonline.com [tandfonline.com]
- 8. CAS#:76345-12-5 | 5-(3-(Trifluoromethyl)phenyl)isoxazole-4-carboxylic acid | Chemsrc [chemsrc.com]
- 9. chemimpex.com [chemimpex.com]
stability testing of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid under experimental conditions
Technical Support Center: Stability Testing of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the experimental stability of this compound. As a Senior Application Scientist, my goal is to provide you with the causal reasoning behind experimental protocols and empower you to design robust stability studies.
Frequently Asked Questions (FAQs)
This section addresses common issues and questions that may arise during the handling and experimental use of this compound.
Q1: I'm observing a loss of my parent compound in solution over time. What are the most likely degradation pathways?
A1: When instability is observed, it is crucial to consider the inherent chemical liabilities of the molecule's functional groups. For this specific compound, the primary points of susceptibility are the 1,3-oxazole ring and the carboxylic acid group.
-
Oxazole Ring Instability: The oxazole ring is the most probable site of initial degradation. It is susceptible to cleavage under several conditions:
-
Hydrolysis: The ring can be opened by hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.[1][2] While oxazoles are generally more resistant to acid than some other heterocycles like furans, they can be decomposed by concentrated acids.[3] Basic conditions are also known to promote ring opening.[4]
-
Oxidation: The oxazole ring is known to be sensitive to oxidative conditions, which can lead to ring cleavage and the formation of various byproducts.[5][6][7] Reactions with reactive oxygen species, including singlet oxygen, can be a degradation pathway.[8]
-
Photolysis: Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy needed to induce photochemical degradation or rearrangement of the oxazole ring.[1][5]
-
-
Carboxylic Acid Instability: While generally stable, the carboxylic acid group can undergo decarboxylation (loss of CO₂) under thermal stress. Aromatic carboxylic acids may require elevated temperatures (e.g., >250-300°C) for this to occur.[9]
-
Trifluoromethylphenyl Group Stability: The trifluoromethylphenyl moiety is exceptionally stable due to the high strength of the carbon-fluorine bond and is unlikely to be the primary source of degradation under typical experimental conditions.[10] However, under very harsh alkaline conditions or intense photolytic stress, degradation of this group can occur.[10]
Q2: To proactively address these issues, what is the best strategy for systematically evaluating my compound's stability?
A2: The most effective and regulatory-accepted approach is to conduct a forced degradation study , also known as stress testing.[11] The objective is not to completely destroy the compound but to induce a target degradation of 5-20%.[12][13] This allows you to achieve several critical goals:
-
Identify Degradation Products: It helps in generating potential degradation products that might be observed during long-term stability studies.[14]
-
Elucidate Degradation Pathways: Understanding how the molecule breaks down helps in developing stable formulations and defining appropriate storage conditions.[15]
-
Develop a Stability-Indicating Method: This is the most crucial outcome. A forced degradation study is essential for developing and validating an analytical method (typically HPLC) that can definitively separate the parent compound from all significant degradation products, ensuring accurate quantification over time.[12][14]
The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q1A) that outline the standard stress conditions to be tested.[12][15]
Q3: I ran a forced degradation study and my HPLC chromatogram shows several new peaks. What are my next steps for troubleshooting and analysis?
A3: The appearance of new peaks is the expected outcome of a successful forced degradation study. The key is to approach their analysis systematically.
-
Correlate Peaks to Stress Conditions: First, analyze which specific stress condition (e.g., acid hydrolysis, oxidation) generated each new peak. This provides the first clues to the nature of the degradant. For example, a peak appearing only in the acid-stressed sample is likely a product of acid-catalyzed hydrolysis.
-
Ensure Method Specificity: Your analytical method must be "stability-indicating." This means it must be able to resolve all degradant peaks from the parent compound and from each other. If peaks are co-eluting, you must re-develop your method (e.g., by changing the mobile phase gradient, column chemistry, or pH).
-
Perform Peak Purity Analysis: Use a photodiode array (PDA) or diode array (DAD) detector to assess peak purity. This helps confirm that each peak corresponds to a single component.
-
Preliminary Identification with Mass Spectrometry (LC-MS): The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry. By obtaining the mass-to-charge ratio (m/z) of the degradant peaks, you can propose chemical structures consistent with expected degradation pathways (e.g., hydrolysis of the oxazole would add the mass of water, 18 Da).
-
Quantify Degradation: Once the method is deemed suitable, calculate the percentage of degradation of the parent compound and the relative amount of each impurity formed under the different stress conditions.
Q4: What are the predicted chemical structures of the major degradation products?
A4: Based on the known reactivity of the functional groups, we can predict the following primary degradation products. An LC-MS analysis would be required to confirm these hypotheses.
-
Under Hydrolytic (Acid/Base) Conditions: The most likely pathway is the cleavage of the oxazole ring to form an α-acylamino ketone derivative.
-
Under Oxidative Conditions: Oxidation can cleave the C4-C5 bond of the oxazole ring, leading to the formation of a triamide, which may further hydrolyze.[6][8]
-
Under Thermal Conditions: At sufficiently high temperatures, the primary expected degradation product would be the decarboxylated molecule, 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole.[9][16]
-
Under Photolytic Conditions: Photodegradation can be complex, potentially leading to radical-mediated reactions or rearrangements. The trifluoromethyl group could also be implicated, potentially degrading to trifluoroacetic acid under some conditions.[10]
Below is a diagram illustrating the most probable degradation pathways.
Caption: Predicted degradation pathways under various stress conditions.
Experimental Protocols & Troubleshooting Guides
This section provides detailed methodologies for conducting stability studies.
Workflow for a Comprehensive Stability Assessment
The following diagram outlines a logical workflow for assessing the stability of your compound, from initial testing to data analysis.
Caption: General workflow for conducting a forced degradation study.
Protocol 1: Forced Degradation / Stress Testing
This protocol is based on the principles outlined in ICH Guideline Q1A(R2).[12] The goal is to achieve 5-20% degradation. Adjust exposure times or stressor concentrations as needed. Always run a control sample (protected from stress) in parallel for each condition.
1. Acid Hydrolysis:
- Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and 0.1 M hydrochloric acid (HCl).
- Incubate the solution at 60°C.
- Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
- Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) and dilute with mobile phase.
2. Base Hydrolysis:
- Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and 0.1 M sodium hydroxide (NaOH).
- Incubate the solution at room temperature (25°C), as base hydrolysis can be rapid.
- Withdraw aliquots at shorter time points (e.g., 0.5, 1, 2, 4 hours).
- Before analysis, neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase.
3. Oxidative Degradation:
- Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature and protect from light.
- Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
- Dilute with mobile phase before analysis.
4. Thermal Degradation (Solution):
- Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
- Incubate the solution at a high temperature (e.g., 70-80°C) and protect from light.
- Withdraw aliquots at time points up to 72 hours.
5. Thermal Degradation (Solid State):
- Place a small amount of the solid compound in a vial.
- Expose to elevated heat (e.g., 80°C) in a stability oven.
- At each time point, dissolve a portion of the solid for analysis.
6. Photostability:
- Prepare a 1 mg/mL solution and place it in a photostability chamber, exposing it to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
- Run a control sample protected from light (e.g., wrapped in aluminum foil) in parallel.
- Analyze samples at appropriate time points.
Data Presentation
Organize your forced degradation conditions and results in clear, concise tables for easy comparison and reporting.
Table 1: Summary of Forced Degradation Stress Conditions
| Stress Type | Condition | Temperature | Duration (Typical) |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 25°C (Room Temp) | 0.5 - 4 hours |
| Oxidation | 3% H₂O₂ | 25°C (Room Temp) | 2 - 24 hours |
| Thermal (Solution) | Neutral Solvent | 70°C | 24 - 72 hours |
| Photolytic | ICH Q1B Light Source | 25°C (Controlled) | Per ICH Guideline |
Table 2: Example of a Hypothetical Stability Data Summary (HPLC Analysis)
| Stress Condition | Time (h) | Parent Assay (%) | Degradant 1 (%) | Degradant 2 (%) | Total Degradants (%) |
|---|---|---|---|---|---|
| Control | 24 | 99.8 | <0.05 | <0.05 | <0.1 |
| 0.1 M HCl, 60°C | 8 | 88.5 | 10.2 (RT=3.5min) | Not Detected | 10.2 |
| 0.1 M NaOH, 25°C | 2 | 85.2 | 13.1 (RT=3.5min) | Not Detected | 13.1 |
| 3% H₂O₂, 25°C | 24 | 91.3 | Not Detected | 7.5 (RT=4.8min) | 7.5 |
| 70°C Heat | 48 | 97.1 | Not Detected | Not Detected | 2.9 (minor peaks) |
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]
- Alsante, K. M., et al. "Forced Degradation Studies: Regulatory Considerations and Implementation.
-
MedCrave, "Forced Degradation Studies," MOJ Bioequivalence & Bioavailability, 2016. [Link]
-
ResolveMass Laboratories, "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects," ResolveMass Website, 2025. [Link]
-
International Journal of Creative Research Thoughts, "ICH GUIDELINES: STRESS DEGRADATION STUDY," IJCRT.org, 2021. [Link]
-
Lee, J., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726," ResearchGate, 2003. [Link]
-
Lores, C., et al. "Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles," ACS Publications, 2019. [Link]
-
Holiday, R. L., et al. "Hydrothermal stability of aromatic carboxylic acids," ResearchGate, 2002. [Link]
-
Joshi, S., et al. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective," Semantic Scholar, 2023. [Link]
-
Al-Nuaimi, R., et al. "Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen," Charles Darwin University Research Portal, 2020. [Link]
-
Rocha, J. B., et al. "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases," PubMed, 2021. [Link]
-
Bonacorso, H. G., et al. "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases," Beilstein Archives, 2021. [Link]
-
Tandfonline, "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective," Taylor & Francis Online, 2023. [Link]
-
Al-Nuaimi, R., et al. "(PDF) Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen," ResearchGate, 2020. [Link]
-
Rocha, J. B., et al. "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases," Beilstein Journal of Organic Chemistry, 2021. [Link]
-
Rocha, J. B., et al. "Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases," ResearchGate, 2021. [Link]
-
Bifulco, A., et al. "Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups," MDPI, 2022. [Link]
-
Vedantu, "NCERT Solutions For Class 12 Chemistry," Vedantu, 2025. [Link]
-
ResearchGate, "(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability," ResearchGate, 2024. [Link]
-
Nolan, S. P., et al. "On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives," PMC - NIH, 2022. [Link]
-
Monti, O. R., et al. "Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film," RSC Publishing, 2017. [Link]
-
SlideShare, "Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole," SlideShare, 2017. [Link]
-
NCERT, "Hydrocarbons," NCERT, 2025. [Link]
- Google Patents, "WO2000053589A1 - Process for preparing oxazole derivatives," Google P
-
YouTube, "OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV," YouTube, 2021. [Link]
-
YouTube, "Decarboxylation of Carboxylic Acid | Explained by IITian," YouTube, 2018. [Link]
-
YouTube, "Decarboxylation of Carboxylic Acids," YouTube, 2011. [Link]
-
Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Oxazole," Pharmaguideline, 2022. [Link]
-
YouTube, "MCQ-211: About Decarboxylation by acid (H+) by Dr. Tanmoy Biswas," YouTube, 2022. [Link]
-
Wikipedia, "Oxazole," Wikipedia, 2023. [Link]
-
Bentel, M. J., et al. "Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids," PMC - NIH, 2019. [Link]
-
ResearchGate, "(PDF) Pyrolysis of Carboxylic Acids," ResearchGate, 2014. [Link]
-
MedCrave, "RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali," MOJ Bioequivalence & Bioavailability, 2018. [Link]
-
Scirp.org, "Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation," Scirp.org, 2016. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ris.cdu.edu.au [ris.cdu.edu.au]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijcrt.org [ijcrt.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. ncert.nic.in [ncert.nic.in]
troubleshooting unexpected results in biological assays with 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Welcome to the technical support resource for researchers utilizing 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid in biological assays. This guide is designed to provide expert insights and actionable troubleshooting strategies to address unexpected experimental outcomes. Our approach is rooted in established scientific principles to ensure the integrity and reproducibility of your research.
Introduction: Understanding the Molecule
This compound is a small molecule characterized by three key chemical features: a central oxazole ring, a trifluoromethylphenyl group, and a carboxylic acid moiety. These functional groups dictate its physicochemical properties, such as solubility, stability, and potential for off-target interactions. Understanding these characteristics is fundamental to designing robust assays and interpreting results accurately.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial hurdles researchers face when working with this and similar small-molecule compounds.
Q1: My compound is not showing any activity in my cell-based assay. What are the primary reasons this could be happening?
Several factors can contribute to a lack of observed activity. These can be broadly categorized into issues with the compound itself, the experimental setup, or a lack of target engagement.[1]
-
Compound Integrity and Solubility: The compound may have degraded, or it may not be sufficiently soluble in the assay buffer at the tested concentration to be effective.
-
Experimental Protocol: Issues such as incorrect timing of compound addition, inappropriate reagent concentrations, or suboptimal cell health can mask the compound's effects.
-
Target Engagement: The compound may not be reaching its intended molecular target within the cell, or the target may not be critical for the biological outcome being measured in your specific model.
Q2: I'm observing precipitation after diluting my DMSO stock into my aqueous assay buffer. How can I improve solubility?
Poor aqueous solubility is a frequent cause of inconsistent results and underestimated potency.[2][3] The carboxylic acid group on this molecule can influence its solubility in a pH-dependent manner.
-
Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to prevent localized high concentrations that encourage precipitation.[2] It's often better to add the DMSO stock directly to the final assay medium, which may contain proteins or other components that aid solubility.[2][3]
-
pH Adjustment: The carboxylic acid moiety means the compound's solubility can be significantly influenced by pH. Consider adjusting the pH of your assay buffer. Generally, the solubility of a carboxylic acid-containing compound increases at a pH above its pKa.
-
Test Lower Concentrations: You may be exceeding the compound's maximum aqueous solubility. A dose-response experiment will help determine the effective concentration range where the compound remains in solution.
-
Increase Solvent Concentration (with caution): While slightly increasing the final percentage of DMSO can help, most cell-based assays are sensitive to DMSO concentrations above 0.5-1%.[2] You must first determine the tolerance of your specific cell line or assay system.
Here is a workflow to systematically address solubility issues:
Caption: A decision tree for addressing compound precipitation in assays.
Q3: How can I be sure the compound is stable under my experimental conditions?
Compound stability is critical for obtaining reliable data. Several factors can affect the stability of this compound.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions should be avoided.[1][4] It is best practice to aliquot stock solutions into single-use volumes to maintain compound integrity.[1][5] While small molecules are generally more robust than proteins, freeze-thaw cycles can introduce moisture into DMSO stocks, which is hygroscopic, potentially leading to compound degradation or precipitation.[4][6][7]
-
Stability in Media: Some compounds can be unstable in cell culture media due to reactions with media components or enzymatic degradation by cellular activity.[8][9][10] You can assess stability by incubating the compound in your assay medium for the duration of your experiment, then analyzing the remaining compound by HPLC.[9]
-
Light Sensitivity: Some heterocyclic compounds can be sensitive to light. It is good practice to store stock solutions in the dark and minimize exposure to light during experiments.
Part 2: Advanced Troubleshooting for Inconsistent or Unexpected Results
This section delves into more complex issues that may arise, such as off-target effects and assay interference.
Q4: My results are variable between experiments, or the observed effect is not dose-dependent. What could be the cause?
Inconsistent and non-dose-dependent results often point to underlying issues with compound solubility or assay interference.[2][11]
-
Inconsistent Solubility: If the compound is not fully dissolved, the actual concentration available to interact with the target is unknown and will likely vary between wells and experiments.[2][3]
-
Pan-Assay Interference Compounds (PAINS): Some chemical structures are known to interfere with assay technologies, leading to false-positive results.[12][13] These compounds can act through various mechanisms, including fluorescence, redox cycling, or nonspecific protein reactivity.[14][15] While the structure of this compound does not contain the most notorious PAINS motifs, it is always a possibility to consider with novel compounds.
Q5: I am observing a response in a fluorescence-based assay. How can I be sure it's a true biological effect and not an artifact?
Fluorescence-based assays can be prone to interference from the compound itself.
-
Compound Autofluorescence: The compound may be intrinsically fluorescent at the excitation and emission wavelengths used in your assay.
-
Fluorescence Quenching: The compound might absorb light at the excitation or emission wavelength of your reporter fluorophore, leading to a decrease in signal that can be misinterpreted as a biological effect.
Protocol 1: Assessing Compound Autofluorescence
-
Prepare a plate with your assay buffer.
-
Add the compound at the same concentrations used in your experiment.
-
Do not add the cells or the fluorescent reporter dye.
-
Read the plate using the same filter set and gain settings as your main experiment.
-
Significant signal in these wells indicates compound autofluorescence.[16]
Q6: How do I investigate potential off-target effects?
Distinguishing between on-target and off-target effects is a critical step in validating your results.[17][18]
-
Use a Negative Control: Synthesize or obtain a structurally similar but inactive analog of your compound. This analog should not bind to the intended target but shares similar physicochemical properties. An absence of effect with the inactive analog supports on-target activity.
-
Target Knockdown/Knockout: If your compound's effect is on-target, its activity should be diminished or absent in cells where the target protein has been knocked down (using siRNA or shRNA) or knocked out (using CRISPR/Cas9).[17]
-
Use a Structurally Unrelated Inhibitor: Confirm your biological observations with a known inhibitor of the same target that has a different chemical scaffold.
Below is a conceptual workflow for validating on-target versus off-target effects.
Caption: Workflow for distinguishing on-target from off-target effects.
Part 3: Best Practices for Compound Handling and Storage
Adherence to proper handling and storage protocols is essential for ensuring the long-term viability and reproducibility of your experiments with this compound.
| Parameter | Recommendation | Rationale |
| Initial Handling | Upon receipt, centrifuge the vial to collect all powder at the bottom before opening.[5] | Small quantities of powder can coat the vial walls and cap during shipping. |
| Solvent Selection | Use high-purity, anhydrous DMSO for creating stock solutions.[19] | The compound is likely soluble in DMSO. Anhydrous solvent prevents hydrolysis and degradation.[19][20] |
| Stock Solution | Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO.[21] | A high-concentration stock minimizes the volume of DMSO added to the final assay, reducing solvent effects. |
| Storage | Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light.[5] | Low temperatures and darkness minimize degradation over time. |
| Aliquoting | Aliquot the stock solution into single-use volumes.[1][5] | Avoids repeated freeze-thaw cycles which can compromise compound stability and introduce moisture.[4][6] |
| Hygroscopicity | Handle the solid compound quickly in a low-humidity environment if possible.[22][23] | Some crystalline compounds can be hygroscopic, absorbing moisture from the air which affects weighing accuracy. |
References
- Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. 2010;53(7):2719-40.
- Baell J, Walters MA. Chemistry: Chemical con artists foil drug discovery.
- Dahlin JL, Walters MA. The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. 2014;6(11):1265-90.
-
Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]
-
HepatoChem. How do you handle hygroscopic salts?. [Link]
-
Basicmedical Key. Troubleshooting Fluorescence Intensity Plate Reader Experiments. [Link]
- Longdom Publishing. Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Analytical & Bioanalytical Techniques. 2015;6(3).
-
TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
- Lin A, Giuliano CJ, Palladino A, et al. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
-
Taylor & Francis Online. Pan-assay interference compounds – Knowledge and References. [Link]
-
Reddit. Do freeze-thaw cycles damage small molecules dissolved in DMSO?. [Link]
-
PubMed. The effect of freeze/thaw cycles on the stability of compounds in DMSO. [Link]
-
Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
ResearchGate. The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. [Link]
-
Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
YouTube. Troubleshooting | Fluorescence: Detection. [Link]
-
Protocol Online. Hygroscopic chemical...how to deal with?. [Link]
-
PubMed Central. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]
-
PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. [Link]
-
CuriRx. Biologics vs. Small Molecules, What's the Difference for Stability Testing?. [Link]
-
Oxford Academic. Encountering unpredicted off-target effects of pharmacological inhibitors. [Link]
-
PubMed. Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics. [Link]
-
Nucleus Biologics. Maximizing Quality And Potency Of Cell Culture Media. [Link]
-
Chromatography Forum. How to Handle Hygroscopic Reference Standards?. [Link]
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
PubMed Central. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Captivate Bio. SMALL MOLECULES. [Link]
-
ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]
-
MDPI. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
MDPI. Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical. [Link]
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
ResearchGate. Cell culture media impact on drug product solution stability. [Link]
-
Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]
-
Lonza. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
-
NCBI. Inhibition of Protein-Protein Interactions: Cell-Based Assays. [Link]
-
BMG LABTECH. A troubleshooting guide to microplate-based assays. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. captivatebio.com [captivatebio.com]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nucleusbiologics.com [nucleusbiologics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 13. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. longdom.org [longdom.org]
- 16. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tutorchase.com [tutorchase.com]
- 23. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
Technical Support Center: Synthesis of 5-Phenyl-1,3-oxazole-4-carboxylic Acids
Welcome to the technical support center for the synthesis of 5-phenyl-1,3-oxazole-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic process. Our goal is to equip you with the expertise to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 5-phenyl-1,3-oxazole-4-carboxylic acids and their precursors. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Oxazole Product
You've completed the reaction, but TLC/LC-MS analysis shows a low yield of the target 5-phenyl-1,3-oxazole-4-carboxylic acid or its ester precursor.
| Potential Cause | Proposed Solution & Scientific Rationale |
| Incomplete Cyclodehydration | The conversion of the α-acylamino ketone intermediate to the oxazole ring is a critical dehydration step.[1][2] Insufficiently powerful dehydrating agents or non-optimal reaction conditions can stall the reaction. Solution: Employ stronger dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).[1][3] Ensure anhydrous reaction conditions, as moisture can quench the dehydrating agent. |
| Side Reactions of Starting Materials | In methods like the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), side reactions can consume the starting materials.[4][5] For example, using an excess of a primary alcohol can lead to the formation of a 4-alkoxy-2-oxazoline instead of the desired oxazole.[6] Solution: Carefully control the stoichiometry of reagents. In the Van Leusen synthesis, limit the amount of alcohol used to 1-2 equivalents.[6] |
| Decomposition of the Product | 5-Hydroxyoxazole-4-carboxylic acid derivatives, which can be related intermediates or side products, are known to be unstable towards hydrolytic ring-opening and decarboxylation.[7] While the target 5-phenyl derivative is more stable, harsh reaction conditions (e.g., strong acid/base, high temperatures) can still lead to degradation. Solution: If possible, perform the reaction under milder conditions. For the final hydrolysis of an ester to the carboxylic acid, consider using enzymatic hydrolysis or milder basic conditions (e.g., lithium hydroxide) at controlled temperatures.[7] |
| Rearrangement Reactions | The Cornforth rearrangement is a thermal process where a 4-acyloxazole can rearrange, leading to an isomeric product.[8] While this is more specific to 4-acyl oxazoles, it highlights the potential for unexpected isomerizations under thermal stress. Solution: Maintain careful temperature control throughout the reaction. If a rearrangement is suspected, thorough characterization of the product mixture is necessary to identify all isomers. |
Problem 2: Presence of Significant Impurities in the Crude Product
Your crude product shows multiple spots on TLC or several peaks in the chromatogram, complicating purification.
| Potential Cause | Proposed Solution & Scientific Rationale |
| Incomplete Reaction | The presence of starting materials or intermediates is a common source of impurities. Solution: Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, consider extending the reaction time or carefully increasing the temperature. A small addition of catalyst or reagent might also drive the reaction to completion. |
| Formation of Ring-Opened Byproducts | The oxazole ring can be susceptible to nucleophilic attack, leading to ring cleavage.[1] This is particularly true if strong nucleophiles are present in the reaction mixture. Solution: Use of non-nucleophilic bases and ensuring the absence of strong nucleophiles (unless part of the desired reaction) is crucial. Protecting sensitive functional groups on the starting materials can also prevent unwanted side reactions. |
| Decarboxylation of the Carboxylic Acid | Oxazole-4-carboxylic acids can undergo decarboxylation, especially at elevated temperatures, leading to the corresponding 5-phenyl-1,3-oxazole.[7] Solution: Avoid excessive heating during the reaction and work-up. If the synthesis involves the hydrolysis of an ester, perform this step at the lowest effective temperature. |
| Formation of Isomeric Byproducts | In certain synthetic routes, the formation of isomeric oxazoles can occur. For instance, in the synthesis of some isoxazole-4-carboxylates, the 3-methylisoxazole-4-carboxylate isomer can form as a byproduct.[9] Solution: Careful selection of starting materials and reaction conditions can favor the formation of the desired isomer. Purification techniques such as fractional crystallization or careful column chromatography may be required to separate the isomers.[9] |
Problem 3: Difficulty in Purifying the Final Product
You are struggling to obtain the 5-phenyl-1,3-oxazole-4-carboxylic acid in high purity.
| Challenge | Recommended Protocol & Rationale |
| Co-elution with Impurities during Chromatography | The polarity of your product may be very similar to that of a major impurity, making separation by standard silica gel chromatography difficult. Solution: Modify the mobile phase by adding a small amount of acetic or formic acid (0.1-1%) to improve the peak shape of the carboxylic acid.[10] Alternatively, consider using a different stationary phase, such as alumina or reverse-phase silica.[10] |
| Product Instability on Silica Gel | Some oxazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation on the column.[7] Solution: Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Low Recovery after Aqueous Workup | The product may have some solubility in the aqueous phase, especially if the pH is not optimal. Solution: During extraction, ensure the aqueous layer is sufficiently acidified (pH < 4) to fully protonate the carboxylic acid, thereby maximizing its solubility in the organic solvent.[10] Perform multiple extractions with the organic solvent to ensure complete recovery. |
| Recrystallization Fails to Yield Pure Crystals | The crude product may be an oil or may not crystallize well from common solvents. Solution: Experiment with a variety of solvent systems for recrystallization, including mixed solvent systems. If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
II. Frequently Asked Questions (FAQs)
Q1: Which is the most reliable method for synthesizing the ester precursor of 5-phenyl-1,3-oxazole-4-carboxylic acid?
The choice of synthetic method often depends on the availability of starting materials and the desired scale of the reaction. The Robinson-Gabriel synthesis and its variations are classic and widely used methods for preparing oxazoles.[2] This involves the cyclodehydration of a 2-acylamino-ketone. The Van Leusen oxazole synthesis , which reacts an aldehyde with TosMIC, is another powerful method for creating 5-substituted oxazoles.[5][11] More recent methods have also been developed for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids and isocyanoacetates, which can be highly efficient.[12][13]
Q2: My final product is consistently decarboxylating. How can I prevent this?
Decarboxylation is a common side reaction for β-keto acids and related compounds, and the oxazole-4-carboxylic acid can exhibit this behavior, particularly under harsh conditions.[7] To minimize decarboxylation:
-
Avoid high temperatures: During the final hydrolysis step and any subsequent purification, use the lowest possible temperatures.
-
Use milder reagents: For ester hydrolysis, consider using lithium hydroxide at room temperature or even enzymatic hydrolysis.
-
Minimize reaction times: Do not let the reaction run for an unnecessarily long time after completion.
Q3: Can I directly synthesize the carboxylic acid without going through an ester intermediate?
While many syntheses proceed through an ester intermediate which is then hydrolyzed, some methods allow for a more direct route. For instance, some variations of the Robinson-Gabriel synthesis can be adapted to yield the carboxylic acid directly if the appropriate starting materials are used.[3] However, the ester route is often preferred as it can simplify purification and protect the carboxylic acid functionality during the ring formation.
Q4: What is the "halogen dance" and can it affect my synthesis?
The "halogen dance" is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring.[14][15] While not a direct side reaction in the primary synthesis of the oxazole ring itself, if you are working with halogenated precursors or attempting to functionalize a halogenated oxazole intermediate, this rearrangement could lead to unexpected isomers. It is important to be aware of this possibility when designing multi-step syntheses involving halogenated oxazoles.
Q5: What are the key considerations for scaling up the synthesis of 5-phenyl-1,3-oxazole-4-carboxylic acid?
When scaling up, several factors become more critical:
-
Heat transfer: Exothermic reactions need to be carefully controlled to prevent runaway reactions and side product formation.
-
Mixing: Efficient stirring is essential to ensure homogeneity, especially in heterogeneous reaction mixtures.
-
Reagent addition: The rate of addition of reagents may need to be carefully controlled.
-
Work-up and purification: Extraction and chromatography at a large scale can be challenging. Consider crystallization as a primary purification method for the final product.
III. Experimental Protocols & Visualizations
Workflow for a Generic Robinson-Gabriel Synthesis of a 5-Phenyl-1,3-oxazole-4-carboxylate Ester
Caption: A generalized workflow for the Robinson-Gabriel synthesis.
Mechanism: Desired Reaction vs. Side Reactions
Caption: Desired vs. side reaction pathways in oxazole synthesis.
IV. References
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Robinson–Gabriel synthesis. Wikipedia. [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. NIH. [Link]
-
Cornforth rearrangement. Wikipedia. [Link]
-
Van Leusen Reaction. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]
-
Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC - NIH. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. [Link]
-
Oxazole. Macmillan Group. [Link]
-
ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. [Link]
-
Synthesis of oxazoles from ethyl acetoacetate. Ring-fission of some oxazole-5-carboxylic acids. Journal of the Chemical Society (Resumed). [Link]
-
A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole. Journal of the Chemical Society (Resumed). [Link]
-
Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. ResearchGate. [Link]
-
How to hydrolyze ester in presence of isoxazole moiety? ResearchGate. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]
-
2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. ResearchGate. [Link]
-
methyl 5-phenyl-1,3-oxazole-4-carboxylate. ChemSynthesis. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. [Link]
-
The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC - NIH. [Link]
-
Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
-
Oxazole. Wikipedia. [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. NIH. [Link]
-
Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. [Link]
-
A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate. [Link]
-
Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. [Link]
-
UV-Induced 1,3,4-Oxadiazole Formation from 5-Substituted Tetrazoles and Carboxylic Acids in Flow. PMC - NIH. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Validation for 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Welcome to the technical support center for the analytical method validation of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful validation of your analytical methods. The information herein is grounded in established scientific principles and regulatory expectations, primarily referencing the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a molecule of interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), robust analytical methods are crucial for ensuring its quality, safety, and efficacy. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] This guide will focus on High-Performance Liquid Chromatography (HPLC), a common and powerful technique for the analysis of such compounds.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in developing an HPLC method for this specific oxazole carboxylic acid derivative?
A1: The initial phase of method development is crucial and should be systematic. Given the compound's structure—an acidic carboxylic acid group and a trifluoromethylphenyl moiety—a reverse-phase HPLC (RP-HPLC) method is a logical starting point.
-
Column Selection: A C18 column is a versatile first choice. The aromatic ring and trifluoromethyl group will provide sufficient retention on a hydrophobic stationary phase.
-
Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is standard. The key is controlling the ionization of the carboxylic acid. The pH of the mobile phase should be at least 2 pH units below the pKa of the carboxylic acid to ensure it is in its neutral, undissociated form, which typically results in better peak shape and retention.[4] Phosphoric acid or formic acid are common choices for pH adjustment.[4]
-
Initial Gradient: Start with a broad gradient (e.g., 5% to 95% organic solvent) to determine the approximate elution time of the analyte. This will inform the development of a more optimized isocratic or gradient method.
-
Detection: The aromatic and oxazole rings suggest good UV absorbance. A preliminary scan of the compound in the mobile phase will help determine the optimal detection wavelength (λmax).
Q2: How do I establish the specificity of my analytical method?
A2: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][6][7][8] For this compound, you must demonstrate that your method can separate it from potential interferents.
-
Forced Degradation Studies: This is a cornerstone of specificity testing.[9][10] You must intentionally degrade the drug substance under various stress conditions to generate potential degradation products.[10][11][12] The goal is to show that the analyte peak is pure and not co-eluting with any degradants. Common stress conditions include:
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. This analysis compares the UV spectra across the analyte peak in both stressed and unstressed samples. A pure peak will have consistent spectra.
Q3: What are the acceptance criteria for linearity and range?
A3: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[2] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][3]
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | Typically ≥ 0.999 |
| Y-intercept | Should be close to zero |
| Range (for Assay) | Typically 80% to 120% of the test concentration |
| Range (for Impurities) | From the reporting threshold to 120% of the specification |
To assess linearity, prepare at least five concentrations of the analyte spanning the desired range.[2]
Q4: How do I determine the accuracy and precision of my method?
A4:
-
Accuracy is the closeness of the test results to the true value.[8] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo or blank matrix. The analysis should be performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level. The acceptance criterion for recovery is usually between 98.0% and 102.0%.
-
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[8] It is evaluated at three levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by six replicate injections of the test concentration or by analyzing a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each).
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Reproducibility: The precision between different laboratories (collaborative studies).
-
The acceptance criterion for precision is typically a Relative Standard Deviation (RSD) of not more than 2.0%.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
Problem 1: Peak Tailing
-
Symptom: The peak is asymmetrical, with the latter half being broader than the front half.
-
Potential Causes & Solutions:
-
Secondary Silanol Interactions: The acidic nature of your analyte can lead to interactions with residual silanol groups on the silica-based column packing.[4]
-
Solution: Ensure the mobile phase pH is sufficiently low (at least 2 units below the analyte's pKa) to keep the carboxylic acid protonated.[4] Using a highly end-capped column or a column with a polar-embedded phase can also mitigate these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Buildup of sample components or harsh mobile phase conditions can damage the column.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[13]
-
-
Problem 2: Poor Resolution Between Analyte and Impurity/Degradant Peaks
-
Symptom: Peaks are not baseline-separated, making accurate quantification difficult.
-
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The organic solvent ratio may not be ideal for separating closely eluting compounds.
-
Solution: Adjust the mobile phase composition. A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve resolution.
-
-
Incorrect pH: The pH of the mobile phase can significantly affect the retention and selectivity of ionizable compounds.
-
Solution: Experiment with slight adjustments to the mobile phase pH. Even a small change can alter the elution profile of acidic or basic impurities.[14]
-
-
Inefficient Column: The column may have lost its efficiency over time.
-
Solution: Check the column's performance with a standard mixture. If the plate count is low, the column may need to be replaced.
-
-
Problem 3: Drifting or Noisy Baseline
-
Symptom: The baseline is not stable, making it difficult to integrate small peaks.
-
Potential Causes & Solutions:
-
Mobile Phase Issues: Incomplete mixing of mobile phase components, dissolved gas, or contaminated solvents can cause baseline disturbances.[4]
-
Detector Fluctuation: The detector lamp may be failing, or the flow cell could be contaminated.
-
Solution: Check the detector's diagnostic parameters. Clean the flow cell according to the manufacturer's instructions.
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase.
-
Solution: Flush the column with the mobile phase for a sufficient amount of time (at least 10-20 column volumes) until a stable baseline is achieved.[4]
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Prepare Stock Solution: Accurately weigh and dissolve a suitable amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60 °C for a specified period (e.g., 2, 4, 8 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at 60 °C for a specified period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to the target concentration.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw a sample and dilute to the target concentration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a PDA detector.
-
Evaluation: Evaluate the chromatograms for the appearance of new peaks and the decrease in the main peak area. Assess the peak purity of the analyte in all samples. The goal is to achieve 5-20% degradation.[11]
Visualizations
Caption: A decision tree for troubleshooting common HPLC issues.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023-04-23). Available at: [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health (NIH). Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
A Guide to Analytical Method Validation. SCION Instruments. Available at: [Link]
-
Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. BiochemSphere. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005-11). U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available at: [Link]
-
What is the difference between specificity and selectivity? (2018-04-24). Lösungsfabrik. Available at: [Link]
-
The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available at: [Link]
-
Specificity in analytical method validation - type of interference. (2023-03-09). Front Life Sciences. Available at: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024-06-05). Available at: [Link]
-
HPLC Column Troubleshooting / Low robustness conditions: pH in a mobile phase. (2022-05-31). GL Sciences Inc. Available at: [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 3. fda.gov [fda.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. BiochemSphere [biochemicalsci.com]
- 7. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. youtube.com [youtube.com]
dealing with racemic mixtures of chiral oxazole derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with racemic mixtures of chiral oxazole derivatives. This guide is designed to provide expert insights and practical solutions to the common challenges encountered during the separation, analysis, and handling of these valuable compounds. Our goal is to empower you with the knowledge to overcome experimental hurdles and ensure the scientific integrity of your results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise when working with chiral oxazole derivatives.
Q1: I have synthesized a new chiral oxazole derivative. Where do I start with developing a separation method for the enantiomers?
A1: The most robust and widely used technique for enantiomeric separation is High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[1][2][3] The selection of the appropriate CSP is the most critical first step. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point due to their broad applicability for a wide range of compounds, including oxazoles.[1][4] A screening approach using a few different polysaccharide-based columns under normal-phase, reversed-phase, and polar organic modes is highly recommended to identify the most promising separation conditions.[2][5][6][7]
Q2: What are the key parameters to optimize in chiral HPLC for better resolution of my oxazole enantiomers?
A2: Beyond the choice of CSP, several parameters can be fine-tuned to improve resolution (Rs > 1.5 is considered baseline separation).[1] These include:
-
Mobile Phase Composition: In normal-phase chromatography, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane) significantly impact selectivity.[1] In reversed-phase, the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH can be adjusted.[8]
-
Temperature: Column temperature can affect the thermodynamics of the chiral recognition process, and optimization is often necessary.[1]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although this will increase the analysis time.[2]
Q3: My oxazole derivative is not soluble in common HPLC mobile phases. What are my options?
A3: For compounds with limited solubility, Supercritical Fluid Chromatography (SFC) is an excellent alternative.[9][10][11] SFC uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, often leading to faster and more efficient separations.[11][12] It is also considered a "greener" technique due to reduced organic solvent consumption.[12] Polysaccharide-based CSPs are also widely used and effective in SFC for separating chiral azoles.[13][14]
Q4: How can I confirm the enantiomeric excess (ee) of my separated oxazole enantiomers?
A4: Chiral HPLC or SFC are the primary methods for determining enantiomeric excess.[15] The ee is calculated from the peak areas of the two enantiomers in the chromatogram. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents can also be used.[16] Mass spectrometry (MS) can also be employed for chiral analysis, typically by forming diastereomeric complexes that can be distinguished.[17]
Q5: I am concerned about the stability of my chiral oxazole derivative. Can racemization occur?
A5: Yes, racemization, the conversion of an enantiomer into a racemic mixture, can occur under certain conditions.[18] For oxazoles, the stability of the stereocenter should be evaluated, especially under harsh pH or high-temperature conditions during workup, purification, or analysis.[19] The specific structure of the oxazole derivative will influence its susceptibility to racemization. For instance, the presence of an acidic proton adjacent to the chiral center can facilitate racemization via an enol intermediate.[18] Some chiral benzodiazepines containing an oxazepam-like structure are known to undergo racemization in aqueous solutions.[20]
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving more complex experimental challenges.
Guide 1: Poor or No Resolution in Chiral HPLC
Problem: You are not achieving baseline separation (Rs < 1.5) of your oxazole enantiomers on a chiral column.
Causality: Inadequate separation is typically due to a suboptimal choice of chiral stationary phase, mobile phase, or other chromatographic conditions that do not favor the differential interaction of the enantiomers with the CSP.[21]
Step-by-Step Troubleshooting Protocol:
-
Verify System Suitability: Ensure your HPLC system is functioning correctly. Check for pressure fluctuations, leaks, and detector noise.
-
Re-evaluate CSP Selection: If you are using a single CSP, consider screening other types. Polysaccharide-based (cellulose and amylose derivatives) and macrocyclic glycopeptide-based CSPs have shown success in separating chiral azole compounds.[2][5][7]
-
Systematic Mobile Phase Optimization:
-
Normal Phase:
-
Vary the alcohol modifier (e.g., isopropanol, ethanol) concentration in hexane or heptane.
-
Try different alcohol modifiers.
-
-
Reversed Phase:
-
Adjust the ratio of organic solvent (acetonitrile or methanol) to water.
-
Modify the pH of the aqueous phase with additives like formic acid or triethylamine, as these can influence the ionization state of your analyte and the stationary phase.[8]
-
-
-
Temperature Optimization: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C) to observe its effect on resolution.[1]
-
Consider a Different Chromatographic Mode: If normal-phase and reversed-phase HPLC are unsuccessful, explore polar organic mode (using polar organic solvents without water) or SFC.[2][5][13]
Data Presentation: Comparison of Chiral Stationary Phases for Oxazole Separation
| Chiral Stationary Phase Type | Common Trade Names | Typical Mobile Phases | Strengths for Oxazole Derivatives |
| Polysaccharide-based | Chiralpak®, Lux® | Normal Phase, Reversed Phase, Polar Organic | Broad enantioselectivity, widely successful for azole compounds.[1] |
| Macrocyclic Glycopeptide-based | Chirobiotic® | Reversed Phase, Polar Organic | Effective for separating a variety of chiral compounds, including some azoles.[5][7] |
Visualization: Decision Workflow for Chiral Method Development
Caption: A decision tree for systematic chiral method development.
Guide 2: Suspected On-Column or Post-Preparative Racemization
Problem: You observe a decrease in enantiomeric excess after purification or analysis, or you see peak tailing or distortion in your chromatograms that is not explained by poor chromatography.
Causality: The chiral centers in some oxazole derivatives can be labile and may racemize under certain conditions, such as exposure to acidic or basic conditions, or elevated temperatures.[18][19] This can occur on the column if the mobile phase or stationary phase is not compatible, or during sample workup and storage.
Step-by-Step Troubleshooting Protocol:
-
Evaluate Sample Handling and Storage:
-
Analyze a freshly prepared sample and compare it to one that has been stored.
-
Store samples at low temperatures and in neutral pH solutions.
-
-
Assess Analytical Method Conditions:
-
If using mobile phase additives (acids or bases), try reducing their concentration or using a milder alternative.
-
Investigate the effect of column temperature by running the analysis at a lower temperature.
-
-
Conduct a Stability Study:
-
Incubate the purified enantiomer in the mobile phase solution at the analysis temperature for a period and then re-inject to see if the other enantiomer appears.
-
Test the stability in different pH buffers to understand the pH-rate profile of racemization.[20]
-
-
Consider Alternative Purification Techniques: If preparative chromatography is causing racemization, explore other resolution methods such as:
-
Diastereomeric Crystallization: React the racemic oxazole with a chiral resolving agent to form diastereomers, which can be separated by crystallization.[22][23]
-
Enzymatic Kinetic Resolution: Use an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the product.[][25][26]
-
Visualization: Potential Racemization Pathways
Caption: Factors that can lead to racemization of a chiral center.
References
-
Kenari, M. E., Putman, J. I., Singh, R., & Armstrong, D. W. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 213. [Link]
-
ResearchGate. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
Scilit. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
MDPI. (2020). Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2023). Review on Green Synthetic Methods for Oxazole Derivatives. [Link]
-
ACS Publications. (2015). Oxazole chemistry. A review of recent advances. Chemical Reviews, 115(11), 4057-4282. [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]
-
ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it. [Link]
-
ACS Publications. (1962). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society, 84(3), 443-448. [Link]
-
Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. [Link]
-
ResearchGate. (2021). Examples of separation of the enantiomers of the Figure 1 chiral azoles... [Link]
-
Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
PubMed. (2008). Chiral separations in sub- and supercritical fluid chromatography. [Link]
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). [Link]
-
Wikipedia. (n.d.). Racemization. [Link]
-
Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
ResearchGate. (2021). Characteristics of the 4.6 mm i.d. chiral columns used in this work and... [Link]
-
MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. [Link]
-
Carewell Pharma. (n.d.). B Pharmacy 4th Semester Syllabus. [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. [Link]
-
PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
-
Royal Society of Chemistry. (2021). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry, 19(3), 564-568. [Link]
-
PubMed. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. [Link]
-
PubMed. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. [Link]
-
PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link]
-
PubMed Central. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]
-
PubMed. (2008). On the racemization of chiral imidazolines. [Link]
-
Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Royal Society of Chemistry. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry, 17(5), 1083-1091. [Link]
-
Royal Society of Chemistry. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(15), 4165-4170. [Link]
-
Buchler GmbH. (n.d.). Racemic Resolution. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
ResearchGate. (2014). IMPORTANCE OF CHIRALITY AND CHIRAL CHROMATOGRAPHY IN PHARMACEUTICAL INDUSTRY : A DETAILED STUDY. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
PubMed. (2004). Enzymatic resolution of chiral phosphinate esters. [Link]
-
Scilit. (1994). Enzymatic Resolutions of Heterocyclic Alcohols. [Link]
-
CORE. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. [Link]
Sources
- 1. Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 10. Chiral separations in sub- and supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chiraltech.com [chiraltech.com]
- 13. mdpi.com [mdpi.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Racemization - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. hakon-art.com [hakon-art.com]
- 22. Racemic Resolution - Buchler GmbH [buchler-gmbh.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 25. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Enzymatic resolution of chiral phosphinate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid Analogs in Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation
Introduction: The Promise of the Oxazole Scaffold
In the landscape of medicinal chemistry, the oxazole ring system represents a privileged scaffold, integral to numerous compounds with diverse biological activities.[1][2] Its five-membered aromatic structure, featuring both nitrogen and oxygen heteroatoms, facilitates a range of non-covalent interactions with biological targets such as enzymes and receptors.[2] This guide focuses on a specific class of these compounds: 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid and its analogs. The strategic placement of a trifluoromethyl group on the phenyl ring and a carboxylic acid on the oxazole core suggests a targeted design approach, likely aimed at developing potent and selective therapeutic agents, potentially in the realm of anti-inflammatory drugs.[3][4]
The trifluoromethyl (-CF3) group is a particularly interesting substituent in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This guide will provide a comprehensive comparison of analogs of the lead compound, supported by experimental data and protocols, to elucidate the structure-activity relationship (SAR) and guide future drug development efforts.
Core Structure and Rationale for Analog Design
The lead compound, this compound, can be dissected into three key regions for SAR analysis:
-
The 1,3-Oxazole Core: This heterocyclic ring serves as the central scaffold, orienting the substituents in a specific three-dimensional arrangement. Its metabolic stability and ability to participate in hydrogen bonding and π-π stacking interactions are crucial for its pharmacological profile.[2]
-
The 4-Carboxylic Acid Group: This acidic moiety is a potential key pharmacophore, likely involved in forming strong ionic or hydrogen bonds with amino acid residues in the active site of a target protein. Its modification is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.
-
The 5-[3-(Trifluoromethyl)phenyl] Group: This lipophilic group is expected to play a significant role in target recognition and binding, potentially by interacting with hydrophobic pockets within the protein. The position and electronic nature of substituents on this phenyl ring are critical determinants of activity.
The following diagram illustrates the key regions of the molecule for SAR exploration.
Caption: Key pharmacophoric regions of the lead compound.
Structure-Activity Relationship (SAR) of Analogs
The following table summarizes the hypothetical biological activity of various analogs, based on common SAR trends observed in similar heterocyclic compounds.
| Analog | R1 (at position 4) | R2 (on phenyl ring) | Relative Potency (IC50, µM) * | Rationale for Change in Activity |
| Lead Compound | -COOH | 3-CF3 | 1.0 | Baseline activity. |
| Analog 1 | -COOCH3 | 3-CF3 | 15.0 | Esterification of the carboxylic acid likely disrupts a key binding interaction, reducing potency. |
| Analog 2 | -CONH2 | 3-CF3 | 8.5 | The amide can still act as a hydrogen bond donor/acceptor, but with different geometry and electronic properties than the carboxylic acid, leading to reduced activity. |
| Analog 3 | -COOH | 4-CF3 | 2.5 | Moving the trifluoromethyl group to the para position may slightly alter the binding orientation, resulting in a modest decrease in activity. |
| Analog 4 | -COOH | 2-CF3 | 5.0 | The ortho-trifluoromethyl group may cause steric hindrance, impeding optimal binding and reducing potency. |
| Analog 5 | -COOH | 3-Cl | 3.0 | Chlorine is also an electron-withdrawing group but is smaller and less lipophilic than trifluoromethyl, leading to a decrease in potency. |
| Analog 6 | -COOH | 3-CH3 | 10.0 | The electron-donating methyl group may be less favorable for binding than an electron-withdrawing group, significantly reducing activity. |
| Analog 7 | -COOH | H | 25.0 | Removal of the substituent on the phenyl ring leads to a significant loss of potency, highlighting the importance of this group for binding. |
*Hypothetical data for illustrative purposes.
From this hypothetical data, we can infer the following SAR trends:
-
The 4-carboxylic acid is essential for high potency , suggesting it is a key pharmacophore.
-
Electron-withdrawing substituents on the phenyl ring are preferred , with the trifluoromethyl group at the meta position being optimal.
-
The position of the substituent on the phenyl ring is crucial , with meta > para > ortho in terms of potency.
The following diagram visualizes these SAR trends.
Caption: Summary of Structure-Activity Relationship trends.
Comparative Analysis with Alternative Scaffolds
While the 5-phenyl-1,3-oxazole-4-carboxylic acid scaffold shows promise, it is important to consider alternative heterocyclic systems that have also demonstrated significant anti-inflammatory or other biological activities. These include:
-
1,3,4-Oxadiazoles: These isomers of oxazole have been extensively studied and are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[5][6][7]
-
1,2,4-Triazoles: The inclusion of an additional nitrogen atom in the five-membered ring can alter the electronic properties and hydrogen bonding capacity of the molecule, leading to different biological profiles. Several 1,2,4-triazole derivatives have shown potent anti-inflammatory effects.[3]
-
Isoxazoles: These are another class of isomeric heterocycles that have been investigated for various medicinal applications.[8]
The choice of scaffold will ultimately depend on the specific therapeutic target and the desired pharmacokinetic profile. A comprehensive drug discovery program should ideally explore multiple scaffolds to identify the optimal lead candidate.
Experimental Protocols
To validate the hypothetical SAR data and further characterize the lead compound and its analogs, the following experimental protocols are recommended.
General Synthesis of this compound Analogs
A general and efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids can be adapted for this purpose.[9]
Step 1: Synthesis of the Oxazole Core
-
To a solution of the appropriately substituted benzoic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add 4-(dimethylamino)pyridine (DMAP, 2.0 eq) and a triflylpyridinium reagent (1.1 eq).
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add ethyl isocyanoacetate (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the ethyl 5-aryl-1,3-oxazole-4-carboxylate.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid product.
In Vitro COX-2 Inhibition Assay
This assay will determine the ability of the synthesized compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[4]
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the test compound at various concentrations, human recombinant COX-2 enzyme, and arachidonic acid (the substrate).
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available enzyme immunoassay (EIA) kit.
-
Calculate the percent inhibition of COX-2 activity for each compound concentration.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of enzyme activity) by plotting the percent inhibition against the log of the compound concentration.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to assess the anti-inflammatory properties of a compound.[3][7]
-
Acclimate male Wistar rats (150-200 g) for one week before the experiment.
-
Divide the rats into groups (n=6 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups (different doses of the synthesized compounds).
-
Administer the vehicle, positive control, or test compounds orally.
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for SAR validation.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The systematic exploration of the structure-activity relationship through the synthesis and evaluation of a focused library of analogs is a critical step in optimizing the potency, selectivity, and pharmacokinetic properties of this chemical series. The experimental protocols outlined in this guide provide a robust framework for such an investigation. By combining rational drug design with rigorous biological testing, researchers can unlock the full therapeutic potential of these intriguing molecules.
References
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry.
-
Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives of Potential Anti-inflammatory Activity. (2015). ResearchGate. [Link]
-
Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4-carboxylic acid. (2012). ResearchGate. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Institutes of Health. [Link]
-
2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. (2015). ResearchGate. [Link]
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid. (2013). National Institutes of Health. [Link]
-
Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Structure activity relationship of synthesized compounds. (2019). ResearchGate. [Link]
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2023). MDPI. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Taylor & Francis Online. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023). ACS Publications. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2014). National Institutes of Health. [Link]
-
2-[4-(TRIFLUOROMETHYL)PHENYL]-1,3-OXAZOLE-4-CARBOXYLICACID synthesis. (n.d.). Molbase. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). National Institutes of Health. [Link]
-
Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][5][10]thiadiazole Derivatives. (2018). MDPI. [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI. [Link]
-
1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. (2020). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ajrconline.org [ajrconline.org]
- 8. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid as a Novel NLRP3 Inflammasome Inhibitor
This guide provides a comprehensive framework for the in vivo validation of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid (herein referred to as Cpd-X), a novel small molecule with potential therapeutic applications in inflammatory diseases. The experimental design detailed below compares Cpd-X against a well-characterized NLRP3 inhibitor, MCC950, to rigorously assess its preclinical potential.
Introduction: Targeting the NLRP3 Inflammasome
The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its overstimulation is implicated in a wide array of inflammatory conditions, making it a prime target for therapeutic intervention.[1] Upon activation by diverse stimuli, NLRP3 recruits the ASC adaptor protein, which in turn activates caspase-1.[2] This leads to the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[1][3]
Cpd-X, with its oxazole-carboxylic acid core, belongs to a class of compounds investigated for various biological activities.[4][5] This guide hypothesizes that Cpd-X acts as a direct and selective inhibitor of the NLRP3 inflammasome, similar to other promising compounds like CY-09 which directly bind to the NLRP3 NACHT domain.[6] The objective of this guide is to outline a robust in vivo strategy to validate this hypothesis and compare its performance against established benchmarks.
The NLRP3 Inflammasome Activation Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming and activation. Understanding this pathway is crucial for designing experiments and interpreting results.
Comparative Compound Selection
To ensure a rigorous evaluation of Cpd-X, the selection of appropriate comparators is essential.
-
Positive Control: MCC950: A potent and highly selective diarylsulfonylurea-containing inhibitor of the NLRP3 inflammasome.[1] MCC950 has demonstrated efficacy in numerous preclinical models and acts by inhibiting NLRP3-induced ASC oligomerization.[1][7] It serves as the gold standard for comparing the efficacy of novel NLRP3 inhibitors.
-
Vehicle Control: The formulation used to deliver Cpd-X and MCC950, administered alone. This group controls for any effects of the vehicle itself on the inflammatory response. A common vehicle for in vivo studies is saline or a solution containing a solubilizing agent like DMSO and Tween 80.
In Vivo Validation Strategy
The validation of Cpd-X will proceed through a staged approach, starting with pharmacokinetic profiling, followed by a robust efficacy study in an acute inflammation model, and concluding with a preliminary toxicology assessment.
Phase 1: Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Cpd-X in mice.[8][9] This is a critical first step to establish an appropriate dosing regimen for subsequent efficacy studies.[10]
Experimental Protocol: Murine PK Study
-
Animal Model: Use C57BL/6 mice (n=3-5 per time point), a common inbred strain for PK and inflammation studies.[11]
-
Compound Administration: Administer a single dose of Cpd-X (e.g., 10 mg/kg) via two routes: intravenous (IV) for bioavailability assessment and oral gavage (PO) or intraperitoneal (IP) to match the intended route for efficacy studies.
-
Blood Sampling: Collect serial blood samples from the submandibular or saphenous vein at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[12]
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Cpd-X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters using software like Phoenix WinNonlin.
Data Presentation: Key Pharmacokinetic Parameters
The results should be compared with known data for MCC950 where available.
| Parameter | Definition | Cpd-X (PO, 10 mg/kg) | MCC950 (PO, 10 mg/kg) |
| Tmax (h) | Time to reach maximum plasma concentration | [Experimental Data] | [Literature Data] |
| Cmax (ng/mL) | Maximum plasma concentration | [Experimental Data] | [Literature Data] |
| AUC (h*ng/mL) | Area under the concentration-time curve | [Experimental Data] | [Literature Data] |
| T½ (h) | Elimination half-life | [Experimental Data] | [Literature Data] |
| F (%) | Bioavailability (compared to IV dose) | [Experimental Data] | [Literature Data] |
Phase 2: Efficacy in an Acute Inflammation Model
Objective: To evaluate the ability of Cpd-X to suppress NLRP3-dependent inflammation in vivo using a lipopolysaccharide (LPS)-induced systemic inflammation model. This model is well-established for its reproducibility and robust induction of pro-inflammatory cytokines.[13][14]
Experimental Protocol: LPS-Induced Systemic Inflammation
-
Animal Model: Use C57BL/6 mice (n=8-10 per group).
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Grouping:
-
Group 1: Vehicle Control + Saline
-
Group 2: Vehicle Control + LPS
-
Group 3: Cpd-X (e.g., 20 mg/kg, PO) + LPS
-
Group 4: MCC950 (20 mg/kg, PO) + LPS
-
-
Dosing: Pre-treat mice with Cpd-X, MCC950, or vehicle via oral gavage 1 hour prior to the inflammatory challenge.[15]
-
Inflammatory Challenge: Administer a single intraperitoneal (IP) injection of LPS (e.g., 0.5-10 mg/kg, dose to be optimized).[13][15][16]
-
Endpoint Analysis (3-4 hours post-LPS):
-
Blood Collection: Collect blood via cardiac puncture for cytokine analysis.
-
Tissue Collection: Harvest tissues (e.g., liver, spleen, lungs) for histological analysis and cytokine measurement.
-
-
Cytokine Measurement: Quantify plasma and tissue levels of IL-1β, IL-18, and TNF-α using ELISA or multiplex assays. TNF-α is measured as a specificity control, as its production is largely NLRP3-independent.[17]
Data Presentation: Comparative Efficacy Endpoints
| Group | Plasma IL-1β (pg/mL) | Plasma TNF-α (pg/mL) | Liver IL-1β (pg/mg tissue) |
| Vehicle + Saline | [Baseline Level] | [Baseline Level] | [Baseline Level] |
| Vehicle + LPS | [High Level] | [High Level] | [High Level] |
| Cpd-X + LPS | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| MCC950 + LPS | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Expected Outcome: A successful Cpd-X will significantly reduce IL-1β levels compared to the Vehicle + LPS group, with an efficacy comparable to or exceeding the MCC950 group.[18][19] Crucially, it should not significantly affect TNF-α levels, demonstrating its specificity for the NLRP3 pathway.[17]
Phase 3: Preliminary Toxicology Assessment
Objective: To perform an initial assessment of the safety and tolerability of Cpd-X at its efficacious dose.[20][21] This is not a full regulatory toxicology study but serves to identify any immediate liabilities.[22][23]
Experimental Protocol: Acute Toxicity Screen
-
Animal Model: Use the same cohort of mice from the efficacy study or a separate cohort.
-
Parameters to Monitor:
-
Mortality and Clinical Signs: Observe animals for any adverse reactions (e.g., lethargy, ruffled fur, abnormal posture) for at least 24 hours post-dosing.
-
Body Weight: Record body weight before dosing and at the study endpoint.
-
Basic Clinical Chemistry: Analyze plasma for markers of liver (ALT, AST) and kidney (BUN, Creatinine) function.[22]
-
Histopathology: Perform a basic histological examination of the liver and kidneys from the efficacy study animals to look for signs of tissue damage.
-
Data Presentation: Toxicology Summary
| Group | Survival Rate (%) | Body Weight Change (%) | ALT (U/L) | BUN (mg/dL) |
| Vehicle + Saline | 100 | [Normal Change] | [Baseline] | [Baseline] |
| Vehicle + LPS | [May decrease] | [Weight Loss] | [Elevated] | [Elevated] |
| Cpd-X + LPS | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| MCC950 + LPS | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Expected Outcome: Cpd-X should not induce mortality or significant adverse clinical signs at the efficacious dose. It is expected to ameliorate the LPS-induced changes in body weight and organ function markers, demonstrating a favorable preliminary safety profile.
Discussion and Future Directions
This guide outlines a comprehensive and comparative approach to the initial in vivo validation of this compound. By benchmarking against the well-characterized inhibitor MCC950, these studies will provide a clear assessment of Cpd-X's potency, specificity, and preliminary safety.
Positive results—demonstrating potent and specific inhibition of IL-1β in vivo with a clean safety profile—would strongly support advancing Cpd-X into more complex, chronic disease models (e.g., experimental autoimmune encephalomyelitis, atherosclerosis) and formal preclinical toxicology studies.[7][17] This structured, data-driven approach is fundamental to de-risking novel drug candidates and efficiently moving them through the development pipeline.
References
-
Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. National Center for Biotechnology Information.[Link]
-
The role of early in vivo toxicity testing in drug discovery toxicology. PubMed.[Link]
-
In Vivo Toxicology. Creative Bioarray.[Link]
-
The Crucial Role of preclinical toxicology studies in Drug Discovery. Tepnel Pharma Services.[Link]
-
(a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate.[Link]
-
In vivo toxicology studies. Vivotecnia.[Link]
-
A small molecule inhibitor of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases. National Center for Biotechnology Information.[Link]
-
LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. National Center for Biotechnology Information.[Link]
-
Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). Spandidos Publications.[Link]
-
Pharmacological Inhibitors of the NLRP3 Inflammasome. National Center for Biotechnology Information.[Link]
-
Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders. National Center for Biotechnology Information.[Link]
-
The role of early in vivo toxicity testing in drug discovery toxicology. ResearchGate.[Link]
-
The effects of MCC950 on NLRP3 inflammasome and inflammatory biomarkers: a systematic review and meta-analysis on animal studies. Immunopathologia Persa.[Link]
-
Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials. National Center for Biotechnology Information.[Link]
-
LPS Model of Systemic Inflammation. Melior Discovery.[Link]
-
The effects of MCC950 on NLRP3 inflammasome and inflammatory biomarkers: a systematic review and meta-analysis on animal studies. Immunopathologia Persa.[Link]
-
Pk/bio-distribution. MuriGenics.[Link]
-
NLRP3 inflammasome inhibition attenuates subacute neurotoxicity induced by acrylamide in vitro and in vivo. ResearchGate.[Link]
-
What is the best LPS-dose to induce chronic systemic inflammation to mice. ResearchGate.[Link]
-
Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? ResearchGate.[Link]
-
Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed.[Link]
-
LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife.[Link]
-
Murine Pharmacokinetic Studies. National Center for Biotechnology Information.[Link]
-
Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. Frontiers.[Link]
-
This compound. PubChem.[Link]
-
5-(3-(Trifluoromethyl)phenyl)isoxazole-4-carboxylic acid. Chemsrc.[Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Center for Biotechnology Information.[Link]
Sources
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Buy 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid | 193952-09-9 [smolecule.com]
- 5. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pk/bio-distribution | MuriGenics [murigenics.com]
- 9. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 17. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. immunopathol.com [immunopathol.com]
- 19. The effects of MCC950 on NLRP3 inflammasome and inflammatory biomarkers: a systematic review and meta-analysis on animal studies [immunopathol.com]
- 20. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hoeford.com [hoeford.com]
- 22. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 23. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
A Comparative Guide to the Cross-Reactivity Profiling of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid
Introduction: Unveiling the Selectivity of a Novel DHODH Inhibitor Candidate
In the landscape of drug discovery, the efficacy of a therapeutic agent is inextricably linked to its selectivity. The compound of interest, 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid, possesses a chemical scaffold that shares structural similarities with known inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for immunomodulatory and anti-proliferative therapies. Notably, the approved drug Leflunomide, an isoxazole derivative, exerts its therapeutic effects through the inhibition of DHODH.[1][2] This structural analogy provides a strong rationale for investigating our compound of interest as a potential DHODH inhibitor.
However, the promise of any new chemical entity is contingent upon a thorough understanding of its interaction with the broader proteome. Off-target effects are a leading cause of clinical trial failures and can introduce unforeseen toxicity. Therefore, a rigorous cross-reactivity profiling campaign is not merely a supplementary exercise but a cornerstone of preclinical validation.
This guide provides a comprehensive framework for assessing the selectivity profile of this compound. We will compare its hypothetical performance against established DHODH inhibitors, Teriflunomide (the active metabolite of Leflunomide) and Brequinar , using a multi-pronged approach that combines targeted enzymatic assays with broad, unbiased proteome-wide techniques. The methodologies detailed herein are designed to provide a robust, self-validating dataset for informed decision-making in drug development.
Comparative Compounds
For the purpose of this guide, we will compare our topic compound, which we will refer to as Compound X , with two well-characterized DHODH inhibitors:
-
Teriflunomide: The active metabolite of the FDA-approved drug Leflunomide, used in the treatment of rheumatoid arthritis and multiple sclerosis. It is a well-established inhibitor of human DHODH.
-
Brequinar: A potent, non-competitive inhibitor of DHODH that has been investigated for its anticancer and immunosuppressive properties.[1]
Experimental Strategy: A Multi-Tiered Approach to Selectivity Profiling
A robust assessment of selectivity requires a combination of in vitro biochemical assays and cell-based methods that evaluate target engagement in a more physiologically relevant context. Our strategy involves three key experimental pillars:
-
On-Target Potency Assessment: Confirmation of DHODH inhibition and determination of potency (IC50).
-
Broad Kinome Profiling: A large-scale screen to identify potential off-target kinase interactions, a common source of cross-reactivity for small molecules.
-
Cellular Target Engagement: Utilization of the Cellular Thermal Shift Assay (CETSA) to verify target binding in intact cells and uncover potential cellular off-targets.
Pillar 1: On-Target Potency - DHODH Enzymatic Assay
Rationale: The foundational step is to confirm that Compound X inhibits the intended target, DHODH, and to quantify its potency relative to our benchmark compounds. This assay measures the enzymatic activity of recombinant human DHODH.
Experimental Protocol
-
Reagents: Recombinant human DHODH, Coenzyme Q10 (CoQ10), Dihydroorotate (DHO), 2,6-dichloroindophenol (DCIP), assay buffer.
-
Assay Principle: The enzymatic reaction involves the oxidation of DHO to orotate by DHODH, with the concurrent reduction of the electron acceptor CoQ10. The rate of reaction can be monitored by the reduction of the indicator dye DCIP, which results in a decrease in absorbance at 600 nm.
-
Procedure:
-
Prepare a serial dilution of Compound X, Teriflunomide, and Brequinar in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant DHODH, and the compounds at their respective concentrations.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of DHO, CoQ10, and DCIP.
-
Immediately measure the absorbance at 600 nm every 30 seconds for 20 minutes using a plate reader.
-
Calculate the rate of reaction for each concentration and plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Data Presentation: On-Target Potency
| Compound | DHODH IC50 (nM) |
| Compound X | 75 |
| Teriflunomide | 150 |
| Brequinar | 25 |
This is hypothetical data for illustrative purposes.
Pillar 2: Kinome-Wide Cross-Reactivity Profiling
Rationale: Protein kinases are a large family of structurally related enzymes and are frequent off-targets for ATP-competitive and allosteric inhibitors. A broad kinase screen is essential to identify unintended interactions that could lead to adverse effects. Several platforms offer kinome-wide selectivity profiling services.[3]
Experimental Workflow
The workflow for a typical kinome scan involves assessing the binding or inhibitory activity of a compound against a large panel of recombinant kinases.
Caption: Kinome-wide selectivity screening workflow.
Data Presentation: Kinase Selectivity Profile
The results are typically presented as the percentage of inhibition at a single high concentration (e.g., 10 µM) for each kinase. Hits are defined as kinases inhibited above a certain threshold (e.g., >50% inhibition).
| Compound | Kinases Screened | Hits (>50% Inhibition @ 10 µM) | Notable Off-Targets |
| Compound X | 468 | 3 | SRC, LCK |
| Teriflunomide | 468 | 8 | JAK1, JAK3, TYK2, EGFR |
| Brequinar | 468 | 2 | ABL1 |
This is hypothetical data for illustrative purposes.
Pillar 3: Cellular Thermal Shift Assay (CETSA)
Rationale: While in vitro assays are crucial, they do not fully recapitulate the cellular environment. CETSA is a powerful method for verifying target engagement in intact cells.[4][5] It is based on the principle that ligand binding stabilizes a protein, resulting in a higher melting temperature. This technique can confirm that Compound X binds to DHODH in a cellular context and can also be adapted for proteome-wide analysis to identify novel off-targets.
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocol
-
Cell Culture: Culture a human cell line (e.g., HEK293 or a relevant cancer cell line) to ~80% confluency.
-
Compound Treatment: Treat cells with Compound X (e.g., at 10x IC50), Teriflunomide, Brequinar, or vehicle (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them individually at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble DHODH at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble DHODH against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Data Presentation: CETSA Results
The key result from a CETSA experiment is the thermal shift (ΔTm), which is the change in the melting temperature of the target protein upon compound binding.
| Compound | Target Protein | ΔTm (°C) in intact cells |
| Compound X | DHODH | + 4.2 |
| Teriflunomide | DHODH | + 3.5 |
| Brequinar | DHODH | + 5.1 |
This is hypothetical data for illustrative purposes.
Synthesis and Interpretation
The collective data from these three pillars provides a multi-dimensional view of the selectivity of this compound (Compound X).
-
On-Target Activity: The enzymatic assay confirms that Compound X is a potent inhibitor of DHODH, with an IC50 value of 75 nM, which is comparable to, and in this hypothetical case, slightly more potent than Teriflunomide.
-
Kinase Selectivity: The kinome scan reveals a highly selective profile for Compound X, with only two significant off-target kinases identified at a high concentration. This compares favorably to Teriflunomide, which shows interactions with several members of the JAK family of kinases. This suggests a lower potential for off-target effects related to kinase signaling pathways.
-
Cellular Engagement: The CETSA results confirm that Compound X effectively engages and stabilizes DHODH in a cellular environment, with a thermal shift of +4.2°C. This provides crucial evidence that the compound can reach its intended target within the cell.
References
-
Lolli, M. L., et al. (2012). New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. European Journal of Medicinal Chemistry, 51, 199-209. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Madak, J. D., et al. (2019). Hydroxyazole scaffold-based Plasmodium falciparum dihydroorotate dehydrogenase inhibitors: Synthesis, biological evaluation and X-ray structural studies. European Journal of Medicinal Chemistry, 163, 11-23. [Link]
-
Cui, Z., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. [Link]
-
Gastaldi, S., et al. (2019). Hydroxyazole scaffold-based Plasmodium falciparum dihydroorotate dehydrogenase inhibitors: Synthesis, biological evaluation and X-ray structural studies. PubMed, [Link]
-
Gastaldi, S., et al. (2019). Hydroxyazole scaffold-based Plasmodium falciparum dihydroorotate dehydrogenase inhibitors: synthesis, biological evaluation and X-ray structural studies. DSpace Repository, [Link]
-
Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-targets. Clinical Cancer Research, 19(1), 86-96. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
Sources
- 1. New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Phenyl-5-trifluoromethyl-oxazole-4-carboxylic acid (2-morpholin-4-yl-thiazol-5-yl)-amide | C18H15F3N4O3S | CID 57398504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. US4284786A - 5-Methylisoxazole-4-carboxylic-(4-trifluoromethyl)-anilide - Google Patents [patents.google.com]
A Comparative Benchmarking Guide: Evaluating the Inhibitory Potential of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid Against Known cPLA2α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel compound 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid against established inhibitors of cytosolic phospholipase A2α (cPLA2α). As a key enzyme in the inflammatory cascade, cPLA2α represents a significant therapeutic target for a range of diseases, including inflammatory conditions and cancer.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for evaluating the inhibitory efficacy of this novel compound.
Introduction: The Rationale for Targeting cPLA2α
Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[3][4] Dysregulation of cPLA2α activity is implicated in the pathophysiology of numerous inflammatory diseases and has been identified as a potential therapeutic target in oncology.[1][5] The development of potent and selective cPLA2α inhibitors is therefore of significant interest in drug discovery.
The subject of this guide, this compound, is a novel small molecule with a chemical scaffold that suggests potential interaction with enzymatic targets. This guide will provide the necessary protocols to compare its inhibitory activity against well-characterized cPLA2α inhibitors such as Pyrrophenone and AVX002.[1][6]
The cPLA2α Signaling Pathway: A Target for Inhibition
The activation of cPLA2α is a tightly regulated process involving intracellular calcium mobilization and phosphorylation by mitogen-activated protein kinases (MAPKs).[7][8] Upon activation, cPLA2α translocates to the membrane, where it accesses its phospholipid substrates. Inhibition of cPLA2α can disrupt this signaling cascade, leading to a reduction in the production of downstream inflammatory mediators.
Caption: The cPLA2α signaling pathway and point of inhibition.
Experimental Protocol: In Vitro cPLA2α Inhibition Assay
To quantitatively assess the inhibitory potential of this compound, a robust and validated in vitro enzymatic assay is essential. The following protocol is based on established methods for measuring cPLA2α activity.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and compare it to known inhibitors.
Materials:
-
Recombinant human cPLA2α enzyme
-
Substrate: 1-palmitoyl-2-(1-[14C]-arachidonoyl)-sn-glycero-3-phosphocholine
-
Assay buffer: 100 mM HEPES, pH 7.5, 80 mM KCl, 2 mM CaCl2, 1 mg/mL BSA
-
Test compound: this compound
-
Reference inhibitors: Pyrrophenone, AVX002
-
Scintillation cocktail and vials
-
Microplate reader
Caption: Workflow for the in vitro cPLA2α inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound and the reference inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Enzyme and Substrate Preparation: Dilute the recombinant cPLA2α enzyme in the assay buffer to the desired working concentration. Prepare the radiolabeled substrate solution.
-
Assay Procedure: a. In a microplate, add the diluted compounds to the respective wells. b. Add the diluted cPLA2α enzyme to all wells except the negative control. c. Pre-incubate the enzyme with the compounds for 15 minutes at room temperature to allow for binding. d. Initiate the enzymatic reaction by adding the radiolabeled substrate to all wells. e. Incubate the plate at 37°C for 30 minutes with gentle agitation. f. Terminate the reaction by adding a stop solution (e.g., Dole's reagent). g. Perform a liquid-liquid extraction to separate the released [14C]-arachidonic acid from the unreacted substrate. h. Transfer the organic phase containing the radiolabeled fatty acid to scintillation vials. i. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition). b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9]
Data Presentation and Interpretation
The results of the in vitro inhibition assay should be presented in a clear and concise manner to facilitate comparison.
Table 1: Comparative Inhibitory Activity against cPLA2α
| Compound | IC50 (nM) [Mean ± SEM] |
| This compound | Experimental Value |
| Pyrrophenone (Reference) | Literature/Experimental Value |
| AVX002 (Reference) | Literature/Experimental Value |
Note: The IC50 values for the reference compounds should be determined concurrently with the test compound for a valid comparison.
A lower IC50 value indicates a higher inhibitory potency. By comparing the IC50 of this compound to those of the established inhibitors, its relative efficacy can be determined.
Cellular Assays: Validating Inhibition in a Biological Context
To further validate the inhibitory activity of the test compound, cell-based assays are recommended. These assays measure the downstream effects of cPLA2α inhibition, such as the reduction in arachidonic acid release or eicosanoid production.
Recommended Cellular Assay: Measurement of Prostaglandin E2 (PGE2) production in stimulated cells (e.g., A549 or HaCaT cells).[10]
Brief Protocol:
-
Culture cells to confluence in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test compound and reference inhibitors for 1 hour.
-
Stimulate the cells with a suitable agonist (e.g., IL-1β, TNFα, or a calcium ionophore) to induce cPLA2α activation and PGE2 production.[10]
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Calculate the percentage of inhibition of PGE2 production and determine the IC50 value for each compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial benchmarking of this compound as a potential cPLA2α inhibitor. The outlined experimental protocols, from in vitro enzymatic assays to cell-based validation, will enable a thorough evaluation of its inhibitory potency relative to known standards.
Should the compound demonstrate significant inhibitory activity, further studies would be warranted to investigate its selectivity against other phospholipase A2 isoforms, its mechanism of inhibition, and its efficacy in in vivo models of inflammation or cancer.
References
-
Johansen, B., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. International Journal of Molecular Sciences, 22(24), 13293. [Link]
-
PubChem. This compound. [Link]
-
Ghavami, S., et al. (2019). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(6), 849-860. [Link]
-
Magrioti, V., & Kokotos, G. (2010). Phospholipase A2 inhibitors. Expert Opinion on Therapeutic Patents, 20(1), 1-18. [Link]
-
Wang, D., & DuBois, R. N. (2010). Eicosanoids and cancer. Nature Reviews Cancer, 10(3), 181-193. [Link]
-
Gijón, M. A., et al. (2000). The N-terminal C2 domain of cytosolic phospholipase A2 is a Ca2+- and phospholipid-binding domain. Journal of Biological Chemistry, 275(3), 20146-20156. [Link]
-
Song, C., et al. (2019). Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. Journal of Experimental & Clinical Cancer Research, 38(1), 1-14. [Link]
-
Hardy, M. M., et al. (2005). Pharmacological inhibition of cytosolic phospholipase A2 alpha suppresses platelet secretion and aggregation, and provides protection in rodent models of arterial thrombosis. Circulation, 112(17_suppl), II-43. [Link]
-
Leslie, C. C. (2015). Cytosolic phospholipase A2: physiological function and role in disease. Journal of lipid research, 56(8), 1386-1402. [Link]
-
Henderson, W. R., Jr, et al. (2010). Pathways regulating cytosolic phospholipase A2 activation and eicosanoid production in macrophages by Candida albicans. The Journal of biological chemistry, 285(40), 30577–30586. [Link]
-
Gijón, M. A., et al. (1999). A fluorescence-based assay for cytosolic phospholipase A2. Analytical biochemistry, 267(2), 329-336. [Link]
-
Loo, B. M., et al. (2017). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. Journal of Investigative Dermatology, 137(11), 2355-2364. [Link]
-
Rosethorne, E. M., & Charlton, S. J. (2011). The validation of the operational model of pharmacological agonism in a recombinant cell line expressing the human β2-adrenoceptor. Journal of pharmacological and toxicological methods, 64(1), 65-72. [Link]
-
Svendsen, A., et al. (2018). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 19(11), 3505. [Link]
-
Kokotos, G., et al. (2016). Next Generation Thiazolyl Ketone Inhibitors of Cytosolic Phospholipase A2 α: from Synthesis to Chemotherapeutic Mechanism of Action. Journal of medicinal chemistry, 59(19), 9034-9047. [Link]
-
Sun, G. Y., et al. (2010). Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. Molecular neurobiology, 41(2-3), 165-174. [Link]
-
Malaviya, R., & Laskin, J. D. (2018). Cytosolic Phospholipase A2 Modulates TLR2 Signaling in Synoviocytes. Journal of immunology (Baltimore, Md. : 1950), 200(1), 239–248. [Link]
-
Dennis, E. A., et al. (2011). Phospholipase A2 enzymes: physical structure, biological function, disease implication, chemical inhibition, and therapeutic intervention. Chemical reviews, 111(10), 6130-6185. [Link]
Sources
- 1. Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Cytosolic Phospholipase A2 Modulates TLR2 Signaling in Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathways regulating cytosolic phospholipase A2 activation and eicosanoid production in macrophages by Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Performance of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth analysis of the synthesis and potential performance of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid, a compound of interest for its structural motifs commonly found in biologically active molecules.
This document will navigate through a reproducible synthetic protocol for the target molecule, offer a comparative perspective against a structurally related analog, 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid, and delineate a standardized bioassay for evaluating their potential as phosphodiesterase 4 (PDE4) inhibitors. Furthermore, we will explore the critical parameters influencing the reproducibility of these experimental results, providing a framework for robust and reliable scientific inquiry.
I. Synthetic Routes and Reproducibility: A Comparative Analysis
The synthesis of 5-aryl-1,3-oxazole-4-carboxylic acids is a well-established area of heterocyclic chemistry, yet the introduction of a trifluoromethyl group presents unique challenges and considerations that can impact reaction efficiency and, critically, reproducibility. Here, we compare a plausible and reproducible synthetic pathway for our target compound with that of a methoxy-substituted analog.
Target Molecule: this compound
A robust and reproducible synthesis of the target molecule can be achieved through a two-step process commencing with the formation of the corresponding ethyl ester, followed by hydrolysis.
Step 1: Synthesis of Ethyl 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
This initial step involves a condensation reaction, a common strategy for constructing the oxazole ring.
Experimental Protocol: Synthesis of Ethyl 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(trifluoromethyl)benzaldehyde (1.0 eq), ethyl 2-isocyanoacetate (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile (0.2 M).
-
Reaction Conditions: Stir the reaction mixture at reflux (approximately 82°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to yield the desired carboxylic acid.
Experimental Protocol: Hydrolysis of Ethyl 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
-
Reaction Setup: Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reaction Conditions: Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Acidify the reaction mixture with 1N HCl to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
-
Characterization: Verify the final product's identity and purity via ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Alternative Compound: 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
The synthesis of this methoxy-substituted analog follows a similar two-step pathway, providing a valuable comparator for assessing the influence of the electronic properties of the phenyl substituent on the reaction outcomes. The synthesis of 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid has been reported with good yields.[1]
Comparative Synthesis Data
| Feature | This compound | 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid |
| Starting Materials | 3-(Trifluoromethyl)benzaldehyde, Ethyl 2-isocyanoacetate | 4-Methoxybenzaldehyde, Ethyl 2-isocyanoacetate |
| Reaction Conditions | Reflux in acetonitrile | Typically milder conditions may suffice |
| Reported Yield | Moderate to Good (literature dependent) | Good to Excellent[1] |
| Purification | Column chromatography, Recrystallization | Recrystallization often sufficient |
Note: Yields are highly dependent on reaction scale and optimization.
II. Factors Influencing Reproducibility
Achieving consistent experimental results is paramount in scientific research. Several factors can influence the reproducibility of the synthesis of these oxazole derivatives.
Caption: Key factors influencing the reproducibility of the synthesis.
Expertise & Experience in Practice: The purity of starting materials, particularly the isocyanoacetate, is critical. Impurities can lead to side reactions and lower yields. Maintaining strictly anhydrous conditions is crucial for the condensation step to prevent hydrolysis of the isocyanoacetate. Precise temperature control during reflux and consistent stirring rates ensure uniform reaction kinetics. The choice between chromatography and recrystallization for purification can significantly impact the final purity and yield, and the optimal method may differ between the two compounds due to their differing polarities.
III. Performance Evaluation: A Bioassay for PDE4 Inhibition
Substituted oxazoles are known to exhibit a range of biological activities. Given the structural similarities to known phosphodiesterase 4 (PDE4) inhibitors, a comparative in vitro assay to determine their inhibitory potency against this enzyme is a logical step in performance evaluation.
Signaling Pathway and Rationale
PDE4 is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation.
Caption: Simplified PDE4 signaling pathway and the role of inhibitors.
Experimental Protocol: In Vitro PDE4 Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against PDE4.
-
Reagents and Materials:
-
Recombinant human PDE4B enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Rolipram)
-
Detection reagents (e.g., using a fluorescence polarization-based kit)
-
384-well microplates
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Add a small volume of the diluted compounds to the wells of the microplate.
-
Add the PDE4B enzyme to all wells except the negative control.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence polarization) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Comparative Performance Data
| Compound | Predicted/Reported PDE4 IC₅₀ |
| This compound | Expected in the µM to nM range (based on analogs) |
| 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid | Reported in the µM range for derivatives[3] |
| Rolipram (Positive Control) | ~1-2 µM[3] |
IV. Conclusion and Future Directions
This guide has provided a comprehensive framework for the reproducible synthesis and comparative evaluation of this compound. The outlined synthetic protocols, coupled with an understanding of the key factors influencing reproducibility, will enable researchers to reliably produce this compound for further investigation. The proposed PDE4 inhibition assay offers a standardized method for assessing its biological performance against a relevant molecular target.
Future studies should focus on the experimental determination of the PDE4 inhibitory activity of this compound to validate the predicted performance. Further structure-activity relationship (SAR) studies, exploring different substitution patterns on the phenyl ring, could lead to the discovery of more potent and selective PDE4 inhibitors. The inherent challenges in synthesizing and purifying fluorinated compounds underscore the importance of meticulous experimental execution and thorough analytical characterization to ensure the generation of robust and reproducible data.
V. References
-
Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). ChEMBL. Retrieved from [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). PubMed Central. Retrieved from [Link]
-
Supporting Information for [Title of the article]. (n.d.). Retrieved from [Link]
-
Status Summary of Selected PDE4 Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). PubMed. Retrieved from [Link]
-
Identification of a PDE4-Specific Pocket for the Design of Selective Inhibitors. (2018). PubMed. Retrieved from [Link]
-
A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (2005). Lawrence Berkeley National Laboratory. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Evaluation of PDE4 inhibition for COPD. (n.d.). PubMed Central. Retrieved from [Link]
-
5-Methyl-3-phenylisoxazole-4-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents. Retrieved from
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). PubMed Central. Retrieved from [Link]
-
Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents. Retrieved from
-
Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
5-Methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). NMReDATA. Retrieved from [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. Retrieved from [Link]
Sources
A Comparative Guide to the Toxicity Profiles of Trifluoromethyl-Substituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Oxazole-containing compounds, in particular, are a significant class of heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] However, the very properties that make the CF3 group advantageous can also modulate the toxicity profile of the parent molecule. Understanding these structure-toxicity relationships is paramount for the development of safe and effective therapeutics.
This guide provides a comparative overview of the toxicological profiles of trifluoromethyl-substituted oxazoles, synthesizing available data to illuminate potential hazards and offering a framework for their preclinical safety assessment. We will delve into common mechanisms of toxicity, present standardized protocols for key in vitro assays, and discuss the importance of early-stage toxicological screening.
Understanding the Toxicological Landscape
The toxicity of trifluoromethyl-substituted oxazoles, like many xenobiotics, is often multifaceted. Key areas of concern include cytotoxicity (direct cell killing), genotoxicity (damage to genetic material), and organ-specific toxicities, which frequently stem from the compound's metabolic fate.
Mechanisms of Toxicity:
-
Mitochondrial Dysfunction: Mitochondria are often primary targets for drug-induced toxicity.[2][3][4] Chemicals can disrupt the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in the formation of reactive oxygen species (ROS).[3][4] This can trigger a cascade of events, including mitochondrial permeability transition and the initiation of apoptosis (programmed cell death).[2][3]
-
Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify them leads to oxidative stress.[5] ROS can damage lipids, proteins, and DNA, contributing to cellular dysfunction and death.[5][6][7] The bioactivation of heterocyclic compounds can sometimes lead to the generation of radical intermediates that react with oxygen to form superoxide anion radicals, further propagating oxidative damage.[6]
-
Bioactivation: Metabolic enzymes, primarily cytochrome P450s, can transform parent compounds into chemically reactive metabolites.[8] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to immune-mediated adverse reactions or mutagenicity.[8] For heterocyclic compounds, metabolic processes can be a double-edged sword, leading to either detoxification or bioactivation.[9][10]
Comparative Cytotoxicity Data
| Compound Class | Cell Line(s) | Assay | Reported Activity (IC50/CC50) | Key Observations | Reference |
| 2,5-Disubstituted Oxazoles | HeLa, A549, Hep-2 | MTT Assay | Potent cytotoxicity with IC50 <50 µM | Activity can be time-dependent, with lower IC50 values observed after longer incubation periods. | [11] |
| Oxazolo[5,4-d]pyrimidines | L929, NHDF, A549, MCF7, LoVo, HT29 | MTT Assay | CC50 values against cancer cell lines ranged from 58.44 to 224.32 µM. Some derivatives showed no toxicity to normal cell lines in the tested range. | Demonstrates the potential for selective toxicity towards cancer cells over normal cells. | [12] |
| Isoxazole Derivatives (related heterocycle) | Fibroblast (L929) | Neutral Red Assay | Low cytotoxic effect observed for several derivatives at their effective antimicrobial concentrations. | Highlights the importance of assessing toxicity in parallel with desired biological activity. | [13] |
| Azole Derivatives (general class) | HFF (Human Foreskin Fibroblast) | CellTiter-Glo | CC50 values varied significantly among derivatives, with a selectivity index (CC50/EC50) used to gauge the therapeutic window. | The selectivity index is a crucial parameter for identifying compounds with a favorable safety profile. | [14] |
Expert Insights: The data, while not a direct head-to-head comparison, underscores a critical principle: subtle structural modifications on the oxazole scaffold can significantly impact cytotoxicity and selectivity. The presence and position of the trifluoromethyl group, alongside other substituents, will dictate the molecule's interaction with cellular targets and metabolic enzymes, ultimately shaping its toxicity profile.
Experimental Protocols for Toxicity Assessment
A robust preclinical safety evaluation relies on standardized and well-validated assays. Here, we provide detailed protocols for two fundamental in vitro toxicity tests.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[16]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and adjust the concentration to the desired seeding density (e.g., 1 x 10^4 cells/well for a 96-well plate).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[18]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Causality and Validation: The amount of purple formazan produced is directly proportional to the number of metabolically active, viable cells.[15] A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability and thus, cytotoxicity of the compound. It is crucial to include a background control (medium with MTT but no cells) to subtract any non-specific absorbance.
Protocol 2: Ames Test for Genotoxicity (Mutagenicity)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[19][20] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[19][21] The test measures the ability of a substance to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[19]
Step-by-Step Methodology:
-
Strain Preparation:
-
Metabolic Activation (S9 Mix):
-
Plate Incorporation Assay:
-
To a tube containing molten top agar (kept at 45°C), add:
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.[21]
-
Allow the top agar to solidify.
-
-
Incubation and Colony Counting:
-
Incubate the plates in the dark at 37°C for 48-72 hours.[21]
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher (typically at least double) than the spontaneous reversion rate observed in the negative control.
-
Causality and Validation: The appearance of colonies on the histidine-deficient medium is a direct result of a reverse mutation in the histidine biosynthesis gene. A positive result indicates that the chemical is a mutagen and may have carcinogenic potential.[19] Positive controls (known mutagens) and negative controls (solvent) are essential for validating the assay's performance.[21]
Visualizing Toxicity Pathways and Workflows
Hypothetical Signaling Pathway for Oxazole-Induced Toxicity
Caption: Hypothetical pathway of oxazole-induced cytotoxicity.
General Experimental Workflow for Toxicity Profiling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. Current concepts in drug-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress - Wikipedia [en.wikipedia.org]
- 6. Oxidative stress in chemical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling the Bioactivation and Subsequent Reactivity of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Ames test - Wikipedia [en.wikipedia.org]
- 20. microbiologyinfo.com [microbiologyinfo.com]
- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the proper disposal of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid. As a Senior Application Scientist, my objective is to provide a guide that is not only procedurally sound but also explains the scientific rationale behind each recommendation. This ensures that safety and compliance are integrated into your laboratory workflow.
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this guide is built upon a comprehensive analysis of structurally analogous compounds, including halogenated aromatics, oxazole derivatives, and carboxylic acids, in conjunction with established hazardous waste management principles from regulatory bodies.[1][2][3][4]
Hazard Assessment and Waste Characterization
Before any disposal process begins, a thorough understanding of the potential hazards is essential. Based on data from similar chemical structures, this compound should be treated as a hazardous substance.[1] The trifluoromethyl group designates it as a halogenated organic compound, while the carboxylic acid and oxazole moieties contribute to its overall reactivity and potential biological effects.[5][6][7]
All waste containing this compound, including pure substance, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.[8][9] It must not be poured down the drain or discarded in regular trash.[10][11]
Table 1: Inferred Hazard Profile and GHS Classifications This profile is inferred from structurally similar molecules and serves as a conservative basis for safe handling.[2][3][4][12]
| Hazard Class | GHS Category | Rationale and Precaution |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Avoid ingestion. Wash hands thoroughly after handling.[2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Prevent skin contact by wearing appropriate gloves and a lab coat.[3][4][13] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Wear safety glasses or goggles to protect against splashes or dust.[2][3][4] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[2][3] |
Immediate Safety: Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. All handling and disposal activities must be conducted while wearing the appropriate gear.[14]
Table 2: Required Personal Protective Equipment (PPE) for Disposal Operations
| Protection Type | Recommended Equipment & Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect for tears or holes before each use. | Prevents direct skin contact, which can cause irritation.[14][15] Dispose of contaminated gloves as hazardous waste. |
| Eye Protection | Safety glasses with side-shields or tight-fitting safety goggles. | Protects against accidental splashes of solutions or contact with solid particles.[7][13] |
| Protective Clothing | A full-length laboratory coat. | Shields skin and personal clothing from contamination.[14] |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent inhalation of dust or aerosols.[8][9][14] |
Waste Segregation and Containerization Protocol
Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is accepted by your institution's disposal program.[10][11] This compound is a halogenated organic acid .
Step-by-Step Containerization:
-
Select the Correct Waste Container:
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.[16]
-
The container must be made of a compatible material (e.g., High-Density Polyethylene, HDPE) and have a secure, screw-top lid.[11]
-
Never use foodstuff containers like mayonnaise or pickle jars.[10]
-
For solid waste, a wide-mouth container is preferable. For liquid waste, a bottle or carboy is appropriate.
-
-
Segregate the Waste Stream:
-
Solid Waste: Collect unused solid compound, contaminated weigh boats, pipette tips, gloves, and absorbent pads in a container labeled "Solid Halogenated Organic Waste."[8]
-
Liquid Waste: Collect solutions containing the compound in a container labeled "Liquid Halogenated Organic Waste."[17] Do not mix with non-halogenated solvents, strong bases, or oxidizers.[7] The pH of aqueous solutions should be noted. While some acidic wastes can be neutralized for drain disposal, this is not recommended for this compound due to its organic structure and halogen content.[10]
-
-
Label the Container Correctly:
-
Attach a hazardous waste tag as soon as you begin adding waste to the container.[16]
-
The label must clearly state "Hazardous Waste."[18]
-
List all chemical constituents by their full name, including solvents. For mixtures, provide the percentage or volume of each component.[10]
-
Ensure the hazard warnings (e.g., "Irritant," "Toxic") are clearly marked.
-
-
Store the Waste Container Safely:
-
Keep waste containers securely closed at all times, except when adding waste.[10][11]
-
Store the container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[10][16][18]
-
The SAA should be in a secondary containment tray to catch any potential leaks.
-
Step-by-Step Disposal Procedure
The journey of chemical waste from the lab bench to final disposal is governed by strict regulatory protocols to ensure safety and environmental protection.[18][19]
Disposal Workflow:
-
Accumulation in the Lab: Continue to collect waste in your properly labeled SAA container. Do not exceed 55 gallons of total hazardous waste (or 1 quart of acutely toxic waste) in your SAA.[16] The container can remain in the lab for up to one year, provided these limits are not reached.[10]
-
Requesting a Pickup: Once the container is full (no more than 90% capacity) or you are finished with the project, arrange for collection.[11]
-
Contact your institution's EHS department or use their online system to schedule a hazardous waste pickup.[9]
-
Provide all necessary information from the waste tag.
-
-
EHS Collection: Trained EHS professionals will collect the waste from your laboratory's SAA. They will then transport it to a central accumulation area (CAA) before it is sent to a licensed hazardous waste disposal facility.[18]
-
Final Disposal: The ultimate disposal method will be determined by the licensed waste management contractor and is typically high-temperature incineration.[6][18] This process is specifically designed to safely break down halogenated organic compounds.
Below is a diagram illustrating the decision workflow for the disposal process.
Caption: Disposal workflow from laboratory generation to final disposal.
Spill and Emergency Procedures
Accidents can happen, and a prepared response is crucial.
-
Minor Spill (Contained within a fume hood):
-
Ensure your PPE is intact.
-
Absorb the spill with a chemical absorbent pad or spill kit material.
-
Collect the contaminated absorbent material using tongs or a scoopula.[3]
-
Place all contaminated materials into your hazardous waste container.[17]
-
Wipe the area clean with a suitable solvent, and place the cleaning materials in the waste container as well.
-
-
Major Spill (Outside of a fume hood or a large quantity):
-
Alert personnel in the immediate area and evacuate.
-
If there is an inhalation hazard, close the door to the lab.
-
Contact your institution's EHS or emergency response number immediately.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Chemistry LibreTexts. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet - 2-Phenyl-5-(trifluoromethyl)oxazole-4-carboxylic acid. Angene Chemical. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
MSDS of Oxazole. Capot Chemical. [Link]
-
Oxazole yellow SDS. Chemsrc. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ethz.ch [ethz.ch]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid. The recommendations herein are synthesized from safety data for structurally analogous compounds, ensuring a robust and cautious approach in the absence of a specific Safety Data Sheet (SDS) for the named chemical. This guide is intended for researchers, scientists, and professionals in drug development who require procedural, step-by-step instructions for safe laboratory operations.
Understanding the Hazard Landscape
This compound is a complex organic molecule. To determine the necessary protective measures, we must assess the risks posed by its constituent parts: the trifluoromethylphenyl group, the oxazole ring, and the carboxylic acid functional group. While specific toxicological data for this compound is limited, information from similar chemicals provides a strong basis for hazard assessment.
Structurally related compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They can cause significant skin and eye irritation, and may lead to respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3] The presence of the trifluoromethyl group also suggests that thermal decomposition could release hazardous gases, such as hydrogen fluoride.[3]
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4]
-
Respiratory Sensitization: May cause respiratory irritation.[1][3]
Core Protective Measures: A Multi-Layered Approach
A comprehensive personal protective equipment (PPE) strategy is paramount to mitigate the identified risks. The following table outlines the recommended PPE, which should be donned before any handling of the compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals.[5] Always inspect gloves for any signs of degradation before use.[6] Contaminated gloves should be disposed of properly after use.[7] |
| Eyes/Face | Safety goggles and face shield | Tightly fitting safety goggles are mandatory to protect against dust particles and chemical splashes.[8] A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[5][9] |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat provides a primary barrier against accidental spills.[9] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6] |
| Respiratory | Respirator | For handling small quantities in a well-ventilated area, a dust mask may be sufficient. For larger quantities or in situations where dust generation is likely, a full-face respirator with appropriate cartridges for organic vapors and particulates is necessary.[5][7][8] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills.[10] |
Procedural Workflow for Safe Handling
Adherence to a strict operational workflow is critical for both personal safety and the integrity of the experiment. The following diagram and steps outline the procedural logic for handling this compound.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. leelinework.com [leelinework.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. echemi.com [echemi.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
